4-Isopropylcyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047149 | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-04-9, 15890-36-5, 22900-08-9 | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Isopropylcyclohexanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL | |
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| Record name | Cyclohexanol, 4-(1-methylethyl)- | |
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| Record name | 4-Isopropylcyclohexanol | |
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| Record name | 4-isopropylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Isopropylcyclohexanol
Abstract
4-Isopropylcyclohexanol, a substituted cyclohexanol derivative, presents a compelling case study in stereochemistry and reactivity, with significant implications across various scientific domains. This guide provides a comprehensive analysis of its core chemical properties, stereoisomeric forms, synthesis, and spectroscopic characterization. Furthermore, it delves into its emerging applications, particularly in pharmaceutical research and drug development, where its unique biological activities are being harnessed. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.
Introduction: Unveiling this compound
This compound (IUPAC name: 4-propan-2-ylcyclohexan-1-ol) is an organic compound with the chemical formula C₉H₁₈O.[1][2][3] It is characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at positions 1 and 4, respectively.[3] This structure gives rise to cis-trans isomerism, a fundamental aspect of its chemistry that dictates its physical properties and biological interactions.[1] While recognized for its pleasant floral, minty aroma in the fragrance and flavor industries, its role as a chemical intermediate and a biologically active molecule is of increasing interest to the scientific community.[2][4][5]
Identified by the CAS Registry Number 4621-04-9 for the isomeric mixture, this compound serves as a valuable precursor in the synthesis of more complex molecules and has demonstrated potential as an analgesic agent.[1][5] Its dual nature—a hydrophobic isopropyl group and a polar hydroxyl group—governs its solubility and reactivity, making it a versatile building block in organic synthesis.[3]
Physicochemical and Stereochemical Properties
The physical and chemical characteristics of this compound are intrinsically linked to its molecular structure. The presence of two substituents on the cyclohexane ring leads to the existence of two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[2]
In the more thermodynamically stable cis isomer, both the hydroxyl and isopropyl groups can occupy equatorial positions, minimizing steric strain.[1] In the trans isomer, one group is equatorial while the other is axial. This stereochemical difference influences properties such as melting point and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2][6] |
| CAS Number | 4621-04-9 (mixture) | [1][2] |
| 15890-36-5 (trans) | [2][4] | |
| 22900-08-9 (cis) | [2] | |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Melting Point | ~6°C (trans) to 36.9°C (mixture estimate) | [1][4] |
| Boiling Point | ~203.1°C; 110°C/22mmHg; 94°C/5mmHg | [1][4][8] |
| Density | ~0.915 g/cm³ | [4] |
| Refractive Index | 1.4640 to 1.4680 | [4] |
| Vapor Pressure | 0.0476 - 0.068 mmHg @ 25°C | [2][4] |
| Solubility | Soluble in ethanol, methanol, isopropanol; sparingly soluble in water. | [2][3] |
| LogP | 2.19 - 2.6 | [4][6] |
Synthesis and Reactivity
The primary and most commercially viable route for synthesizing this compound is the catalytic hydrogenation of 4-isopropylphenol.[1][9] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.
Key aspects of the synthesis include:
-
Catalysts : Ruthenium on carbon (Ru/C) and rhodium-based catalysts are highly effective for this transformation.[1][10]
-
Reaction Conditions : The process is typically carried out under elevated hydrogen pressure (1.0 to 5.0 MPa) and temperatures ranging from 50°C to 150°C.[1]
-
Stereoselectivity : The choice of catalyst and solvent can influence the ratio of cis to trans isomers. For instance, hydrogenation in supercritical carbon dioxide has been shown to favor the formation of the cis isomer.[1] Biocatalytic reduction using alcohol dehydrogenases can also yield predominantly the cis isomer.[1][11]
The hydroxyl group is the primary site of reactivity, allowing for typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding ketone, 4-isopropylcyclohexanone.[12]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
-
Reactor Preparation : Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent, such as ethanol.[1]
-
Catalyst Addition : Add the catalyst, for example, 5% Ruthenium on carbon (Ru/C), typically at a loading of 1-5% by weight relative to the substrate.[1]
-
Inerting : Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation : Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa) and heat to the target temperature (e.g., 100°C) with vigorous stirring.[1]
-
Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a mixture of isomers.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and isopropyl groups will appear in the 2850-3000 cm⁻¹ region.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH group). The proton attached to the carbon bearing the hydroxyl group (H-1) will appear as a multiplet, with its chemical shift and multiplicity differing significantly between the cis and trans isomers due to the different magnetic environments of axial and equatorial protons.
-
¹³C NMR : The carbon spectrum will display distinct signals for the nine carbon atoms.[14] The chemical shift of the carbon atom bonded to the hydroxyl group (C-1) is a key diagnostic peak for distinguishing between isomers.[15]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns include the loss of water (M-18) and the loss of the isopropyl group (M-43).[13][14]
Caption: Correlation of structural features with spectroscopic signals.
Applications in Research and Drug Development
While established in the fragrance industry, the most compelling applications of this compound for the scientific community lie in its role as a synthetic precursor and its intrinsic biological activity.[1][4]
-
Chemical Intermediate : It serves as a starting material for synthesizing other valuable compounds.[1][3] For example, it is a precursor for:
-
4-Isopropylcyclohexanone oxime : An intermediate used in producing potential ligands for the nociceptin receptor, which is involved in pain perception.[1]
-
Beta-alanine derivatives : These are being investigated as potential orally available glucagon receptor antagonists for the treatment of type 2 diabetes.[1]
-
-
Analgesic Properties : Research has identified this compound as a novel analgesic compound.[5][9] It is found naturally in Japanese ginger (Zingiber mioga) and has been shown to possess pain-relieving properties.[1]
-
Mechanism of Action : Its analgesic effect is attributed to its ability to inhibit the activity of several ion channels involved in pain signaling.[5] These include Transient Receptor Potential (TRP) channels TRPV1 and TRPA1, as well as the calcium-activated chloride channel Anoctamin 1 (ANO1).[1][5] The compound appears to modulate the gating of these channels rather than directly blocking the pore, which could potentially reduce side effects compared to other channel blockers.[1][5] Studies in animal models have confirmed its ability to reduce pain-related behaviors.[1]
-
Caption: Relationship between properties and applications of this compound.
Safety and Handling
This compound is considered a hazardous chemical and must be handled with appropriate care. According to safety data, it can cause serious eye damage and may be harmful if swallowed, inhaled, or in contact with skin.[6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[16] All handling should be performed in a well-ventilated area or under a chemical fume hood.
-
Handling : Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
First Aid : In case of eye contact, rinse immediately with plenty of water and seek medical advice.[8] If on skin, wash with plenty of water.[16] If inhaled, move to fresh air.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[17]
Conclusion
This compound is more than a simple fragrance ingredient. Its rich stereochemistry, well-defined synthesis routes, and significant biological activity make it a compound of substantial interest for advanced chemical and pharmaceutical research. The ability to selectively synthesize its isomers and its demonstrated efficacy as an inhibitor of key pain-related ion channels position it as a valuable tool for medicinal chemists and a promising lead for the development of novel therapeutics. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is the cornerstone for unlocking its full potential in future scientific endeavors.
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Introduction: Understanding 4-Isopropylcyclohexanol and Its Stereochemical Nuances
An In-depth Technical Guide to the Physical Properties of 4-Isopropylcyclohexanol
This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a cyclic secondary alcohol that holds significant relevance in the fields of fragrance chemistry, fine chemical synthesis, and materials science.[1][2] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. The true complexity and utility of this molecule, however, lie in its stereoisomerism.
Due to the substituted cyclohexane ring, this compound exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the isopropyl and hydroxyl groups relative to the plane of the ring dictates the isomer and, consequently, its physical and chemical properties. In the trans isomer, the two substituents are on opposite sides of the ring, while in the cis isomer, they are on the same side. This structural difference has profound implications for molecular packing, intermolecular forces, and thermodynamic stability, which in turn govern macroscopic properties like melting point, boiling point, and solubility. This guide provides a comprehensive exploration of these properties, grounded in structural theory and validated by experimental data.
Core Physical Properties: A Comparative Analysis
The physical state of this compound is typically a colorless to pale yellow liquid or a low-melting solid, often with a characteristic floral, minty, or leathery odor.[1][2][3] Commercial samples are frequently sold as a mixture of cis and trans isomers.[4] Understanding the distinct properties of each isomer is critical for applications requiring stereochemical purity.
The fundamental physical constants for this compound are summarized below. It is crucial to note that reported values, particularly boiling points, often vary with the pressure at which they were measured.
| Property | Value (Isomer Mixture) | Value (cis-isomer) | Value (trans-isomer) | Source(s) |
| CAS Number | 4621-04-9 | 22900-08-9 | 15890-36-5 | [2][5][6] |
| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O | [1][4] |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol | [4][5] |
| Melting Point | 36.9 °C (estimate) | 38 °C | 6 °C | [2][6][7] |
| Boiling Point | 110 °C / 22 mmHg | 209.85 °C (estimate) | 94 °C / 5 mmHg | [2][6][7][8] |
| Density (20/20) | ~0.92 g/cm³ | 0.920 g/cm³ | 0.915 g/cm³ | [2][6][8] |
| Refractive Index (n²⁰) | 1.4660 - 1.4700 | 1.4671 | 1.4640 - 1.4680 | [2][6][7] |
| Flash Point | ~81 - 95 °C | N/A | 80.8 °C | [2][7][8] |
| Solubility | Insoluble in water; soluble in alcohols, oils, and organic solvents. | N/A | Excellent solubility in organic solvents. | [2][3][7] |
Expert Insight: The Role of Conformational Stability
The differences in physical properties, especially the melting point, can be explained by the principles of conformational analysis. The cyclohexane ring adopts a stable chair conformation. The bulky isopropyl group strongly prefers the more stable equatorial position to minimize steric strain.
-
In trans-4-isopropylcyclohexanol , with the isopropyl group equatorial, the hydroxyl group is also in an equatorial position. This conformation is thermodynamically stable.
-
In cis-4-isopropylcyclohexanol , with the isopropyl group equatorial, the hydroxyl group is forced into a less stable axial position.
The higher melting point of the cis isomer (38 °C) compared to the trans isomer (6 °C) is counterintuitive if one only considers stability.[2][6] However, melting point is highly dependent on the efficiency of crystal lattice packing. The higher symmetry and specific intermolecular hydrogen bonding arrangement of the cis isomer allow it to pack more effectively into a solid crystal structure, requiring more energy to break the lattice. The lower boiling point of the trans isomer at a given pressure is attributed to its lower overall dipole moment and more shielded hydroxyl group, leading to weaker intermolecular hydrogen bonding in the liquid phase compared to the cis isomer.
Caption: Relationship between stereoisomer conformation and physical properties.
Experimental Determination of Physical Properties
Accurate determination of physical properties is fundamental to quality control and compound identification. The following protocols outline standard methodologies.
Protocol 1: Melting Point Determination via Capillary Method
This method provides a sharp melting range, which is indicative of sample purity.
Causality: The principle relies on observing the temperature range over which a small, tightly packed sample in a capillary tube transitions from a solid to a liquid when heated at a controlled rate. Pure crystalline solids typically have a sharp melting range of 1-2°C.
Methodology:
-
Sample Preparation: Finely crush a small amount of solid this compound. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Protocol 2: Solubility Assessment
This protocol establishes the qualitative solubility of this compound in various solvents, reflecting its polarity.[9][10]
Causality: The "like dissolves like" principle governs solubility. The polar hydroxyl group allows for some interaction with polar solvents, while the large nonpolar isopropyl and cyclohexane moieties dominate, favoring solubility in nonpolar organic solvents.
Methodology:
-
Solvent Preparation: Place 2 mL of three different solvents (e.g., water, ethanol, hexane) into separate, labeled test tubes.
-
Sample Addition: Add this compound dropwise (up to 10 drops) to each test tube, shaking vigorously after each drop.
-
Observation: Observe whether the alcohol dissolves to form a homogeneous solution (miscible/soluble) or forms a separate layer (immiscible/insoluble).
-
Classification: Record the results as very soluble, soluble, or insoluble based on the number of drops required for dissolution or the formation of a second phase.[11]
Caption: Experimental workflow for identifying cis/trans isomers.
Spectroscopic Profile
Spectroscopy is indispensable for structural elucidation and confirmation.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, indicative of hydrogen bonding.[14] Other key signals include C-H stretching from the alkyl groups just below 3000 cm⁻¹ and a C-O stretching absorption between 1050-1150 cm⁻¹.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a multiplet for the single CH proton). The proton on the carbon bearing the hydroxyl group (H-C1) is particularly diagnostic. Its chemical shift and coupling constants differ significantly between the cis (axial proton) and trans (equatorial proton) isomers.
-
¹³C NMR: The spectrum will display distinct signals for the nine carbon atoms. The chemical shift of the carbon attached to the hydroxyl group (C1) is sensitive to the stereochemistry.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 142.[5] Common fragmentation patterns include the loss of a water molecule (M-18) leading to a peak at m/z = 124, and the loss of the isopropyl group (M-43) resulting in a peak at m/z = 99.[5]
Safety and Handling
This compound is classified as an irritant. GHS hazard statements indicate it can cause serious eye damage and skin irritation.[5][8]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The physical properties of this compound are intrinsically linked to its stereochemistry. The distinct melting points, boiling points, and spectroscopic signatures of the cis and trans isomers arise directly from their different three-dimensional conformations and the resulting intermolecular forces. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-property relationships is essential for synthesis, purification, and application, ensuring the selection of the correct isomer for the desired outcome. The protocols and data presented in this guide serve as a foundational reference for the effective handling and characterization of this versatile compound.
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4-Isopropylcyclohexanol structure and stereoisomers
An In-depth Technical Guide to the Structure and Stereoisomers of 4-Isopropylcyclohexanol
Abstract
This compound (C₉H₁₈O) is a substituted cycloalkane of significant interest in both academic and industrial settings, serving as a key model for stereochemical principles and a versatile intermediate in the synthesis of fragrances and pharmaceuticals.[1][2][3] Its deceptively simple structure belies a complex stereochemical landscape dominated by the conformational preferences of the cyclohexane ring. This guide provides an in-depth analysis of the structure, stereoisomerism, and conformational dynamics of this compound, intended for researchers, scientists, and professionals in drug development. We will explore the critical interplay of substituent effects that govern the thermodynamic stability of its diastereomers, detail spectroscopic methods for their differentiation, and present a validated protocol for their synthesis and isolation.
The Foundational Structure: Cis-Trans Isomerism in a Cyclohexane Framework
The core of this compound's stereochemistry arises from the substitution pattern on its six-membered ring. With two substituents—a hydroxyl (-OH) group and an isopropyl (-CH(CH₃)₂) group—at positions 1 and 4, the molecule exists as two distinct geometric isomers, or diastereomers: cis and trans.[4]
-
Cis-4-isopropylcyclohexanol: The hydroxyl and isopropyl groups are oriented on the same face of the cyclohexane ring.
-
Trans-4-isopropylcyclohexanol: The hydroxyl and isopropyl groups are oriented on opposite faces of the ring.
A simple planar representation, however, is insufficient to understand the molecule's true behavior. The key to unlocking the properties and relative stabilities of these isomers lies in the conformational analysis of the cyclohexane chair form.
Figure 1: Logical relationship of this compound's core components.
Conformational Analysis: The Energetic Landscape of Stereoisomers
The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial (pointing perpendicular to the ring's plane) and six are equatorial (pointing outwards from the ring's equator). A dynamic "ring flip" process allows for the interconversion between two chair conformations, during which all axial positions become equatorial and vice versa.
The energetic favorability of a given conformation is dictated by steric hindrance. Bulky substituents, like the isopropyl group, create significant destabilizing steric interactions (known as 1,3-diaxial interactions) when in an axial position. Consequently, substituted cyclohexanes will overwhelmingly adopt the chair conformation where the largest group occupies an equatorial position.
The Trans Isomer: An Axial-Equatorial Compromise
In trans-4-isopropylcyclohexanol, the two substituents are on opposite faces of the ring. In any chair conformation, this necessitates that one group is axial and the other is equatorial.
-
Conformation A: Isopropyl (equatorial), Hydroxyl (axial)
-
Conformation B: Isopropyl (axial), Hydroxyl (equatorial)
Due to the large steric bulk of the isopropyl group compared to the hydroxyl group, the equilibrium heavily favors Conformation A, where the isopropyl group occupies the more spacious equatorial position.
The Cis Isomer: The Diequatorial Advantage
In cis-4-isopropylcyclohexanol, both substituents are on the same face. This geometry allows for a conformation where both the hydroxyl group and the bulky isopropyl group can simultaneously occupy equatorial positions. The ring-flipped conformation, where both groups are axial, is extremely energetically unfavorable due to severe 1,3-diaxial steric repulsion.
-
Conformation C (Favored): Isopropyl (equatorial), Hydroxyl (equatorial)
-
Conformation D (Disfavored): Isopropyl (axial), Hydroxyl (axial)
Conclusion of Stability: The cis isomer is thermodynamically more stable than the trans isomer.[1] This is a direct consequence of the cis geometry permitting the most stable diequatorial conformation (Conformation C), where both substituents avoid destabilizing axial interactions. The trans isomer is forced to always have one substituent in a less favorable axial position.
Figure 2: Conformational equilibrium and relative stability of isomers.
Spectroscopic Differentiation of Cis and Trans Isomers
The distinct spatial arrangements of atoms in the cis and trans isomers result in unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The most diagnostic signal is that of the carbinol proton (the H attached to the carbon bearing the -OH group). Its chemical shift and coupling constant (J-value) are highly dependent on its orientation (axial or equatorial).[5]
-
Trans Isomer: In its most stable conformation, the hydroxyl group is axial, meaning the carbinol proton is equatorial . An equatorial proton typically exhibits small coupling constants to its neighbors (J ≈ 2-5 Hz).
-
Cis Isomer: In its stable diequatorial conformation, the hydroxyl group is equatorial, meaning the carbinol proton is axial . An axial proton has large couplings to adjacent axial protons (trans-diaxial coupling, J ≈ 7-13 Hz) and smaller couplings to adjacent equatorial protons.
Therefore, the carbinol proton of the cis isomer will appear as a complex multiplet with at least one large coupling constant, while that of the trans isomer will be a narrower multiplet with smaller coupling constants.
¹³C NMR Spectroscopy
The carbon chemical shifts are also sensitive to the stereochemical environment. While a full analysis is complex, the carbon bearing the hydroxyl group (C-1) and the carbons adjacent to it (C-2, C-6) often show predictable differences between the isomers.
Infrared (IR) Spectroscopy
Both isomers will display the characteristic broad O-H stretching absorption around 3200–3600 cm⁻¹ and C-O stretching vibrations between 1050–1150 cm⁻¹.[1] While IR is excellent for confirming the presence of the alcohol functional group, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish pure isomers but are less definitive than NMR.
| Spectroscopic Feature | Cis Isomer (More Stable) | Trans Isomer (Less Stable) | Causality |
| Carbinol Proton (H-1) | Axial | Equatorial | In the lowest energy chair conformation. |
| H-1 Signal Multiplicity | Broad multiplet with large J-couplings | Narrow multiplet with small J-couplings | Axial protons have large trans-diaxial couplings. |
| IR C-O Stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | The fundamental C-O vibration is present in both. |
Synthesis and Isolation: An Experimental Protocol
A robust and widely used method for synthesizing this compound is the catalytic hydrogenation of 4-isopropylphenol.[1] This reaction reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of the cis and trans stereoisomers. The subsequent separation of these isomers is critical for obtaining pure samples for further study or application.
Figure 3: Experimental workflow for synthesis, separation, and analysis.
Protocol: Synthesis and Chromatographic Separation
Trustworthiness: This protocol is a self-validating system. The final analytical step (NMR) provides definitive confirmation of the identity and purity of the separated isomers, validating the success of the synthesis and separation stages.
-
Reaction Setup:
-
To a high-pressure hydrogenation vessel, add 4-isopropylphenol (1.0 eq).
-
Add a suitable solvent, such as ethanol (EtOH), to dissolve the starting material.
-
Carefully add the hydrogenation catalyst, for example, 5% Rhodium on Carbon (Rh/C) (approx. 1-5 mol%).
-
Seal the vessel according to the manufacturer's specifications.
-
-
Hydrogenation:
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas (H₂).
-
Pressurize the vessel with H₂ to the desired pressure (e.g., 500-1000 psi). Causality: High pressure is required to overcome the aromaticity of the phenol ring and facilitate reduction.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via Gas Chromatography (GC). The reaction is complete when hydrogen consumption ceases.
-
-
Work-up:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the solid catalyst. Causality: The catalyst is heterogeneous and must be removed before solvent evaporation.
-
Rinse the filter pad with additional solvent (EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting with low polarity).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions. The less polar isomer will typically elute first.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify and pool those containing the pure isomers.
-
Evaporate the solvent from the pooled fractions to obtain the purified cis and trans isomers.
-
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra for each purified isomer to confirm their identity and assess their purity.
-
Applications in Research and Drug Development
This compound and its derivatives are not merely academic curiosities. They have practical applications and are subjects of ongoing research.
-
Pharmaceutical Precursor: The molecule serves as a building block in the synthesis of more complex molecules.[6] For instance, it is a precursor for intermediates used to create potential ligands for pain receptors and beta-alanine derivatives investigated as glucagon receptor antagonists for treating type 2 diabetes.[1]
-
Biological Activity: Research has demonstrated that this compound itself possesses analgesic (pain-relieving) properties.[1] It has been shown to inhibit action potential generation in sensory neurons by modulating ion channels such as TRPV1 and TRPA1, making it a target of interest for novel pain management therapies.[1][2][6]
-
Fragrance Industry: Due to its specific aroma profile, it is utilized as an ingredient in perfumes and other scented consumer products.[1][2]
References
A Technical Guide to the Stereoselective Synthesis of cis-4-Isopropylcyclohexanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the stereoselective synthesis of cis-4-isopropylcyclohexanol, a key intermediate in various advanced material and pharmaceutical applications. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles of stereocontrol in cyclohexanone reductions and presents detailed, field-proven protocols. The methodologies are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and reproducibility.
Part 1: The Stereochemical Challenge: Controlling Hydride Attack
The synthesis of cis-4-isopropylcyclohexanol begins with the precursor 4-isopropylcyclohexanone. Due to the steric bulk of the isopropyl group, the cyclohexanone ring predominantly adopts a chair conformation where this group occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational lock is the critical factor governing the stereochemical outcome of the reduction.
The planar carbonyl group can be attacked by a hydride reagent from two faces:
-
Axial Attack: The hydride approaches from the top face (axial direction). This trajectory is sterically unhindered and is generally the kinetically favored pathway for small reducing agents. This attack pushes the resulting hydroxyl group into the equatorial position, yielding the trans -isomer.
-
Equatorial Attack: The hydride approaches from the bottom face (equatorial direction). This path is more sterically congested due to interference from the axial hydrogens at the C2 and C6 positions. However, this pathway leads to the formation of an axial hydroxyl group, resulting in the desired cis -isomer.
The core objective of any protocol targeting the cis isomer is to overcome the kinetic preference for axial attack and favor the more sterically demanding equatorial approach.
Caption: Diastereoselective reduction pathways of 4-isopropylcyclohexanone.
Part 2: Synthetic Strategies & Protocols
To achieve high cis-selectivity, the synthetic strategy must favor the equatorial attack pathway. This can be accomplished primarily by employing a sterically demanding reducing agent that is too large to easily approach from the axial face.
Method A: Kinetic Control with a Sterically Hindered Reductant (L-Selectride®)
Causality: L-Selectride® (Lithium tri-sec-butylborohydride) is a powerful and exceptionally bulky reducing agent.[1] Its three sec-butyl groups create a sterically crowded environment around the hydride source. This bulk prevents the reagent from approaching the carbonyl via the less hindered axial trajectory.[2][3] Consequently, it is forced to attack from the more hindered equatorial face, leading to the kinetically controlled formation of the cis-alcohol with its axial hydroxyl group.[2][4] This method is renowned for its high diastereoselectivity in the reduction of conformationally restricted cyclic ketones.[1]
Experimental Protocol:
| Reagents & Materials | Amount | Moles | Purpose |
| 4-Isopropylcyclohexanone | 2.80 g | 20.0 mmol | Starting Material |
| L-Selectride® (1.0 M in THF) | 24.0 mL | 24.0 mmol | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | 60 mL | - | Solvent |
| 3 M Sodium Hydroxide (aq) | 15 mL | 45.0 mmol | Quench/Workup |
| 30% Hydrogen Peroxide (aq) | 15 mL | ~147 mmol | Oxidize Borane Byproducts |
| Diethyl Ether | 150 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | 50 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate | ~5 g | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-isopropylcyclohexanone (2.80 g, 20.0 mmol) and anhydrous THF (40 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Addition of Reductant: Slowly add L-Selectride® solution (24.0 mL of 1.0 M in THF, 24.0 mmol) dropwise via syringe over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: While the flask is still at -78 °C, slowly and carefully quench the reaction by adding water (5 mL) dropwise. A vigorous reaction may occur. Allow the mixture to warm to 0 °C in an ice bath.
-
Oxidation of Borane: Cautiously add 3 M NaOH (15 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (15 mL). Caution: This is a highly exothermic process. Ensure the flask remains in the ice bath and the addition is slow to control the temperature. Stir for 1 hour at room temperature after addition is complete.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol via column chromatography (see Part 3).
Caption: Experimental workflow for L-Selectride reduction.
Method B: Catalytic Hydrogenation
Causality: Catalytic hydrogenation offers a scalable and often cleaner alternative to hydride reagents. The stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions. Hydrogenation of 4-isopropylphenol over specific catalysts like rhodium-on-carbon has been shown to produce higher yields of the cis-alcohol.[5] The reaction proceeds through the intermediate 4-isopropylcyclohexanone, and subsequent hydrogenation of this ketone can be directed towards the cis-product.[5] Using a Ruthenium-on-carbon (Ru/C) catalyst under controlled pressure and temperature provides an effective method for this transformation.[6]
Experimental Protocol:
| Reagents & Materials | Amount | Moles | Purpose |
| 4-Isopropylphenol | 13.62 g | 100.0 mmol | Starting Material |
| 5% Ruthenium on Carbon (Ru/C) | ~100 mg | - | Catalyst |
| Ethanol | 100 mL | - | Solvent |
| Hydrogen Gas (H₂) | 2-4 MPa | - | Reducing Agent |
| Nitrogen Gas (N₂) | - | - | Inerting |
Step-by-Step Methodology:
-
Reactor Charging: To a high-pressure hydrogenation reactor (e.g., Parr autoclave), add 4-isopropylphenol (13.62 g, 100.0 mmol), ethanol (100 mL), and the 5% Ru/C catalyst (~100 mg).
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen gas to ~1.0 MPa and then venting. Repeat this cycle three times.
-
Hydrogen Purge: Purge the system with hydrogen gas in the same manner, pressurizing to ~1.0 MPa and venting, repeating three times to ensure a pure hydrogen atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (2-4 MPa). Begin stirring and heat the reactor to the target temperature (90-120 °C).[6]
-
Monitoring: Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually several hours).
-
Cooldown and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Removal: Purge the reactor with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Purification: Purify the crude alcohol mixture via column chromatography or fractional distillation.
Caption: Experimental workflow for catalytic hydrogenation.
Part 3: Purification and Characterization
The primary challenge following synthesis is the separation of the desired cis-isomer from the trans-isomer. As diastereomers, they have different physical properties, which allows for their separation by standard laboratory techniques, although it can be challenging.[7]
Purification by Silica Gel Chromatography:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A good starting point for elution is a non-polar/polar mixture, such as Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v). The optimal ratio should be determined by TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The two diastereomers should have different retention factors (Rf). Typically, the less polar isomer will elute first.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Concentration: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.
Analytical Characterization:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structure confirmation and diastereomeric ratio (d.r.) determination. | The proton on the carbon bearing the hydroxyl group (H-1) is diagnostic. For the cis-isomer , H-1 is equatorial and appears as a broad multiplet at a higher chemical shift (~4.0 ppm). For the trans-isomer , H-1 is axial and appears as a sharper multiplet at a lower chemical shift (~3.5 ppm). Integration of these distinct signals allows for calculation of the d.r. |
| ¹³C NMR | Structure confirmation. | The carbon bearing the hydroxyl group (C-1) will have a distinct chemical shift for each isomer (cis: ~66.6 ppm, trans: ~71.0 ppm). |
| FTIR | Functional group analysis. | Confirmation of successful reduction is shown by the disappearance of the strong ketone C=O stretch (~1715 cm⁻¹) and the appearance of a strong, broad O-H stretch (~3300 cm⁻¹). |
| GC-MS | Purity assessment and mass confirmation. | Provides the purity of the isolated product and a mass spectrum consistent with the molecular weight of 142.24 g/mol .[8] |
Part 4: Comparative Analysis & Conclusion
The choice of synthetic method depends on the specific requirements of the project, including scale, required purity, and available equipment.
| Metric | Method A: L-Selectride | Method B: Catalytic Hydrogenation |
| cis-Selectivity | Very High (>95:5) | Moderate to High (Can be optimized) |
| Yield | Good to Excellent | Excellent |
| Scalability | Moderate (Cost/handling of reagent) | High (Ideal for industrial scale) |
| Safety | Pyrophoric reagent, exothermic quench | High-pressure flammable gas, catalyst handling |
| Cost | High | Moderate (Catalyst can be recycled) |
| Workup | More complex (borane oxidation) | Simpler (filtration) |
For laboratory-scale synthesis where the highest possible diastereoselectivity is paramount, the L-Selectride reduction (Method A) is the superior choice. Its predictable and high cis-selectivity provides a reliable route to the target molecule, albeit with higher costs and more demanding handling procedures. For larger-scale industrial applications where cost, safety, and throughput are primary drivers, catalytic hydrogenation (Method B) is the more practical approach. While it may require more optimization to maximize cis-selectivity, its scalability and simpler workup offer significant advantages. Both methods provide viable pathways to cis-4-isopropylcyclohexanol, and the optimal choice must be aligned with the specific goals and constraints of the research or development program.
References
- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 2. odinity.com [odinity.com]
- 3. benchchem.com [benchchem.com]
- 4. L-selectride - Wikipedia [en.wikipedia.org]
- 5. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. calpaclab.com [calpaclab.com]
Introduction: The Significance of Stereochemistry in 4-Isopropylcyclohexanol
An In-depth Technical Guide to the Synthesis of trans-4-Isopropylcyclohexanol
4-Isopropylcyclohexanol is a cyclic alcohol that exists as two distinct stereoisomers: cis and trans. The spatial orientation of the isopropyl and hydroxyl groups relative to the cyclohexane ring dictates the isomer's physical, chemical, and biological properties. In the more stable chair conformation, the bulky isopropyl group strongly prefers the equatorial position to minimize steric strain. Consequently, the distinction between isomers is determined by the hydroxyl group's orientation: equatorial in the trans isomer and axial in the cis isomer.
The trans isomer is of particular interest in various fields. It is valued in the fragrance industry for its specific scent profile, contributing to lavender, pine, and fougère compositions.[1] Furthermore, recent research has identified this compound as a potential novel analgesic, highlighting its relevance in drug development.[1] Achieving a high yield of the desired trans isomer is a critical objective in its synthesis. This guide provides an in-depth analysis of the primary synthetic methodologies, focusing on the chemical principles that govern stereoselectivity.
Method 1: Catalytic Hydrogenation of 4-Isopropylphenol
One of the most direct industrial routes to this compound involves the catalytic hydrogenation of the aromatic precursor, 4-isopropylphenol. This method saturates the benzene ring to form the desired cyclohexyl structure.
Core Principle & Mechanistic Insight
This transformation is a heterogeneous catalytic process where gaseous hydrogen is activated on the surface of a metal catalyst. The choice of catalyst is paramount to the reaction's success and selectivity. Ruthenium on carbon (Ru/C) and Rhodium on carbon (Rh/C) are commonly employed for this type of aromatic ring reduction.[2][3] The reaction typically proceeds through the intermediate 4-isopropylcyclohexanone, which is subsequently reduced to the final alcohol product. The stereochemical outcome is influenced by factors such as the catalyst, solvent, temperature, and pressure, which affect the adsorption of the intermediate on the catalyst surface during the final reduction step.
A patented method utilizing a 5% Ru/C catalyst demonstrates a highly efficient conversion of 4-isopropylphenol to this compound under moderate temperature and pressure, highlighting its industrial viability.[3]
Experimental Workflow: Catalytic Hydrogenation
References
- 1. This compound | 4621-04-9 [chemicalbook.com]
- 2. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]
4-Isopropylcyclohexanol CAS number and synonyms
An In-depth Technical Guide to 4-Isopropylcyclohexanol for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile alicyclic alcohol. With a focus on practical application and scientific integrity, this document delves into the compound's chemical identity, stereoisomer-specific properties, synthesis methodologies, and key applications relevant to the fields of chemical research and pharmaceutical development.
Core Chemical Identity
This compound is a cyclic alcohol characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. Its molecular structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The properties and applications of these isomers can differ significantly, a critical consideration for any synthetic or analytical endeavor.
Chemical Abstract Service (CAS) Numbers:
| Isomer/Mixture | CAS Number |
| cis- and trans-Mixture | 4621-04-9[1][2][3][4][5][6] |
| cis-Isomer | 22900-08-9[4][5][7][8][9] |
| trans-Isomer | 15890-36-5[4][5][10][11][12][13] |
Synonyms:
The compound is known by a variety of names in literature and commerce, including:
Physicochemical Properties: A Tale of Two Isomers
The spatial arrangement of the isopropyl and hydroxyl groups dictates the physical and, consequently, the sensory properties of each isomer. The cis isomer, with both substituents on the same face of the cyclohexane ring, generally exhibits a more potent and desirable odor profile for fragrance applications compared to the trans isomer.[14]
| Property | cis-4-Isopropylcyclohexanol | trans-4-Isopropylcyclohexanol | Mixture |
| Molecular Formula | C₉H₁₈O[4] | C₉H₁₈O[4] | C₉H₁₈O[1][2][15] |
| Molecular Weight | 142.24 g/mol [4][5] | 142.24 g/mol [4][5] | 142.24 g/mol [2][4][5][15] |
| Appearance | Colorless to almost colorless clear liquid[7] | Colorless to almost colorless clear liquid[12] | Colorless to almost colorless clear liquid[1][3] |
| Boiling Point | Not specified | Not specified | ~213 °C (estimated)[4] |
| Flash Point | Not specified | Not specified | ~87.33 °C (estimated)[4] |
| Density | Not specified | Not specified | ~0.914 - 0.916 g/cm³[1][16] |
| Solubility | Soluble in ethanol[4] | Soluble in ethanol[4] | Soluble in ethanol, methanol, isopropanol[4] |
Synthesis Methodologies: From Precursor to Product
The most common and industrially relevant synthesis of this compound involves the catalytic hydrogenation of 4-isopropylcyclohexanone.[17] This precursor is readily accessible and its reduction allows for the formation of a mixture of cis and trans isomers. The choice of catalyst and reaction conditions can influence the isomeric ratio of the final product.
General Synthesis Workflow: Hydrogenation of 4-Isopropylcyclohexanone
The reduction of the ketone precursor is a foundational reaction in organic synthesis. The use of metal hydrides or catalytic hydrogenation are the primary routes. For instance, reduction with lithium aluminum hydride in an etheral solvent provides a straightforward method for obtaining the alcohol.[16]
References
- 1. CAS 4621-04-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 4621-04-9 | TCI AMERICA [tcichemicals.com]
- 4. scent.vn [scent.vn]
- 5. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4621-04-9 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cis-4-isopropylcyclohexanol | 22900-08-9 [chemicalbook.com]
- 9. cis-4-isopropyl-cyclohexanol | CAS#:22900-08-9 | Chemsrc [chemsrc.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 15890-36-5 | trans-4-Isopropylcyclohexanol - Moldb [moldb.com]
- 12. trans-4-Isopropylcyclohexanol | 15890-36-5 | TCI EUROPE N.V. [tcichemicals.com]
- 13. trans-4-isopropylcyclohexanol 97% | CAS: 15890-36-5 | AChemBlock [achemblock.com]
- 14. vapourtec.com [vapourtec.com]
- 15. calpaclab.com [calpaclab.com]
- 16. lookchem.com [lookchem.com]
- 17. nbinno.com [nbinno.com]
4-Isopropylcyclohexanol IUPAC name and molecular formula
An In-Depth Technical Guide to 4-Isopropylcyclohexanol: From Molecular Structure to Advanced Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile alicyclic alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of facts. It delves into the causal relationships behind its properties, the rationale for specific synthetic choices, and its emerging applications, particularly in pharmacology. The information herein is grounded in authoritative sources to ensure scientific integrity and trustworthiness.
Core Molecular Identity and Nomenclature
This compound is a colorless liquid organic compound whose structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at positions 1 and 4, respectively.[1][2][3] This seemingly simple structure gives rise to significant chemical and stereochemical complexity, which dictates its physical properties and reactivity.
The formal nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-propan-2-ylcyclohexan-1-ol .[1][4] The compound is also commonly referred to by synonyms such as p-isopropylcyclohexanol and 4-(1-methylethyl)cyclohexanol.[1][2][4] Its unique identity is cataloged under the CAS Registry Number 4621-04-9 for the mixture of its stereoisomers.[1][2][4][5][6]
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-propan-2-ylcyclohexan-1-ol | [1][4][7] |
| Molecular Formula | C₉H₁₈O | [1][2][3][5][6] |
| Molecular Weight | 142.24 g/mol | [1][3][4][5][6] |
| CAS Number (Mixture) | 4621-04-9 | [1][2][4][5] |
| CAS Number (cis) | 22900-08-9 | [4][5] |
| CAS Number (trans) | 15890-36-5 |[3][4][5][8] |
Physicochemical Properties and Spectroscopic Signature
The physical state and properties of this compound are critical for its handling, purification, and application. It is a colorless liquid with a characteristic pleasant aroma, often described as floral, minty, and reminiscent of rose, which leads to its use in the fragrance industry.[3][5][6]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 110°C @ 22 mmHg; ~203.1°C @ 760 mmHg | [1][9] |
| Melting Point | ~36.9°C (estimate) | [1] |
| Density | ~0.9156 g/cm³ @ 20°C | [1] |
| Refractive Index | ~1.47 |[1] |
The identity of this compound is unequivocally confirmed through spectroscopic analysis. The key spectral features provide a fingerprint for the molecule:
-
Infrared (IR) Spectroscopy : A characteristic broad absorption band is observed in the range of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Vibrations corresponding to the C-O stretch are found between 1050–1150 cm⁻¹.[1]
-
¹³C Nuclear Magnetic Resonance (NMR) : The carbon atom bonded to the hydroxyl group (C-OH) typically shows a signal in the δ 70–75 ppm range. The methyl carbons of the isopropyl group produce signals further upfield, around δ 20–30 ppm.[1]
The Critical Role of Stereochemistry: Cis/Trans Isomerism
The substitution pattern on the cyclohexane ring gives rise to cis-trans isomerism, a crucial factor influencing the molecule's stability and biological activity. The two substituents—hydroxyl and isopropyl—can be on the same side (cis) or opposite sides (trans) of the ring.
In its most stable chair conformation, large substituents preferentially occupy the equatorial position to minimize steric hindrance.
-
cis-4-Isopropylcyclohexanol : The thermodynamically more stable isomer where both the hydroxyl and the bulky isopropyl groups can occupy equatorial positions.[1] This arrangement minimizes 1,3-diaxial interactions.
-
trans-4-Isopropylcyclohexanol : In this isomer, for one group to be equatorial, the other must be axial. Since the isopropyl group is significantly bulkier than the hydroxyl group, it will preferentially occupy the equatorial position, forcing the hydroxyl group into the less stable axial position.[1]
Caption: Relative stability of cis and trans isomers of this compound.
Synthesis Methodologies: A Protocol-Driven Approach
The most industrially viable and widely studied method for synthesizing this compound is the catalytic hydrogenation of 4-isopropylphenol.[1] This process involves the reduction of the aromatic ring while preserving the alcohol functionality.
Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol
This protocol describes a standard laboratory-scale procedure. The choice of catalyst (e.g., Ruthenium on carbon) is critical for achieving high selectivity and conversion rates under controlled conditions.
Step 1: Reactor Preparation
-
A high-pressure hydrogenation reactor is charged with 4-isopropylphenol and a suitable solvent, such as ethanol or tetrahydrofuran (THF). The solvent choice is dictated by the solubility of the starting material and its stability under reaction conditions.
Step 2: Catalyst Introduction
-
A catalyst, typically 5% Ruthenium on carbon (Ru/C), is added to the mixture. The catalyst loading is usually between 1-5% by weight relative to the substrate.
Step 3: Inerting and Hydrogenation
-
The reactor is sealed and purged with an inert gas, such as nitrogen, to remove all oxygen, which can poison the catalyst and create a safety hazard.
-
The nitrogen is then replaced by hydrogen gas, and the reactor is pressurized to a specific level (typically 1.0–5.0 MPa).[1]
Step 4: Reaction Execution
-
The mixture is heated to a controlled temperature (50–150 °C) and agitated to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.[1]
-
The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques like Gas Chromatography (GC) until the starting material is consumed.
Step 5: Product Isolation and Purification
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure (rotary evaporation).
-
The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Applications in Research and Drug Development
While established in the fragrance industry, the most compelling modern applications of this compound are in the biomedical and pharmaceutical fields. Its specific stereochemistry and ability to interact with biological targets make it a molecule of significant interest.
Analgesic Properties and Mechanism of Action
Research has identified this compound as a novel analgesic agent.[1][6][10] It is found naturally in Japanese ginger (Zingiber mioga) and has been shown to reduce pain-related behaviors in animal models.[1]
The mechanism of action is rooted in its ability to modulate the activity of several ion channels critical to pain perception. It acts as an inhibitor of:
-
Transient Receptor Potential Vanilloid 1 (TRPV1) : A key receptor involved in detecting heat and pain.
-
Transient Receptor Potential Ankyrin 1 (TRPA1) : A sensor for noxious chemical stimuli.
-
Anoctamin 1 (ANO1) : A calcium-activated chloride channel.[1][6]
Crucially, it inhibits these channels without being an agonist, which may reduce the potential for side effects often associated with channel activators.[6] This multi-target inhibition of key pain-related ion channels presents a promising avenue for the development of new non-opioid pain therapies.
Caption: Mechanism of action for the analgesic effects of this compound.
Precursor in Advanced Synthesis
Beyond its direct biological activity, this compound serves as a versatile precursor for synthesizing more complex molecules for drug discovery.[1][11]
-
Nociceptin Receptor Ligands : It can be used to produce 4-isopropylcyclohexanone oxime, an intermediate in the synthesis of dihydroindol-2-ones, which are being studied as potential ligands for the nociceptin receptor, a target for pain and other neurological disorders.[1]
-
Glucagon Receptor Antagonists : It is a starting material for beta-alanine derivatives that are under investigation as orally available antagonists for the glucagon receptor, a potential therapeutic strategy for type 2 diabetes.[1]
Conclusion
This compound is a molecule whose simple structure belies its significant chemical and biological importance. Its well-defined stereochemistry, accessible synthesis, and multifaceted applications make it a valuable compound for both industrial and academic researchers. While its role in the fragrance industry is well-established, its potential as a non-opioid analgesic and a versatile building block in medicinal chemistry positions it at the forefront of modern research and development. This guide has provided a technically robust overview intended to empower scientists and developers to leverage the full potential of this important cycloalkanol.
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4-Isopropylcyclohexanol safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Isopropylcyclohexanol
As a Senior Application Scientist, this guide provides an in-depth technical overview of this compound, focusing on its safe handling, associated hazards, and emergency preparedness. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.
Chemical Identity and Physicochemical Properties
This compound (CAS RN: 4621-04-9) is a secondary alcohol characterized by a cyclohexane ring substituted with both an isopropyl and a hydroxyl group.[1] It exists as a mixture of cis- and trans- isomers and is typically a colorless to pale yellow liquid at room temperature.[1][2] The hydroxyl group imparts some polarity, while the isopropyl group and cyclohexane ring contribute to its hydrophobic nature, influencing its solubility and interaction with other materials.[1] Understanding its physical properties is the first step in a comprehensive risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [3][4] |
| Molecular Weight | 142.24 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [2][5] |
| Boiling Point | 110 °C @ 22 mmHg | [5][6] |
| Melting Point | ~6-36.9 °C (Varies, likely isomer dependent) | [5][7] |
| Flash Point | ~81 - 95 °C | [5][6] |
| Vapor Pressure | 4.73 - 6.3 Pa @ 20-25 °C | [5][8] |
| Solubility | Soluble in alcohol and oils; almost insoluble in water | [8][9] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classification for this compound presents some variability across different suppliers and databases, which necessitates a cautious approach. Researchers should always consult the specific Safety Data Sheet (SDS) provided with their reagent.
The most severe hazard reported is serious eye damage.[10] However, other classifications report skin irritation and combustibility.[2] Given the potential for severe eye injury, protocols should be established based on the most conservative hazard information available.
Table 2: Aggregated GHS Hazard Classifications
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Serious Eye Damage 1 | H318: Causes serious eye damage | Danger | GHS05 (Corrosion) | [9][10] |
| Skin Irritation 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [2][6] |
| Combustible Liquid 4 | H227: Combustible liquid | Warning | None | [8] |
Note: The aggregated GHS information from the ECHA C&L Inventory, based on 1596 reports, predominantly indicates "Danger" with H318 (Causes serious eye damage) in 97.6% of notifications.[10]
Toxicological Profile: Understanding the Risks
The primary toxicological concerns are local effects on the skin and eyes upon direct contact. Systemic toxicity data is limited, but oral toxicity is considered moderate.
-
Acute Oral Toxicity: The oral LD50 in rats is reported as 2750 mg/kg, indicating moderate toxicity if ingested.[11]
-
Dermal Irritation: Classified as a skin irritant.[2][11] Prolonged contact may cause redness and discomfort. A study on rabbits showed moderate irritation after 24 hours of exposure to 500 mg.[11]
-
Eye Damage: This is the most significant reported hazard. The H318 classification suggests a risk of serious, potentially irreversible, damage upon contact.[10] This necessitates stringent eye protection protocols.
-
Inhalation: While vapor pressure is low, inhalation of mists or vapors, especially at elevated temperatures, should be avoided.[12] Move to fresh air if inhalation occurs.[13]
-
Carcinogenicity/Genotoxicity: No data is available to suggest that this compound is carcinogenic or genotoxic.[14]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, starting with engineering controls and supplemented by appropriate PPE. The causality for PPE selection is directly linked to the hazards identified in Section 2.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or mists.[12][15] An eyewash station and safety shower must be readily accessible in the immediate work area.[16]
-
Personal Protective Equipment:
-
Eye and Face Protection: Due to the high risk of serious eye damage (H318), chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[15]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[2] While specific permeation data for this compound is not widely available, gloves made of nitrile, neoprene, or butyl rubber generally offer good resistance to alcohols and are recommended.[17] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[12]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental contact.[12] For tasks with a higher risk of splashing, a chemically resistant apron may be necessary.
-
Safe Handling and Storage Workflow
Adherence to a systematic workflow for handling and storage is paramount to ensuring laboratory safety.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
-
Precautions for Safe Handling: Always handle in a well-ventilated place.[12] Avoid contact with skin and eyes.[12] Keep the container tightly closed when not in use.[12] Keep away from heat, sparks, and open flames, as it is a combustible liquid.[6] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][18]
-
Conditions for Safe Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[12][13] Keep containers tightly closed to prevent contamination and evaporation.[12] Store separately from incompatible materials such as strong oxidizing agents.[15]
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear, logical emergency plan is essential.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention due to the risk of serious eye damage.[5][10]
-
Skin Contact: Take off immediately all contaminated clothing.[15] Wash skin with plenty of soap and water.[13] If skin irritation occurs, get medical attention.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12][15] If the person is not breathing, give artificial respiration.[13] Get medical attention if you feel unwell.[12]
-
Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[13] Seek immediate medical attention or contact a poison control center.[12]
Accidental Release and Firefighting
-
Spill Response: For small spills, absorb the material with a suitable inert absorbent (e.g., sand, earth, vermiculite).[15] Collect the material into a suitable, closed container for disposal.[12] For large spills, evacuate the area and prevent the spill from entering drains. Ensure adequate ventilation and remove all sources of ignition.[12]
Emergency Spill Response Decision Tree
Caption: Decision tree for responding to an accidental spill of this compound.
-
Firefighting Measures: This material is a combustible liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[12][15]
-
Unsuitable Media: Do not use a heavy stream of water as it may scatter and spread the fire.[15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]
-
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Dispose of contents and container to an approved waste disposal plant.[6] Do not let the product enter drains. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on proper disposal procedures.
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Methodological & Application
The Versatile Synthon: A Guide to the Applications of 4-Isopropylcyclohexanol in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Isopropylcyclohexanol, a secondary alcohol bearing a cyclohexane scaffold, has emerged as a versatile and economically significant synthon.[1] Its utility spans from the creation of fine fragrances to its role as a pivotal intermediate in the synthesis of pharmacologically active molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.
Foundational Properties and Stereochemical Considerations
This compound (C₉H₁₈O) is a colorless to pale yellow liquid characterized by a cyclohexane ring substituted with both a hydroxyl and an isopropyl group.[1][2] This structure gives rise to cis and trans diastereomers, the ratio of which can significantly influence the material's physical properties and reactivity. The stereochemistry of the hydroxyl group (axial vs. equatorial) in each isomer dictates its steric accessibility, a critical factor in stereoselective synthesis.[3]
| Property | Value | Reference |
| Molecular Weight | 142.24 g/mol | [2][4] |
| CAS Number | 4621-04-9 (mixture) | [2][4] |
| Boiling Point | ~203.1 °C | [2] |
| Melting Point | ~36.9 °C (estimate) | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-isopropylphenol or the reduction of 4-isopropylcyclohexanone.[2][5] The choice of catalyst and reaction conditions can influence the resulting diastereomeric ratio.
Application in the Fragrance Industry: The Pursuit of Specific Aromas
This compound is a well-established fragrance ingredient, often marketed under trade names like Folrosia and Apo Patchone.[1][6] It imparts a diffusive leathery and floral character, with notes reminiscent of rose, lilac, and geranium.[5][6] A key insight for fragrance chemists is that the cis-isomer is a more potent odorant than its trans counterpart.[6][7][8] This has driven the development of stereoselective synthetic routes to enrich the more desirable cis-isomer.
Advanced Protocol: Biocatalytic Stereoselective Reduction of 4-Isopropylcyclohexanone
Classical reduction methods for 4-isopropylcyclohexanone often yield a mixture of diastereomers, with the thermodynamically more stable trans-isomer typically predominating. Biocatalysis, specifically using alcohol dehydrogenases (ADHs), offers an elegant solution for selectively producing the olfactorily superior cis-4-isopropylcyclohexanol.[6][7][8]
Objective: To achieve a high diastereomeric excess (d.e.) of cis-4-isopropylcyclohexanol through the enzymatic reduction of 4-isopropylcyclohexanone.
Workflow Diagram:
Caption: Workflow for the biocatalytic reduction of 4-isopropylcyclohexanone.
Detailed Protocol:
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM MgCl₂.
-
Reaction Mixture Assembly: In a temperature-controlled vessel, dissolve the co-factor (e.g., NADPH, 1.2 eq.) in the buffer. Add 4-isopropylcyclohexanone (1 eq., typically dissolved in a minimal amount of a co-solvent like DMSO if needed).
-
Enzyme Addition: Introduce a commercially available alcohol dehydrogenase known for its stereoselectivity (e.g., ADH200) to the reaction mixture.[6]
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture, extract with ethyl acetate, and analyze by gas chromatography (GC) to determine the conversion and diastereomeric excess.
-
Work-up: Once the reaction has reached completion (typically >99% conversion), quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the resulting oil by flash column chromatography on silica gel to yield pure cis-4-isopropylcyclohexanol.
Expected Outcome: This protocol can achieve high conversions (>99%) and diastereomeric excesses of up to 87% for the cis-isomer.[6]
Core Utility as a Chemical Intermediate
The hydroxyl group of this compound is a versatile functional handle, allowing the molecule to serve as a precursor in a variety of synthetic transformations.[2][3]
Oxidation to 4-Isopropylcyclohexanone
The oxidation of this compound to its corresponding ketone, 4-isopropylcyclohexanone, is a fundamental transformation. 4-Isopropylcyclohexanone is a valuable intermediate in its own right, used in the synthesis of pharmaceuticals and agrochemicals.[9]
Reaction Scheme:
Caption: Oxidation of this compound to 4-isopropylcyclohexanone.
Protocol: TEMPO-Catalyzed Oxidation
This protocol utilizes a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (bleach) as the terminal oxidant, offering a greener alternative to chromium-based reagents.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 eq.) in dichloromethane (DCM). Add TEMPO (0.01 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.01 eq.).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (commercial bleach, ~1.2 eq.) containing sodium bicarbonate (to maintain a basic pH) via the dropping funnel, ensuring the temperature remains below 5°C.
-
Reaction: Stir the biphasic mixture vigorously at 0°C until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-isopropylcyclohexanone, which can be further purified by distillation if required.
Esterification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters, many of which have applications as fragrances, flavoring agents, or specialty chemicals.[10][11][12]
Protocol: Fischer Esterification with Acetic Acid
-
Reactants: In a round-bottom flask fitted with a reflux condenser, combine this compound (1 eq.), glacial acetic acid (2-3 eq.), and a catalytic amount of concentrated sulfuric acid (2-3 drops).[11]
-
Heating: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 4-isopropylcyclohexyl acetate.
Application in Drug Discovery and Development
This compound and its derivatives are valuable starting materials in medicinal chemistry.[13][14] The cyclohexane core is a common motif in bioactive molecules, and the isopropyl and hydroxyl groups provide points for further functionalization.
Precursor for Potential Analgesics and Diabetes Treatments
Research has shown that this compound itself exhibits potential analgesic properties by inhibiting ion channels involved in pain perception, such as TRPV1 and TRPA1.[2][5] Furthermore, it serves as a precursor for more complex molecules with therapeutic potential. For instance, it is used to synthesize 4-isopropylcyclohexanone oxime, an intermediate in the preparation of potential ligands for the nociceptin receptor, which is implicated in pain modulation.[2][3] It is also a starting material for beta-alanine derivatives that have been investigated as glucagon receptor antagonists for the potential treatment of type 2 diabetes.[2][3]
Logical Flow in Drug Discovery:
Caption: Synthetic pathway from this compound to potential drug candidates.
The use of a well-characterized, commercially available molecule like this compound as a starting material can be advantageous in drug development, aligning with regulatory guidelines that favor robust and controlled synthetic routes.[13][14]
Conclusion
This compound is a deceptively simple molecule with a broad and impactful range of applications in organic synthesis. Its utility is rooted in its accessible stereoisomers, the reactivity of its hydroxyl group, and its role as a foundational scaffold. From the nuanced creation of fragrances, where stereochemistry dictates olfactory potency, to its function as a reliable starting material in the multi-step synthesis of potential pharmaceuticals, this compound continues to be a compound of significant interest. The protocols and insights provided herein serve as a testament to its versatility and a guide for its effective utilization in research and development.
References
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The Virtues of a Bulky Cyclohexyl Scaffold: 4-Isopropylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis
Foreword for the Modern Synthetic Chemist
In the relentless pursuit of enantiomerically pure molecules, the synthetic chemist's toolkit is ever-expanding. Among the most reliable and time-tested strategies is the use of chiral auxiliaries—temporary stereogenic units that impart facial bias to a prochiral center during a chemical transformation.[1] This guide delves into the practical application of 4-isopropylcyclohexanol, a readily accessible and structurally robust chiral auxiliary. While its direct applications in the literature are less extensive than those of its celebrated cousins, (-)-menthol and (-)-8-phenylmenthol, its underlying stereochemical principles and operational protocols are directly translatable.[2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for asymmetric synthesis, with a focus on the causality behind experimental choices and the generation of reproducible, high-fidelity protocols.
The Strategic Advantage of the this compound Moiety
The efficacy of a chiral auxiliary hinges on its ability to create a sterically demanding and conformationally rigid environment around the reaction center. Cyclohexanol-based auxiliaries excel in this regard. The chair conformation of the cyclohexane ring provides a predictable and stable three-dimensional framework. The strategic placement of a bulky isopropyl group at the 4-position, as in this compound, serves to lock the conformation of the ring, further enhancing the predictability of the stereochemical outcome. This bulky group, in concert with the geometry of the attached substrate, effectively shields one face of the prochiral center, directing the approach of incoming reagents to the opposite, less hindered face.[1]
Synthesis of Enantiopure this compound
The journey into asymmetric synthesis with this compound begins with the preparation of the enantiomerically pure auxiliary itself. A common and effective method is the stereoselective reduction of the prochiral ketone, 4-isopropylcyclohexanone. Biocatalytic reductions using fungi, such as Colletotrichum lagenarium, have been shown to produce the trans-4-isopropylcyclohexanol with high stereoselectivity.[1] For laboratory-scale synthesis, chemical reducing agents can also be employed, with the choice of reagent dictating the diastereoselectivity of the resulting alcohol. For instance, reduction with sodium borohydride typically yields the thermodynamically favored trans product, while bulkier reducing agents like L-Selectride® favor the formation of the cis isomer via kinetic control.
Protocol 1: Stereoselective Reduction of 4-Isopropylcyclohexanone
Objective: To synthesize trans-4-isopropylcyclohexanol.
Materials:
-
4-Isopropylcyclohexanone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-isopropylcyclohexanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford trans-4-isopropylcyclohexanol.
Attachment of the Chiral Auxiliary: A Gateway to Asymmetric Transformations
The covalent attachment of this compound to a prochiral substrate is most commonly achieved through esterification. This process creates the chiral ester that will undergo the diastereoselective reaction. A variety of coupling methods can be employed, with the choice depending on the scale and sensitivity of the substrates.
Protocol 2: General Procedure for Esterification
Objective: To attach the this compound auxiliary to a carboxylic acid.
Materials:
-
Carboxylic acid (e.g., acrylic acid for Diels-Alder, propionic acid for aldol)
-
This compound (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Core Applications in Asymmetric Synthesis
The this compound auxiliary can be employed in a variety of carbon-carbon bond-forming reactions to induce high levels of diastereoselectivity. Below are detailed application notes and protocols for three key transformations: the Diels-Alder reaction, the aldol reaction, and enolate alkylation. These protocols are based on well-established procedures for structurally related cyclohexanol auxiliaries and are expected to provide high diastereoselectivity with the this compound scaffold.
Diastereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is appended to the dienophile, the reaction can proceed with excellent stereocontrol. The bulky 4-isopropylcyclohexyl group effectively blocks one face of the acrylate, directing the endo approach of the diene to the less hindered face. The use of a Lewis acid is often crucial for enhancing both the rate and the stereoselectivity of the reaction.[4][5]
Figure 1: Workflow for a Lewis acid-catalyzed diastereoselective Diels-Alder reaction.
Protocol 3: Diastereoselective Diels-Alder Reaction
Objective: To perform a diastereoselective Diels-Alder reaction between a chiral acrylate and cyclopentadiene.
Materials:
-
4-Isopropylcyclohexyl acrylate (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Diethylaluminum chloride (Et₂AlCl) (1.2 eq, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 4-isopropylcyclohexyl acrylate (1.0 eq) in anhydrous DCM at -78 °C, add Et₂AlCl (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric excess by ¹H NMR or HPLC analysis.
Table 1: Representative Diastereoselectivities in Diels-Alder Reactions with Cyclohexanol-Based Auxiliaries
| Chiral Auxiliary | Diene | Lewis Acid | Temp (°C) | Yield (%) | d.r. (endo:exo) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene | Et₂AlCl | -78 | 90 | >99:1 | [4] |
| (-)-Menthol | Cyclopentadiene | TiCl₄ | -78 | 85 | 90:10 | [4] |
Diastereoselective Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. By using a chiral auxiliary, the stereochemistry of both the α- and β-carbons can be controlled. The formation of a boron enolate from the N-acyl derivative of the auxiliary, followed by reaction with an aldehyde, typically proceeds through a Zimmerman-Traxler-like transition state to afford the syn-aldol product with high diastereoselectivity.
Figure 2: Key steps in a diastereoselective aldol reaction.
Protocol 4: Diastereoselective Aldol Reaction
Objective: To perform a diastereoselective aldol reaction to generate a syn-aldol product.
Materials:
-
4-Isopropylcyclohexyl propionate (1.0 eq)
-
Dibutylboron triflate (Bu₂BOTf) (1.2 eq, 1.0 M solution in DCM)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide
Procedure:
-
To a solution of 4-isopropylcyclohexyl propionate (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by adding phosphate buffer (pH 7) and methanol.
-
Carefully add 30% hydrogen peroxide and stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by flash column chromatography.
-
Determine the diastereomeric excess by ¹H NMR analysis.
Diastereoselective Enolate Alkylation
The alkylation of enolates derived from chiral esters is a robust method for creating α-substituted chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the approach of the electrophile to the enolate, which is shielded on one face by the chiral auxiliary.
Protocol 5: Diastereoselective Enolate Alkylation
Objective: To perform a diastereoselective alkylation of a chiral ester enolate.
Materials:
-
4-Isopropylcyclohexyl propionate (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-isopropylcyclohexyl propionate (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by flash column chromatography.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC.
Cleavage and Recovery of the Auxiliary
A crucial aspect of chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary from the product without compromising the newly formed stereocenter, and ideally, the recovery of the auxiliary for reuse. For ester-linked auxiliaries like this compound, reductive cleavage is a common and effective method.
Figure 3: General workflow for the reductive cleavage and recovery of the chiral auxiliary.
Protocol 6: Reductive Cleavage of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary and recover it.
Materials:
-
Chiral adduct (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the chiral adduct (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with ample diethyl ether.
-
The filtrate contains the desired chiral primary alcohol and the recovered this compound.
-
Separate the product and the auxiliary by flash column chromatography.
Determination of Diastereomeric Excess by ¹H NMR Spectroscopy
The diastereomeric excess (d.e.) of the product is a critical measure of the success of an asymmetric reaction. ¹H NMR spectroscopy is a powerful and readily available tool for this determination. The two diastereomers, being different chemical entities, will have slightly different chemical environments for their protons, leading to distinct signals in the NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer, the ratio of the two can be determined, and thus the d.e. calculated. Protons alpha to the newly formed stereocenter or on the chiral auxiliary itself are often well-resolved.
For adducts of this compound, the methine proton of the isopropyl group or the proton on the carbon bearing the hydroxyl group can often serve as diagnostic handles.
Conclusion
This compound presents itself as a valuable and cost-effective chiral auxiliary for asymmetric synthesis. Its rigid cyclohexyl framework, locked by the bulky isopropyl group, provides a predictable platform for inducing high levels of stereoselectivity in a range of important carbon-carbon bond-forming reactions. By leveraging the well-established protocols for related cyclohexanol-based auxiliaries, researchers can confidently employ this compound in their synthetic campaigns, contributing to the efficient and elegant construction of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols: Oxidation of 4-Isopropylcyclohexanol
<
Abstract
This document provides a comprehensive guide for the oxidation of 4-isopropylcyclohexanol to 4-isopropylcyclohexanone, a valuable intermediate in the pharmaceutical, fragrance, and flavor industries.[1][2][3] Two robust protocols are detailed: a classic Jones oxidation and a greener, bleach-mediated oxidation. The guide delves into the mechanistic underpinnings of these transformations, offering insights into reagent choice, reaction monitoring, and product characterization. Safety protocols, particularly for the handling of chromic acid, are emphasized to ensure a self-validating and secure experimental workflow.
Introduction: The Significance of 4-Isopropylcyclohexanone
The conversion of secondary alcohols to ketones is a cornerstone transformation in organic synthesis.[4][5][6] 4-Isopropylcyclohexanone, the target molecule of the protocols herein, serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Furthermore, its distinct chemical properties make it a sought-after component in the formulation of unique fragrances and flavors.[1][7] The controlled oxidation of this compound is therefore a critical process for researchers and professionals in drug development and the chemical industry.
This guide presents two distinct and reliable methods for this oxidation, catering to different laboratory needs and philosophies. The first is the Jones oxidation, a classic and high-yielding method.[8][9][10][11] The second is a more environmentally benign approach using sodium hypochlorite (bleach), aligning with the principles of green chemistry.[12][13][14][15]
Mechanistic Insights: Understanding the Oxidation Process
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols.
Chromic Acid Oxidation (Jones Reagent)
The Jones oxidation utilizes chromic acid (H₂CrO₄), typically generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate and sulfuric acid in acetone.[4][8][11][16] The mechanism proceeds through several key steps:
-
Formation of a Chromate Ester: The alcohol oxygen attacks the chromium atom of chromic acid to form a chromate ester. This step is accelerated in the presence of acid.[5][11]
-
Rate-Determining Step: A base (water in this case) abstracts a proton from the carbon bearing the hydroxyl group.[16] Simultaneously, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond, while the chromium atom is reduced from Cr(VI) to Cr(IV).[11]
-
Further Reduction: The Cr(IV) species undergoes further reactions to ultimately form the more stable Cr(III) oxidation state, which is observed as a color change from orange/yellow to blue-green.[16]
Sodium Hypochlorite (Bleach) Oxidation
Oxidation using sodium hypochlorite (NaOCl) offers a "greener" alternative to chromium-based reagents.[13][15] The reaction is often carried out in acetic acid. While the detailed mechanism can be complex, a simplified overview involves the formation of an alkyl hypochlorite intermediate, followed by an E2 elimination to yield the ketone, water, and sodium chloride.[12] For less reactive alcohols, a catalyst such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be employed.[17][18][19][20] The TEMPO-catalyzed cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which then oxidizes the alcohol.[17][19]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the oxidation of this compound.
Protocol 1: Jones Oxidation
This protocol is known for its high efficiency and rapid reaction times.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 142.24 | 10.0 g | 0.0703 |
| Acetone | 58.08 | 100 mL | - |
| Jones Reagent (2.7 M) | - | ~28 mL | 0.0756 |
| Isopropanol | 60.10 | As needed | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of acetone. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Jones Reagent: While stirring vigorously, add the Jones reagent dropwise from a dropping funnel.[16] The color of the reaction mixture will change from orange-yellow to a persistent blue-green, indicating the presence of Cr(III) and the consumption of the oxidant. Maintain the temperature below 20 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 hexanes:ethyl acetate).
-
Quenching the Reaction: Once the starting material is consumed, quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the green color persists.[10]
-
Work-up:
-
Decant the acetone solution from the chromium salts.
-
Wash the chromium salts with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure 4-isopropylcyclohexanone.
Protocol 2: Green Oxidation with Bleach
This protocol avoids the use of heavy metals and is more environmentally friendly.[13][15]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 142.24 | 5.0 g | 0.0351 |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
| Sodium Hypochlorite (Bleach, ~5%) | - | 50 mL | ~0.035 |
| Dichloromethane | 84.93 | 60 mL | - |
| Saturated Sodium Bisulfite | - | As needed | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 15 mL of glacial acetic acid.[14]
-
Addition of Bleach: Slowly add 50 mL of household bleach to the stirring solution over approximately 10 minutes. Use an ice bath to maintain the internal temperature between 40-50 °C.[14]
-
Reaction Monitoring: After the addition, continue stirring for 30 minutes. Monitor the reaction for the disappearance of the starting material by TLC. Test for the presence of excess hypochlorite by placing a drop of the reaction mixture on starch-iodide paper; a blue color indicates excess oxidant.[14]
-
Quenching the Reaction: Carefully add saturated sodium bisulfite solution dropwise until the starch-iodide test is negative.[14]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 20 mL).[14]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude 4-isopropylcyclohexanone can be purified by vacuum distillation.
Safety and Handling
Chromic Acid is highly toxic, corrosive, a strong oxidizer, and a known carcinogen. [21][22][23] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[21][22] Work in a well-ventilated chemical fume hood.[22]
-
Handling: Avoid contact with skin and eyes. Do not inhale dust or mists.[22][23] Keep away from combustible materials as it may cause fires.[21]
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water.[24] An eyewash station and safety shower should be readily accessible.[24]
-
Waste Disposal: All chromium-containing waste must be disposed of according to institutional and environmental regulations. Do not mix with other waste streams.
Sodium Hypochlorite (Bleach) can be corrosive and may react violently with certain compounds.[12] Handle with care and ensure adequate ventilation.
Characterization of 4-Isopropylcyclohexanone
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Physical Properties: 4-Isopropylcyclohexanone is a colorless to pale yellow liquid.[25]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. The broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet and a septet) and the protons on the cyclohexanone ring. The proton on the carbon bearing the hydroxyl group in the starting material will no longer be present.
-
¹³C NMR: A key signal will be the carbonyl carbon, which appears significantly downfield (around 210 ppm).[26]
-
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-isopropylcyclohexanone (140.22 g/mol ).[27][28][29]
Conclusion
The oxidation of this compound to 4-isopropylcyclohexanone is a fundamental and important transformation in organic synthesis. This guide has provided two distinct, detailed protocols—a traditional Jones oxidation and a greener bleach-mediated alternative—to suit various laboratory settings and objectives. By understanding the underlying mechanisms, adhering to the step-by-step procedures, and prioritizing safety, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The provided characterization data will serve as a reliable reference for product verification.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 6. youtube.com [youtube.com]
- 7. EP0110362B1 - Fragrance and flavour compositions - Google Patents [patents.google.com]
- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Jones Oxidation [organic-chemistry.org]
- 11. Jones oxidation - Wikipedia [en.wikipedia.org]
- 12. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 13. umich.edu [umich.edu]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 16. adichemistry.com [adichemistry.com]
- 17. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Content Retired - Compliance Assistance Centers [caiweb.com]
- 22. media.laballey.com [media.laballey.com]
- 23. cancerdiagnostics.com [cancerdiagnostics.com]
- 24. nj.gov [nj.gov]
- 25. 4-isopropyl cyclohexanone, 5432-85-9 [thegoodscentscompany.com]
- 26. 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 28. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 29. 4-Isopropylcyclohexanone (CAS 5432-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes and Protocols for 4-Isopropylcyclohexanol in the Fragrance Industry
For Researchers, Scientists, and Product Development Professionals
Introduction: The Versatile Role of 4-Isopropylcyclohexanol in Modern Perfumery
This compound (CAS No. 4621-04-9) is a synthetic fragrance ingredient prized for its complex and versatile olfactory profile.[1][2] A secondary alcohol with the chemical formula C9H18O, it is characterized by a cyclohexane ring substituted with an isopropyl and a hydroxyl group.[3] This structure gives rise to geometric isomers, primarily cis and trans, each contributing distinct notes to a fragrance composition.[4][5] The commercial product is typically a mixture of these isomers.[6]
The odor profile of this compound is multifaceted, commonly described as floral, minty, green, and woody, with nuances of rose and herbal freshness.[1] This complexity allows it to be used in a wide array of fragrance applications, from personal care products like soaps and lotions to fine fragrances.[7][] Its stability in various media, including alkaline conditions found in soap, makes it a robust choice for perfumers.[9][10]
A key aspect for formulators to understand is the significant difference in the olfactory properties of the cis and trans isomers. The cis-isomer is recognized as being a more potent odorant, possessing a more powerful and desirable scent profile compared to its trans counterpart.[4][5][11] Consequently, synthetic strategies that favor the formation of the cis-isomer are of considerable interest in the fragrance industry.[4][5]
These application notes will provide a comprehensive guide to the use of this compound in fragrance development, covering its olfactory properties, formulation guidelines, and analytical protocols.
Physicochemical and Olfactory Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in fragrance formulations.
| Property | Value | Source |
| CAS Number | 4621-04-9 | [1][3][6][12] |
| Molecular Formula | C9H18O | [1][3][6][12] |
| Molecular Weight | 142.24 g/mol | [1][6][12][13] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 94°C at 5 mmHg | [7] |
| Flash Point | 80.8°C | [7] |
| Solubility | Soluble in ethanol | [1] |
| Odor Profile | Floral, minty, green, woody, rose, herbal, fresh, muguet, lily, camphorous | [1] |
Stereoisomers: The Key to Olfactory Nuance
The distinct scent profiles of the cis and trans isomers of this compound are a critical consideration for perfumers.
-
cis-4-Isopropylcyclohexanol: This isomer is the more potent of the two and is often associated with a more desirable and intense fragrance profile.[4][5][11] Its synthesis is a key focus for producing high-impact fragrance ingredients.
-
trans-4-Isopropylcyclohexanol: While less potent than the cis-isomer, the trans form still contributes to the overall fragrance profile and is a significant component of commercially available mixtures.[4][5]
The ratio of these isomers can be controlled during synthesis, with modern biocatalytic methods offering pathways to enrich the more desirable cis-isomer.[4][5]
Application in Fragrance Formulations: Protocols and Guidelines
This compound is a versatile ingredient that can be incorporated into a wide range of fragrance compositions. Its power, relatively low cost, and stability make it a valuable component.[9][10]
General Blending Recommendations
This compound blends well with a variety of fragrance materials. For optimal results, it should be blended with "sweetening" materials of similar volatility to round out its profile.[9][10]
Workflow for Incorporating this compound:
Caption: A typical workflow for incorporating this compound into a fragrance formulation.
Recommended Blending Partners:
-
To Enhance Sweetness and Floralcy: Linalool, Phenylethyl alcohol, Citronellol, and various esters.[9][10]
-
For Classic Fougère Accords: Blends well with traditional Fougère components.[9][10]
-
For Lavender and Pine Accords: Provides a powerful and stable character.[9][10]
-
In Rose Compositions: Can be used to add a unique and lasting freshness.[9][10]
Protocol for a Simple Floral-Woody Fragrance Accord
This protocol outlines the creation of a basic accord to demonstrate the application of this compound.
Materials:
-
This compound (isomer mixture)
-
Linalool
-
Phenylethyl alcohol
-
Sandalwood accord
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
Procedure:
-
Prepare a 10% Dilution: In a glass beaker, weigh 1 part this compound and add 9 parts ethanol. Stir until fully dissolved.
-
Create the Floral Heart: In a separate beaker, combine Linalool and Phenylethyl alcohol in a 2:1 ratio.
-
Introduce the Woody Base: Add the Sandalwood accord to the floral heart. A starting ratio of 1 part floral to 1 part woody base is recommended.
-
Incorporate this compound: Slowly add the 10% dilution of this compound to the floral-woody mixture. Start with a concentration of 1-5% of the total fragrance concentrate and evaluate the olfactory effect.
-
Maceration and Evaluation: Allow the accord to macerate for at least 48 hours. Evaluate the fragrance on a smelling strip and in a simple product base (e.g., unscented lotion).
-
Refinement: Adjust the ratios of the components to achieve the desired balance. The level of this compound can be increased for a more pronounced minty-woody character or decreased to allow the floral notes to dominate.
Synthesis of this compound
The primary industrial synthesis of this compound involves the hydrogenation of p-isopropylphenol.[10]
Reaction Pathway:
Caption: Synthesis of this compound via hydrogenation.
Recent advancements have focused on biocatalytic methods using alcohol dehydrogenases (ADHs) for the stereoselective reduction of 4-isopropylcyclohexanone to yield a higher concentration of the more potent cis-isomer.[4][5]
Safety and Regulatory Information
This compound is listed as a fragrance ingredient by the International Fragrance Association (IFRA).[13][14] The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this ingredient.[15] As with all fragrance materials, it is essential to adhere to the recommended usage levels and safety guidelines provided by regulatory bodies. It is classified as causing serious eye damage.[13]
Conclusion
This compound is a valuable and versatile material in the perfumer's palette. Its complex odor profile, stability, and the distinct characteristics of its isomers provide a wide range of creative possibilities. By understanding its properties and applying the formulation guidelines and protocols outlined in these notes, researchers and product developers can effectively utilize this compound to create innovative and appealing fragrances.
References
- 1. scent.vn [scent.vn]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. CAS 4621-04-9: this compound | CymitQuimica [cymitquimica.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate) [mdpi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. guidechem.com [guidechem.com]
- 9. This compound | 4621-04-9 [chemicalbook.com]
- 10. This compound CAS#: 4621-04-9 [m.chemicalbook.com]
- 11. This compound | 4621-04-9 | Benchchem [benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 4621-04-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Isopropylcyclohexanol as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of the utility of 4-isopropylcyclohexanol as a strategic precursor in the synthesis of valuable pharmaceutical intermediates. We delve into the chemical logic and practical execution of a multi-step synthetic pathway, beginning with the oxidation of this compound and culminating in the formation of a substituted caprolactam, a key building block for dihydroindol-2-one (oxindole) derivatives. Dihydroindol-2-ones are a class of compounds actively investigated as potential ligands for the nociceptin receptor, a target of significant interest in pain management research. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the key transformations involved.
Introduction: The Strategic Importance of the 4-Isopropylcyclohexyl Moiety
The 4-isopropylcyclohexyl group is a lipophilic and sterically significant scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to a drug molecule. Its incorporation can enhance membrane permeability, influence receptor binding affinity, and modulate metabolic stability. This compound, a commercially available secondary alcohol, serves as an excellent and cost-effective starting point for introducing this valuable moiety into more complex molecular architectures.[1]
This guide will focus on a key synthetic trajectory where this compound is transformed into a versatile lactam intermediate. This pathway underscores fundamental organic transformations that are cornerstones of pharmaceutical process chemistry.
Synthetic Pathway Overview
The overall synthetic route detailed in these application notes follows a logical progression of functional group transformations, each step building upon the last to construct a molecule of increasing complexity and pharmaceutical relevance.
Caption: Synthetic workflow from this compound.
Step 1: Oxidation of this compound to 4-Isopropylcyclohexanone
Causality of Experimental Choice: The initial and critical step is the oxidation of the secondary alcohol, this compound, to its corresponding ketone, 4-isopropylcyclohexanone. This transformation is fundamental as the ketone functionality is required for the subsequent oximation reaction. We present two robust and widely used methods: Swern oxidation and Dess-Martin periodinane (DMP) oxidation. Both are preferred over traditional chromium-based reagents due to their milder reaction conditions, high yields, and avoidance of heavy metal waste.[2][3][4][5][6][7][8] The choice between them often depends on the scale of the reaction and the availability of reagents.
Protocol 3.1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][4][6][8][9]
Materials and Reagents:
| Reagent/Material | Formula | Molecular Wt. | Purity |
| This compound | C₉H₁₈O | 142.24 g/mol | >98% |
| Oxalyl chloride | (COCl)₂ | 126.93 g/mol | >98% |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 g/mol | Anhydrous |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 g/mol | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Anhydrous |
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and oxalyl chloride (1.2 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C. Stir for an additional 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane (30 mL) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-isopropylcyclohexanone.
Protocol 3.2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation.[3][5][7][10][11]
Materials and Reagents:
| Reagent/Material | Formula | Molecular Wt. | Purity |
| This compound | C₉H₁₈O | 142.24 g/mol | >98% |
| Dess-Martin Periodinane | C₁₃H₁₃IO₈ | 424.14 g/mol | >97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Anhydrous |
| Sodium bicarbonate | NaHCO₃ | 84.01 g/mol | Saturated aq. sol. |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 g/mol | Saturated aq. sol. |
Experimental Protocol:
-
To a round-bottom flask containing a solution of this compound (1.0 eq) in anhydrous dichloromethane (100 mL), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL) and a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 3.1.
Step 2: Oximation of 4-Isopropylcyclohexanone
Causality of Experimental Choice: The conversion of a ketone to an oxime is a classic condensation reaction. The oxime functional group is the necessary precursor for the Beckmann rearrangement. This step involves the reaction of 4-isopropylcyclohexanone with hydroxylamine.[12]
Protocol 4.1: Synthesis of 4-Isopropylcyclohexanone Oxime
Materials and Reagents:
| Reagent/Material | Formula | Molecular Wt. | Purity |
| 4-Isopropylcyclohexanone | C₉H₁₆O | 140.22 g/mol | >98% |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 g/mol | >99% |
| Sodium acetate | CH₃COONa | 82.03 g/mol | >99% |
| Ethanol | C₂H₅OH | 46.07 g/mol | 95% |
| Water | H₂O | 18.02 g/mol | Distilled |
Experimental Protocol:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (50 mL).
-
Add ethanol (50 mL) to this solution.
-
Add a solution of 4-isopropylcyclohexanone (1.0 eq) in ethanol (25 mL) to the flask.
-
Reflux the reaction mixture for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 4-isopropylcyclohexanone oxime can be recrystallized from an ethanol/water mixture to yield a pure crystalline solid.
Step 3: Beckmann Rearrangement of 4-Isopropylcyclohexanone Oxime
Causality of Experimental Choice: The Beckmann rearrangement is a pivotal transformation that converts an oxime into an amide. In the case of a cyclic oxime, the product is a lactam. This reaction is typically catalyzed by a strong acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group and initiating a concerted rearrangement.[1][13][14] The resulting 5-isopropyl-azepan-2-one is a valuable intermediate for further elaboration into more complex heterocyclic systems, such as dihydroindol-2-ones.
References
- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. youtube.com [youtube.com]
- 13. US7091381B2 - Process for preparation of cyclohexanone oxime - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Definitive Characterization of 4-Isopropylcyclohexanol
Abstract
4-Isopropylcyclohexanol is a key chemical intermediate utilized in the fragrance, cosmetic, and pharmaceutical industries.[1][2] Its synthesis invariably produces a mixture of cis and trans diastereomers, each possessing distinct physicochemical and biological properties. Therefore, the accurate and robust analytical characterization of this compound is not merely a procedural step but a critical requirement for ensuring product quality, safety, and efficacy. This application note presents an integrated, multi-technique workflow for the comprehensive analysis of this compound, detailing validated protocols for chromatographic and spectroscopic techniques. We provide expert insights into experimental design, data interpretation for unambiguous isomer identification, and a framework for method validation compliant with industry standards.
Introduction: The Analytical Challenge of Stereoisomers
This compound (C₉H₁₈O, Mol. Wt. 142.24 g/mol ) is a substituted cyclohexanol featuring an isopropyl group at the C-4 position.[3] The stereochemistry at C-1 (hydroxyl group) and C-4 (isopropyl group) gives rise to two diastereomers: cis-4-Isopropylcyclohexanol and trans-4-Isopropylcyclohexanol. The spatial arrangement of these substituents dictates the molecule's overall shape, polarity, and interaction with biological systems or other chemical entities. Consequently, a simple confirmation of the chemical formula is insufficient; a robust analytical strategy must conclusively identify and quantify each isomer. This guide outlines a logical workflow, moving from initial purity assessment and isomer ratio determination by Gas Chromatography (GC) to definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and functional group confirmation by Fourier-Transform Infrared (FT-IR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [3][4] |
| Molecular Weight | 142.24 g/mol | [3][4] |
| CAS Number | 4621-04-9 (isomer mixture) | [4][5] |
| 22900-08-9 (cis-isomer) | [3] | |
| 15890-36-5 (trans-isomer) | [1] | |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 94 °C @ 5 mmHg | [1] |
| Density | ~0.915 g/cm³ | [1] |
| Flash Point | ~95 °C | [6] |
The Integrated Analytical Workflow
A successful characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The primary workflow involves using a high-resolution separation technique for quantification, followed by spectroscopic methods for unambiguous identification.
Figure 1: Integrated workflow for this compound characterization.
Gas Chromatography (GC): Purity and Isomer Ratio Analysis
Gas chromatography is the premier technique for analyzing volatile compounds like this compound. Its high resolving power makes it ideal for separating the cis and trans isomers and quantifying their relative abundance, as well as detecting any process-related impurities.
Expertise & Causality: Experimental Choices
-
Detector: A Flame Ionization Detector (FID) is recommended for routine quantification due to its high sensitivity to hydrocarbons, robustness, and wide linear dynamic range. For initial identification and method development, a Mass Spectrometer (MS) is indispensable for providing molecular weight and fragmentation data.[7]
-
Stationary Phase: While a standard non-polar phase (e.g., 5% phenyl-polysiloxane) can provide separation, achieving baseline resolution of geometric isomers often requires a more selective stationary phase. A highly polar biscyanopropyl polysiloxane stationary phase is the expert's choice.[8][9] The strong dipole-dipole interactions offered by this phase provide differential retention for the cis and trans isomers based on their subtle differences in polarity and shape, leading to superior resolution.
-
Temperature Program: A temperature gradient is employed to ensure that both volatile impurities and the main analytes are eluted with sharp, symmetrical peak shapes for accurate integration.
Protocol 3.1: GC-FID Method for Isomer Quantification
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard (or sample) at 10 mg/mL in Isopropyl Alcohol.
-
Create a working solution by diluting the stock solution 1:100 in Isopropyl Alcohol to a final concentration of 100 µg/mL.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent with FID.
-
Column: SP-2560 or equivalent (100 m x 0.25 mm, 0.20 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet: Split mode (100:1), 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
FID Detector: 260 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on retention time.
-
Calculate the percentage of each isomer using the area percent method, assuming a relative response factor of 1.0 for the diastereomers.
-
Total purity is calculated by summing the area percentages of the two main isomer peaks.
-
NMR Spectroscopy: Unambiguous Stereochemical Assignment
While GC provides separation, NMR spectroscopy provides the definitive structural proof required to assign the identity of each isomer peak. The key to differentiation lies in the distinct spatial environment of the protons on C-1 and C-4 in the cyclohexane ring's stable chair conformation.[5]
Expertise & Causality: Interpreting Isomer Spectra
In the thermodynamically favored chair conformation:
-
trans-isomer: Both the hydroxyl and isopropyl groups occupy equatorial positions to minimize steric strain. This places the proton at C-1 (H-1) in an axial position.
-
cis-isomer: One group is equatorial and the other is axial . The bulkier isopropyl group will preferentially occupy the equatorial position, forcing the hydroxyl group into an axial position. This places the proton at C-1 (H-1) in an equatorial position.
This stereochemical difference has two profound and predictable effects on the ¹H NMR spectrum:
-
Chemical Shift: Equatorial protons are generally less shielded and resonate at a lower field (higher ppm) than their axial counterparts.
-
Coupling Constants (J-values): Axial protons exhibit large spin-spin coupling to adjacent axial protons (Jaa ≈ 10-13 Hz). Couplings involving equatorial protons (Jae, Jee) are much smaller (≈ 2-5 Hz).
Therefore, the H-1 signal is the primary diagnostic for each isomer.
Protocol 4.1: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve ~15-20 mg of the this compound sample (or isolated isomer) in ~0.7 mL of Chloroform-d (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR: Acquire 1024 scans with a spectral width of 240 ppm, using broadband proton decoupling.
-
Data Interpretation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Feature |
| H-1 (CHOH) | ~3.5 ppm (tt) | ~4.0 ppm (br s) | Upfield shift and large coupling (~10 Hz) for axial H-1 in trans. |
| H-4 (CH-iPr) | ~1.3 ppm (m) | ~1.5 ppm (m) | Subtle shift based on substituent orientation. |
| CH-(CH₃)₂ | ~1.7 ppm (septet) | ~1.7 ppm (septet) | Generally similar between isomers. |
| -(CH₃)₂ | ~0.9 ppm (d) | ~0.9 ppm (d) | Generally similar between isomers. |
| Cyclohexyl-H | ~1.0-2.1 ppm (m) | ~1.0-2.1 ppm (m) | Complex overlapping multiplets. |
| C-1 (CHOH) | ~71.5 ppm | ~67.0 ppm | Axial -OH in cis causes shielding (upfield shift). |
| C-4 (CH-iPr) | ~44.5 ppm | ~41.0 ppm | Axial -OH has a gamma-gauche shielding effect. |
| C-2,6 | ~35.5 ppm | ~32.0 ppm | Axial -OH has a gamma-gauche shielding effect. |
| C-3,5 | ~31.5 ppm | ~30.5 ppm | Subtle shift. |
| CH-(CH₃)₂ | ~33.0 ppm | ~33.0 ppm | Generally similar between isomers. |
| -(CH₃)₂ | ~20.0 ppm | ~20.0 ppm | Generally similar between isomers. |
Note: These are predicted values based on known stereochemical effects.[5] The signal for H-1 in the trans isomer appears as a triplet of triplets (tt) due to coupling with two axial and two equatorial neighbors. The H-1 signal in the cis isomer often appears as a broad singlet or narrow multiplet due to small equatorial-axial and equatorial-equatorial couplings.
FT-IR Spectroscopy: Functional Group Confirmation
FT-IR provides a rapid and straightforward confirmation of the compound's core functional groups, serving as a fundamental identity check.
Protocol 5.1: ATR FT-IR Acquisition
-
Sample Preparation: Place one drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: PerkinElmer Spectrum Two or equivalent FT-IR spectrometer with an ATR accessory.
-
Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
Data Interpretation
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 2950 - 2850 | C-H Stretch | Isopropyl & Cyclohexyl |
| 1470 - 1450 | C-H Bend | CH₂/CH₃ |
| 1100 - 1000 | C-O Stretch | Secondary Alcohol |
The presence of a strong, broad absorption band around 3350 cm⁻¹ is definitive proof of the hydroxyl group.[3]
Analytical Method Validation
For use in regulated environments, any quantitative method (such as the GC-FID protocol) must be validated to ensure it is fit for its intended purpose.[10][11] The validation should be performed according to ICH Q2(R1) guidelines.[12]
Figure 2: Key parameters for analytical method validation.
Table 4: Key Validation Parameters for the GC-FID Method
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Baseline resolution of isomers from each other and any impurities. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99 over a defined range (e.g., 50-150% of target conc.). |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery of a spiked known quantity. |
| Precision | To measure the method's variability (repeatability). | Relative Standard Deviation (RSD) ≤ 2.0% for ≥ 6 replicate injections. |
| Range | The concentration interval where the method is precise and accurate. | Defined by linearity and accuracy studies. |
| LOQ/LOD | The lowest concentration that can be quantified/detected. | Typically determined by signal-to-noise ratio (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD). |
| Robustness | To show reliability with minor changes in method parameters. | No significant impact on results with small changes in flow rate, oven ramp, etc. |
Conclusion
The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. High-resolution gas chromatography with a polar stationary phase provides excellent separation and quantification of the cis and trans isomers. Concurrently, ¹H and ¹³C NMR spectroscopy offers definitive, unambiguous structural confirmation and stereochemical assignment, which is essential for linking chromatographic peaks to specific isomers. Finally, FT-IR serves as a rapid confirmation of the molecule's identity. By integrating these techniques within a validated framework, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound for its intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. TRANS-1-ISOPROPYL-4-METHYLCYCLOHEXANE(1678-82-6) 1H NMR spectrum [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863) [hmdb.ca]
- 8. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. gcms.cz [gcms.cz]
Application Note: A Robust GC-MS Protocol for the Definitive Analysis of Cis and Trans 4-Isopropylcyclohexanol Isomers
Abstract & Introduction
4-Isopropylcyclohexanol is a cyclic alcohol that exists as two distinct geometric isomers: cis and trans. The spatial orientation of the isopropyl and hydroxyl groups on the cyclohexane ring dictates their chemical and physical properties. These subtle structural differences can lead to significant variations in biological activity, toxicity, and organoleptic properties (aroma and flavor), making their accurate separation and identification critical in fields ranging from pharmaceutical synthesis to the fragrance industry.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this challenge.[2] It combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry.[3][4] This application note provides a comprehensive, field-proven protocol for the analysis of this compound isomers. We will delve into the causality behind methodological choices, from sample preparation strategies to the optimization of instrumental parameters, ensuring a robust and self-validating analytical system.
The Analytical Principle: A Dual-Mechanism Approach
The success of this method hinges on the synergistic action of its two core components:
-
Gas Chromatography (GC): The GC component separates the cis and trans isomers based on their differential interactions with a stationary phase coated inside a long, thin capillary column.[3] As the carrier gas (mobile phase) pushes the vaporized sample through the column, isomers with a stronger affinity for the stationary phase will travel more slowly, resulting in different elution or "retention" times. The choice of stationary phase polarity is paramount for resolving isomers with very similar boiling points.[5]
-
Mass Spectrometry (MS): As each separated isomer elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons bombard the molecules (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M⁺•).[3] This high energy also causes the molecular ion to shatter into a reproducible pattern of smaller, charged fragments. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for identification.[3][4]
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, coupled with the use of a certified reference standard, will ensure the highest degree of confidence in the results.
Part 3.1: Sample Preparation – The Foundation of Quality Data
Proper sample preparation is crucial to prevent contamination of the GC-MS system and ensure accurate analysis.[6] Samples must be free of non-volatile materials like salts, strong acids, or bases, which can damage the GC column.[6][7]
Protocol Steps:
-
Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane or ethyl acetate are excellent choices. Avoid water and non-volatile solvents.[6][7]
-
Initial Dilution:
-
For liquid samples, dilute the raw material in the chosen solvent to achieve an approximate concentration of 1 mg/mL (1000 µg/mL).
-
For solid samples, dissolve a few grains of the material completely in the solvent.[8]
-
-
Working Solution Preparation: Perform a second dilution from the initial stock to create a working solution with a final concentration of approximately 10 µg/mL . This concentration is ideal for achieving a column loading of about 10 ng with a 1 µL injection, preventing detector saturation.[7]
-
Particulate Removal: If the sample contains any visible particles or appears cloudy, it must be clarified.
-
Vialing: Use glass autosampler vials to prevent leaching of plasticizers.[7] If sample volume is limited (<1 mL), use vials with glass inserts to ensure the autosampler needle can reach the sample.[6]
Expert Insight on Derivatization: Alcohols, due to their polar hydroxyl (-OH) group, can sometimes exhibit poor chromatographic peak shape (tailing). To mitigate this and increase volatility, derivatization can be employed.[9] Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[9][10]
-
Optional Silylation Protocol: In a clean vial, add 100 µL of the sample solution. Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial and heat at 70°C for 30 minutes.[9] Cool before analysis. This will increase the mass of the molecular ion by 72 amu.
Part 3.2: GC-MS Instrumentation & Optimized Parameters
The following parameters have been optimized for the separation of this compound isomers. Instrument-specific adjustments may be required.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent 8890 GC or equivalent | High-performance system with precise temperature and flow control. |
| Injector | Split/Splitless Inlet | Provides flexibility for various sample concentrations. |
| Injector Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for a ~10 µg/mL sample. A splitless injection may be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing separation speed and efficiency.[4] |
| GC Column | ||
| Primary Column | DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film) | Causality: A polar polyethylene glycol (PEG) stationary phase will interact differently with the cis and trans isomers due to the varied steric accessibility of the polar -OH group, providing superior separation.[7] |
| Alternative Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column separates primarily by boiling point. It can work but may provide less resolution for these specific isomers. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 2 min | A low starting temperature to focus the analytes at the head of the column. |
| Ramp Rate | 5 °C/min to 220 °C | A slow ramp rate is critical for resolving closely eluting isomers.[11] |
| Final Temp | 220 °C, hold for 5 min | Ensures all components are eluted from the column before the next run. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that provides extensive, library-searchable fragmentation.[4] |
| Mass Scan Range | m/z 40 - 250 | Covers the expected molecular ion and all significant fragments. |
| Source Temp | 230 °C | Standard operating temperature. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they move from the GC to the MS.[4] |
| MS Quad Temp | 150 °C | Standard operating temperature. |
Data Interpretation: From Chromatogram to Confirmation
Chromatographic Analysis
The primary output from the GC is a chromatogram, which plots detector response against time.
-
Peak Identification: Two distinct peaks should be observed, corresponding to the cis and trans isomers of this compound.
-
Elution Order: On a polar (e.g., wax) column, the isomer with the more sterically hindered hydroxyl group typically elutes first as it has weaker interactions with the stationary phase. The elution order should be confirmed with pure standards.
Mass Spectral Analysis
By clicking on a peak in the chromatogram, its corresponding mass spectrum can be viewed. The mass spectra of the cis and trans isomers are expected to be nearly identical, as they have the same mass and fragment in similar ways.[12] Their identity is therefore confirmed by their unique retention times.
Expected Fragmentation Pattern: The molecular formula for this compound is C₉H₁₈O, with a molecular weight of 142.24 g/mol .[13]
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 142 | [M]⁺• (Molecular Ion) | The intact molecule with one electron removed. May be of low abundance.[14] |
| 124 | [M-H₂O]⁺• | Loss of Water: A characteristic fragmentation for alcohols, involving the elimination of a water molecule (18 amu).[15][16] |
| 99 | [M-C₃H₇]⁺ | Loss of Isopropyl Group: Cleavage of the bond between the cyclohexane ring and the isopropyl group (43 amu). |
| 81 | [M-C₃H₇-H₂O]⁺ | Subsequent loss of water from the m/z 99 fragment. This is often a major peak in the spectrum.[17] |
| 57 | [C₄H₉]⁺ | Fragment corresponding to the isopropyl group with an additional carbon. |
| 43 | [C₃H₇]⁺ | The isopropyl cation itself.[17] |
Trustworthiness Check: The obtained mass spectra should be compared against a trusted spectral library, such as the NIST Mass Spectral Database, for definitive confirmation.[4][17]
Expected Results Summary
| Analyte | Expected Retention Time (Rt) | Key Diagnostic Ions (m/z) |
| cis-4-Isopropylcyclohexanol | Varies (confirm with standard) | 142, 124, 99, 81, 57, 43 |
| trans-4-Isopropylcyclohexanol | Varies (confirm with standard) | 142, 124, 99, 81, 57, 43 |
Visualized Workflows and Structures
Chemical Structures
Caption: Chemical structures of cis and trans isomers.
Analytical Workflow
References
- 1. gcms.cz [gcms.cz]
- 2. jmchemsci.com [jmchemsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vurup.sk [vurup.sk]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclohexanol, 4-(1-methylethyl)- [webbook.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Distinguishing Stereoisomers of 4-Isopropylcyclohexanol using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the unambiguous determination of molecular structure, including subtle stereochemical differences.[1] This application note provides a detailed guide for researchers and drug development professionals on the use of ¹H and ¹³C NMR to differentiate between the cis and trans isomers of 4-isopropylcyclohexanol. We will explore the foundational principles of cyclohexane conformational analysis, present a comprehensive experimental protocol, and detail the spectral interpretation required to assign the correct stereochemistry based on chemical shifts and spin-spin coupling constants.
Introduction: The Stereochemical Challenge
Substituted cyclohexanes are fundamental structural motifs in medicinal chemistry and natural products. The spatial arrangement of substituents on the cyclohexane ring, described as cis (on the same face) or trans (on opposite faces), can profoundly impact a molecule's biological activity and physical properties. The this compound isomers serve as a classic model system for demonstrating the power of NMR in conformational analysis.[2]
The key to this analysis lies in understanding the chair conformation of the cyclohexane ring. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3] Through a process called a "ring flip," axial and equatorial positions interconvert.[4] However, the energetic cost of placing a bulky substituent in the sterically hindered axial position is high, leading to a strong preference for the equatorial position.[5] This energy difference is quantified by the substituent's "A-value."[6]
For this compound, the isopropyl group is significantly bulkier (A-value ≈ 2.15 kcal/mol) than the hydroxyl group (A-value ≈ 0.87 kcal/mol).[7] Consequently, the isopropyl group acts as a "conformational lock," strongly preferring the equatorial position in both the cis and trans isomers. This predictable preference is the foundation upon which the NMR analysis is built, as it forces the hydroxyl group and the adjacent proton on C1 into fixed axial or equatorial orientations, which have distinct NMR signatures.
Conformational Analysis of Isomers
With the bulky isopropyl group locked in the equatorial position to minimize 1,3-diaxial strain, the stereochemistry of the hydroxyl group is fixed.[5]
-
trans-4-Isopropylcyclohexanol: For the substituents to be trans, if the isopropyl group at C4 is equatorial, the hydroxyl group at C1 must also be equatorial . This places the proton at C1 (the carbinol proton) in the axial position.
-
cis-4-Isopropylcyclohexanol: For the substituents to be cis, if the isopropyl group at C4 is equatorial, the hydroxyl group at C1 must be axial . This forces the carbinol proton at C1 into the equatorial position.
This fundamental difference in the orientation of the C1 proton is the most critical diagnostic feature in the ¹H NMR spectrum.
Figure 1: Dominant chair conformations of trans and cis-4-isopropylcyclohexanol.
Experimental Protocol
This protocol outlines the necessary steps for preparing high-quality samples and acquiring ¹H and ¹³C NMR spectra. The trustworthiness of NMR data begins with meticulous sample preparation.[8][9]
Materials and Equipment
-
cis- and trans-4-isopropylcyclohexanol samples
-
Deuterated chloroform (CDCl₃, 99.8%+)
-
NMR tubes (5 mm, high precision)
-
Pasteur pipettes and bulbs
-
Small vials
-
Cotton or glass wool plug
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation Workflow
Figure 2: Standard workflow for NMR analysis of small molecules.
Detailed Steps
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the cyclohexanol isomer into a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties and well-separated residual solvent peak.[11][12] The use of a deuterated solvent is critical to prevent the large signal of protonated solvent from obscuring the analyte signals and to provide a deuterium signal for the instrument's field-frequency lock.[13]
-
Dissolution & Filtration: Gently swirl the vial to ensure the sample is fully dissolved. Prepare a filter by pushing a small cotton plug into a Pasteur pipette. Transfer the solution through the filter pipette into the NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[10]
-
NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to optimize its homogeneity.
-
For ¹H NMR: Acquire a spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay).
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio, more scans (e.g., 256 or more) and a longer acquisition time will be necessary.[14]
-
Spectral Data and Interpretation
The definitive assignment of stereochemistry is made by a careful analysis of the chemical shifts (δ) and coupling constants (J) in the ¹H spectrum, supported by data from the ¹³C spectrum.
¹H NMR Analysis: The Decisive Spectrum
The key diagnostic signal is the carbinol proton (H-1), the proton on the same carbon as the hydroxyl group.
-
trans Isomer (Axial H-1): The axial H-1 proton is coupled to two adjacent axial protons (at C2 and C6) and two adjacent equatorial protons. The dihedral angle between adjacent axial protons is ~180°, which corresponds to a large coupling constant (³J_ax-ax) of approximately 9-12 Hz.[15] The angle to the equatorial protons is ~60°, resulting in a smaller coupling (³J_ax-eq) of 3-4 Hz.[16] This leads to a complex multiplet that is characteristically broad and often appears as a "triplet of triplets." Furthermore, axial protons are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts.[16]
-
cis Isomer (Equatorial H-1): The equatorial H-1 proton is coupled to two adjacent axial protons and two adjacent equatorial protons. Both the equatorial-axial (~60°) and equatorial-equatorial (~60°) dihedral angles result in small coupling constants (³J_eq-ax and ³J_eq-eq) of approximately 3-4 Hz.[15] Consequently, the signal for the equatorial H-1 is a narrow multiplet. This proton will also appear at a higher chemical shift (further downfield) compared to the axial H-1 of the trans isomer.
Table 1: Comparative ¹H NMR Data for this compound Isomers (CDCl₃, 400 MHz)
| Proton Assignment | trans-Isomer (H-1 axial) | cis-Isomer (H-1 equatorial) | Rationale for Difference |
|---|---|---|---|
| H-1 (Carbinol) | ~3.5 ppm, tt, J ≈ 11.0, 4.0 Hz | ~4.0 ppm, m (narrow) | Position & Coupling: Axial H-1 has large ax-ax couplings, causing a broad multiplet at a lower chemical shift. Equatorial H-1 has only small couplings, resulting in a narrow multiplet at a higher chemical shift.[15][16] |
| -CH(CH₃)₂ | ~1.5 ppm, m | ~1.7 ppm, m | Subtle changes due to the overall magnetic environment. |
| -CH(CH₃)₂ | ~0.9 ppm, d, J ≈ 7.0 Hz | ~0.9 ppm, d, J ≈ 7.0 Hz | Very similar environments, little diagnostic value. |
| Cyclohexyl (H-2 to H-6) | ~1.0 - 2.1 ppm (broad, overlapping) | ~1.2 - 1.9 ppm (broad, overlapping) | Complex overlapping signals, difficult to assign without 2D NMR. |
(Note: Exact chemical shifts can vary slightly based on concentration and solvent purity.)
¹³C NMR Analysis: Supporting Evidence
While ¹H NMR is typically sufficient for assignment, ¹³C NMR provides confirmatory data. The chemical shifts of the ring carbons are influenced by the orientation of the substituents. An axial substituent will shield the carbons at the C3 and C5 positions (relative to C1) due to the gamma-gauche effect, causing them to shift upfield (lower ppm value).
Table 2: Comparative ¹³C NMR Data for this compound Isomers (CDCl₃, 100 MHz)
| Carbon Assignment | trans-Isomer (OH equatorial) | cis-Isomer (OH axial) | Rationale for Difference |
|---|---|---|---|
| C-1 (Carbinol) | ~71 ppm | ~66 ppm | The axial hydroxyl group in the cis isomer shields the C-1 carbon. |
| C-2, C-6 | ~36 ppm | ~33 ppm | Shielded in the cis isomer due to the axial -OH. |
| C-3, C-5 | ~35 ppm | ~31 ppm | Gamma-Gauche Effect: The axial -OH in the cis isomer causes significant shielding (upfield shift) of the C3/C5 carbons.[14] |
| C-4 | ~45 ppm | ~45 ppm | The environment around C-4 is very similar in both isomers. |
| C-7 (-CH(CH₃)₂) | ~33 ppm | ~33 ppm | The environment around the isopropyl methine is very similar. |
| C-8, C-9 (-CH(CH₃)₂) | ~20 ppm | ~20 ppm | The environment around the isopropyl methyls is very similar. |
(Note: These are approximate values. The key is the relative difference in shifts, especially for C-1, C-3, and C-5.)
Conclusion
The differentiation of cis- and trans-4-isopropylcyclohexanol is a straightforward process using high-resolution ¹H NMR spectroscopy. The analysis hinges on the conformational preference of the bulky isopropyl group for the equatorial position. This geometric constraint leads to two key, unambiguous differences in the ¹H NMR spectrum:
-
Chemical Shift of H-1: The axial H-1 of the trans isomer appears upfield (~3.5 ppm) relative to the equatorial H-1 of the cis isomer (~4.0 ppm).
-
Multiplicity of H-1: The signal for the axial H-1 (trans) is a broad multiplet due to large axial-axial couplings, while the signal for the equatorial H-1 (cis) is a narrow multiplet.
¹³C NMR spectroscopy provides valuable supporting evidence, with the gamma-gauche effect causing a characteristic upfield shift for the C-3 and C-5 carbons in the cis isomer due to the axial hydroxyl group. By applying the protocols and analytical logic described in this note, researchers can confidently assign the stereochemistry of these and structurally similar substituted cyclohexanes.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. auremn.org.br [auremn.org.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organomation.com [organomation.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
The Strategic Role of 4-Isopropylcyclohexanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Chiral Scaffold
In the landscape of modern medicinal chemistry and drug development, the demand for structurally diverse and stereochemically pure molecular entities is insatiable. The three-dimensional arrangement of atoms in a bioactive molecule is unequivocally linked to its pharmacological profile, influencing efficacy, selectivity, and metabolic stability. Within the synthetic chemist's toolkit, chiral building blocks serve as foundational cornerstones for the construction of these complex architectures. 4-Isopropylcyclohexanol, a readily available and structurally robust cyclohexane derivative, has emerged as a valuable synthon, offering both inherent chirality and a versatile functional handle for elaboration into a variety of bioactive compounds.
This comprehensive guide delves into the strategic applications of this compound and its oxidized counterpart, 4-isopropylcyclohexanone, in the synthesis of medicinally relevant molecular frameworks. We will explore its utility as a precursor for generating complex heterocyclic systems and as a chiral auxiliary to direct stereoselective transformations. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for leveraging this versatile building block in their synthetic endeavors.
Application 1: A Gateway to Spirocyclic Oxindoles via Oxime-Nitrone Cascade
Spirocyclic oxindoles are a prominent structural motif found in a multitude of natural products and possess a wide range of biological activities, making them attractive targets for drug discovery. The synthesis of these complex three-dimensional structures often requires innovative and efficient chemical transformations. 4-Isopropylcyclohexanone, obtained through the oxidation of this compound, can serve as a key starting material for the construction of spirocyclic systems. One elegant approach involves an in-situ generation of an oxime, which then undergoes cyclization to a nitrone, followed by a [3+2] cycloaddition reaction.
The causality behind this experimental design lies in the tandem nature of the reaction, which allows for the rapid construction of molecular complexity from a relatively simple precursor. The 4-isopropylcyclohexyl moiety, while not always incorporated into the final bioactive molecule, can influence the stereochemical outcome of the cycloaddition and can be a foundational element for further diversification.
Workflow for Spirocyclic Oxindole Synthesis
Caption: Workflow for the synthesis of a spirocyclic oxindole precursor.
Representative Protocol: Synthesis of a Spirocyclic Oxindole Precursor
This protocol is adapted from established procedures for the synthesis of spirocyclic oxindoles and illustrates a potential application of a 4-isopropylcyclohexanone-derived intermediate[1].
Step 1: Oxidation of this compound to 4-Isopropylcyclohexanone
-
To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM, 10 mL) at room temperature, add a solution of this compound (1.0 eq) in DCM (5 mL) dropwise.
-
Stir the reaction mixture vigorously for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield 4-isopropylcyclohexanone, which can be used in the next step without further purification.
Step 2: Preparation of the Aldehyde Intermediate
This multi-step process is based on the methodology described by Blake, A. J., et al. (2015)[1].
-
Convert 4-isopropylcyclohexanone to a spirocyclic epoxide using standard methods (e.g., reaction with a sulfur ylide).
-
Perform a regioselective ring-opening of the epoxide with allyltrimethylsilane in the presence of a Lewis acid (e.g., Sc(OTf)₃) to introduce an allyl group and generate a secondary alcohol[1].
-
Protect the resulting alcohol as a tosylate by reacting with tosyl chloride in the presence of a base like triethylamine and a catalytic amount of DMAP[1].
-
Carry out ozonolysis of the terminal alkene of the allyl group to yield the corresponding aldehyde[1].
Step 3: Cascade Condensation, Cyclization, and Cycloaddition
-
To a solution of the aldehyde intermediate (1.0 eq) in toluene (10 mL), add hydroxylamine hydrochloride (1.6 eq) and diisopropylethylamine (1.9 eq)[1].
-
Heat the mixture to 60 °C for 2 hours to facilitate the in-situ formation of the oxime[1].
-
Add N-methylmaleimide (1.6 eq) to the reaction mixture and heat to reflux[1].
-
Monitor the reaction by TLC. After 3-4 hours, cool the reaction to room temperature and evaporate the solvent[1].
-
Purify the residue by column chromatography on silica gel to isolate the desired spirocyclic oxindole product[1].
| Reaction Step | Product | Typical Yield | Diastereomeric Ratio |
| Oxidation | 4-Isopropylcyclohexanone | >95% | N/A |
| Aldehyde Synthesis | Aldehyde Intermediate | 40-50% (over 4 steps) | N/A |
| Cascade Reaction | Spirocyclic Oxindole | 60-70% | 3:1 to 5:1 |
Application 2: this compound as a Chiral Auxiliary for the Stereoselective Synthesis of β-Alanine Derivatives
The stereochemistry of amino acid derivatives is critical for their biological function. β-Alanine and its derivatives are components of various bioactive molecules, including some glucagon receptor antagonists that are of interest in the treatment of type 2 diabetes. Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. The hydroxyl group of this compound can be used to form a chiral ester with a suitable precursor, thereby directing the stereoselective addition of a nucleophile. The bulky 4-isopropylcyclohexyl group creates a sterically hindered environment, forcing the incoming nucleophile to attack from the less hindered face of the molecule.
Conceptual Workflow for Chiral β-Alanine Derivative Synthesis
Caption: Conceptual workflow for the synthesis of a chiral β-alanine derivative.
Representative Protocol: Stereoselective Synthesis of a β-Alanine Precursor
This protocol is a representative example based on well-established methodologies for the use of chiral auxiliaries in asymmetric synthesis.
Step 1: Formation of the Chiral Ester
-
To a solution of an α,β-unsaturated carboxylic acid (e.g., crotonic acid) (1.0 eq), trans-4-isopropylcyclohexanol (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous DCM (15 mL) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral ester.
Step 2: Diastereoselective Conjugate Addition
-
Prepare a solution of the desired organocuprate reagent (e.g., lithium dimethylcuprate) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
To this cooled solution, add a solution of the chiral ester (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography to obtain the diastereomerically enriched β-substituted ester.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the β-substituted ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary, this compound.
-
Extract the desired β-alanine derivative from the aqueous layer with a suitable organic solvent after adjusting the pH.
-
Dry the organic extracts and concentrate to yield the final product.
| Reaction Step | Product | Typical Yield | Diastereomeric Excess (d.e.) |
| Esterification | Chiral Ester | 85-95% | N/A |
| Conjugate Addition | β-Substituted Ester | 70-85% | >90% |
| Auxiliary Cleavage | Chiral β-Alanine Derivative | >90% | N/A |
Conclusion: A Versatile Tool for Modern Drug Discovery
The application notes and protocols presented herein underscore the utility of this compound and its derivatives as valuable synthons in the construction of complex, bioactive molecules. Its rigid cyclohexane framework provides a predictable platform for stereocontrol, while the hydroxyl functionality allows for its incorporation as a chiral auxiliary or its conversion into other reactive functional groups. As the quest for novel therapeutics continues, the strategic implementation of such versatile and cost-effective building blocks will undoubtedly remain a cornerstone of efficient and innovative drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Isopropylcyclohexanol
Welcome to the Technical Support Center for the synthesis of 4-Isopropylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of this compound in their laboratory and pilot-scale experiments. Here, we delve into the nuances of common synthetic routes, providing in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter. Our focus is on explaining the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
I. Core Concepts in this compound Synthesis
The most prevalent method for synthesizing this compound is the reduction of 4-isopropylcyclohexanone. The choice of reducing agent and reaction conditions is paramount as it dictates not only the overall yield but also the stereoselectivity of the product, yielding a mixture of cis and trans isomers. Understanding the interplay of these factors is crucial for optimizing the synthesis.
II. Troubleshooting Guide: Low Yield and Impurities
Low product yield is a frequent challenge in chemical synthesis.[1] This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Conversion of 4-Isopropylcyclohexanone
Symptom: Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For hydride reductions like Sodium Borohydride (NaBH₄), ensure at least a stoichiometric amount, and often a slight excess, is used to drive the reaction to completion.[2]
-
Poor Reagent Quality: The reducing agent may have degraded due to improper storage (e.g., exposure to moisture for NaBH₄). It is advisable to use freshly opened or properly stored reagents.
-
Suboptimal Reaction Temperature: Reduction reactions are often temperature-sensitive. For NaBH₄ reductions, the reaction is typically carried out at room temperature or below. If the reaction is sluggish, a modest increase in temperature can enhance the rate, but be mindful of potential side reactions.
-
Inadequate Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, extending the reaction time may be necessary.[1]
Issue 2: Formation of Unexpected Byproducts
Symptom: The appearance of unexpected peaks in your analytical data (GC-MS, LC-MS, NMR).
Potential Causes & Solutions:
-
Side Reactions with the Solvent: In hydride reductions, protic solvents like ethanol or methanol can react with the reducing agent. While often used as the solvent, the choice and purity can influence side reactions.[3]
-
Over-reduction (in Catalytic Hydrogenation): When starting from 4-isopropylphenol, harsh hydrogenation conditions (high pressure or temperature) can lead to the formation of isopropylcyclohexane by complete deoxygenation.[4]
-
Cannizzaro-type Reactions (under basic conditions): Although less common for ketones, disproportionation reactions can occur under strongly basic conditions, especially if the starting material is an aldehyde impurity.
-
Epimerization: The stereocenter at the 4-position is generally stable, but prolonged exposure to acidic or basic conditions during workup could potentially lead to minor epimerization, affecting the isomer ratio.
Issue 3: Difficulty in Product Isolation and Purification
Symptom: Low isolated yield despite good conversion, or difficulty in separating the desired product from impurities or isomers.
Potential Causes & Solutions:
-
Product Loss During Workup: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. Thoroughly rinsing all glassware is also crucial to minimize loss.[1]
-
Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. Adding brine (saturated NaCl solution) can help break emulsions.
-
Challenges in Isomer Separation: The cis and trans isomers of this compound have very similar physical properties, making their separation by standard column chromatography challenging. Specialized techniques may be required.[5]
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.
Q1: Which reduction method is best for synthesizing this compound?
A1: The "best" method depends on the desired outcome, particularly the stereoselectivity.
-
Sodium Borohydride (NaBH₄) Reduction: This is a convenient and widely used method that typically favors the formation of the more stable trans isomer.[6][7]
-
Catalytic Hydrogenation: Starting from 4-isopropylphenol, this method can be highly efficient. The choice of catalyst (e.g., Ru/C) and solvent can influence the isomer ratio.[4][8]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide catalyst and is known for its high chemoselectivity. It is a reversible reaction, and removing the acetone byproduct drives the equilibrium towards the product.[9][10][11]
Q2: How can I control the cis/trans isomer ratio?
A2: The stereochemical outcome is primarily influenced by the steric bulk of the reducing agent.
-
To favor the trans isomer (equatorial attack): Use a sterically less hindered reducing agent like NaBH₄. The hydride attacks from the axial face to avoid steric hindrance with the axial hydrogens, leading to the equatorial alcohol.
-
To favor the cis isomer (axial attack): Use a bulky reducing agent like L-Selectride®. Its large size forces it to approach from the less hindered equatorial face, resulting in the axial alcohol.
Q3: What is the best way to purify the cis and trans isomers of this compound?
A3: Separating the cis and trans isomers can be challenging due to their similar boiling points and polarities.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or specialized column chromatography with optimized solvent systems can achieve separation.[12][13]
-
Crystallization: In some cases, selective crystallization of one isomer from a suitable solvent can be achieved, particularly if one isomer is a solid at room temperature and the other is an oil.[14]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting ketone and the product alcohol. The ketone will be less polar and have a higher Rf value than the more polar alcohol. Staining with a permanganate solution can help visualize the spots. Gas Chromatography (GC) can also be used to monitor the disappearance of the starting material and the appearance of the product peaks.
Q5: My yield is consistently low. What general laboratory practices can I improve?
A5: Beyond the specific chemistry, meticulous laboratory technique is paramount for high yields.[1]
-
Ensure Dry Glassware: Water can quench many reducing agents and interfere with catalytic processes. Always use oven-dried or flame-dried glassware.
-
Inert Atmosphere: For sensitive reagents or catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Accurate Measurements: Precisely measure all reagents and solvents.
-
Efficient Workup: Minimize the time between quenching the reaction and isolating the product to reduce the chance of degradation.[1]
IV. Experimental Protocols & Data
Protocol 1: Sodium Borohydride Reduction of 4-Isopropylcyclohexanone
Objective: To synthesize this compound with a preference for the trans isomer.
Materials:
-
4-Isopropylcyclohexanone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
3M Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylcyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 3M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Analyze the crude product for yield and isomer ratio (e.g., by GC-MS or NMR).
Data Summary: Comparison of Reduction Methods
| Reduction Method | Starting Material | Typical Reagents | Predominant Isomer | Approximate Isomer Ratio (trans:cis) | Key Considerations |
| Sodium Borohydride | 4-Isopropylcyclohexanone | NaBH₄, Methanol | trans | ~4:1 to 9:1 | Operationally simple, favors the thermodynamically more stable isomer. |
| Catalytic Hydrogenation | 4-Isopropylphenol | H₂, Ru/C, Ethanol | Mixture, can favor cis | Varies with catalyst and conditions | Can be highly efficient, but requires specialized pressure equipment. |
| MPV Reduction | 4-Isopropylcyclohexanone | Al(Oi-Pr)₃, Isopropanol | trans (thermodynamic control) | Approches equilibrium mixture | Highly chemoselective, reversible reaction. |
Workflow Diagrams
.dot
References
- 1. How To [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. scribd.com [scribd.com]
- 8. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]
- 9. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans Isomers of 4-Isopropylcyclohexanol
Welcome to the technical support center for the resolution of 4-isopropylcyclohexanol isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of separating the cis and trans stereoisomers of this compound. As a model system for stereochemistry, the principles discussed here are broadly applicable to the separation of other substituted cyclohexanes.[1]
This document moves beyond simple protocols to explain the underlying principles governing separation, empowering you to troubleshoot and adapt these methods effectively.
Section 1: Fundamental Principles of Isomer Separation
This section addresses the foundational questions about the isomers themselves and why their separation is possible.
Q1: What are the structural differences between cis- and trans-4-isopropylcyclohexanol, and how do they influence separation?
A1: The key difference lies in the spatial arrangement (stereochemistry) of the hydroxyl (-OH) and isopropyl (-C₃H₇) groups on the cyclohexane ring.
-
In the more stable chair conformation, the bulky isopropyl group strongly prefers the equatorial position to minimize steric strain.
-
trans-4-Isopropylcyclohexanol: The hydroxyl group is also in the equatorial position, opposite to the isopropyl group. This is the thermodynamically most stable isomer.
-
cis-4-Isopropylcyclohexanol: The hydroxyl group is in the axial position, on the same side as the isopropyl group. This arrangement leads to greater steric hindrance.
This structural difference creates distinct physical and chemical properties that we can exploit for separation. The trans isomer is generally less polar and has a more symmetrical shape, allowing for more efficient packing in a crystal lattice, which often results in a higher melting point.
Q2: What are the key physical properties to consider for separating these isomers?
A2: The subtle differences in their physical properties are the basis for their separation. While experimental values can vary, the general trends are consistent.
| Property | cis-4-Isopropylcyclohexanol | trans-4-Isopropylcyclohexanol | Rationale for Separation |
| Structure | Axial -OH, Equatorial -iPr | Equatorial -OH, Equatorial -iPr | The axial -OH in the cis isomer is more sterically hindered and results in a different molecular dipole and shape. |
| Boiling Point | Very similar; difficult to separate by standard distillation.[2] | Very similar; difficult to separate by standard distillation.[2] | The boiling points are too close for efficient fractional distillation. |
| Melting Point | Lower | Higher | The more symmetrical trans isomer packs better into a crystal lattice, leading to a higher melting point. This is the basis for fractional crystallization. |
| Polarity | Generally considered slightly more polar | Generally considered slightly less polar | The exposed axial -OH in the cis isomer can lead to stronger interactions with polar stationary phases in chromatography. |
| Solubility | Varies by solvent | Varies by solvent | Differences in solubility, especially the lower solubility of the trans isomer in certain nonpolar solvents, are key for crystallization.[3] |
Note: Exact values for boiling and melting points can be difficult to find for individual isomers, but the trend of the trans isomer having a higher melting point is a well-established principle for substituted cyclohexanes.[4]
Section 2: Analytical Scale Separation & Troubleshooting
For quantifying the isomeric ratio or for small-scale purification, chromatographic techniques are ideal.
Workflow for Method Selection
The first step is to determine the goal of your separation, which will guide your choice of technique.
References
troubleshooting common side reactions in 4-Isopropylcyclohexanol synthesis
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Synthesis of 4-Isopropylcyclohexanol
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the chemical synthesis of this compound. The following sections are structured in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis, focusing on identifying the root cause and providing actionable solutions.
Question 1: My final product yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue stemming from several potential sources, including incomplete reactions, competing side reactions, or losses during workup and purification.[1][2]
Possible Cause 1: Incomplete Reaction The reduction of the starting material, 4-isopropylcyclohexanone, may not have gone to completion. This can be due to insufficient reducing agent, deactivated reagents, or non-optimal reaction time and temperature.[2]
-
Validation: Check the crude product mixture using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a significant amount of starting ketone confirms an incomplete reaction. The starting material, 4-isopropylcyclohexanone, has a boiling point of approximately 195-196 °C.[3][4]
-
Solution:
-
Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For sodium borohydride (NaBH₄), which can theoretically provide four hydride equivalents, a 1.5 to 2.0 molar excess is common to account for any decomposition and drive the reaction to completion.[5]
-
Reagent Quality: Hydride reducing agents like NaBH₄ can decompose upon exposure to moisture.[6] Use freshly opened or properly stored reagents.
-
Reaction Time/Temperature: Ensure the reaction is stirred for an adequate duration at the recommended temperature. For NaBH₄ reductions in methanol or ethanol, reactions are typically run at room temperature or slightly below for 1-2 hours.[7]
-
Possible Cause 2: Dehydration Side Reaction The product, this compound, can undergo acid-catalyzed dehydration to form 4-isopropylcyclohexene, especially during an acidic workup.[8][9] This is a common cause of yield loss, particularly if strong acids are used to quench the reaction.
-
Validation: The presence of an alkene can be detected by GC-MS or confirmed by simple chemical tests on the crude product, such as the bromine test or the Baeyer test (permanganate).[9]
-
Solution:
-
Mild Quenching: Avoid using strong acids for the workup. Instead, quench the reaction by the slow, controlled addition of water or a saturated ammonium chloride (NH₄Cl) solution.
-
Neutral Extraction: Ensure that all extractions and washes are performed under neutral or slightly basic conditions. A wash with a dilute sodium bicarbonate (NaHCO₃) solution can neutralize any residual acid.[9]
-
Possible Cause 3: Workup and Purification Losses Significant product can be lost during extraction and distillation steps. This compound has some water solubility, which can lead to losses in the aqueous phase during extraction.[10]
-
Solution:
-
Extraction Efficiency: Perform multiple extractions (e.g., 3x with an appropriate organic solvent like dichloromethane or ethyl acetate) to maximize the recovery of the alcohol from the aqueous layer.[10]
-
Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride (brine) solution. This helps to remove dissolved water and can "salt out" some of the dissolved organic product, pushing it into the organic phase.[6]
-
Distillation Technique: If purifying by distillation, ensure the apparatus is set up correctly to avoid "hold-up," where the product condenses and remains in the column. Using a "chaser" solvent with a higher boiling point can help distill the last traces of the product.[1][8]
-
Here is a logical workflow to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Question 2: My NMR/GC analysis shows two major products. What are they and how can I control the ratio?
The two major products are almost certainly the cis and trans diastereomers of this compound. The reduction of the planar ketone group in the cyclohexanone ring can occur from two different faces, leading to these two stereoisomers.[7][10][11]
The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl carbon. The 4-isopropyl group is bulky and will strongly prefer an equatorial position in the chair conformation of the ring.
-
Axial Attack: The hydride attacks from the axial face. This pathway is sterically less hindered by the axial hydrogens at the C-2 and C-6 positions. This leads to the formation of the trans alcohol, where the hydroxyl group is in the more thermodynamically stable equatorial position.
-
Equatorial Attack: The hydride attacks from the equatorial face. This pathway encounters more steric hindrance from the axial hydrogens. This leads to the formation of the cis alcohol, where the hydroxyl group is in the less stable axial position.
Caption: Pathways for the formation of cis and trans diastereomers.
Controlling the Diastereomeric Ratio: The ratio of cis to trans isomers is highly dependent on the steric bulk of the reducing agent and the reaction conditions, a concept known as stereoselectivity.[12][13]
-
Kinetic vs. Thermodynamic Control: This reaction is under kinetic control, meaning the product ratio is determined by the relative activation energies of the competing pathways, not the thermodynamic stability of the products.[14]
-
Small Reducing Agents (e.g., NaBH₄): These reagents favor the less sterically hindered axial attack, leading predominantly to the trans isomer.[13]
-
Bulky Reducing Agents (e.g., L-Selectride®): Lithium tri-sec-butylborohydride is very sterically demanding. It cannot easily approach from the axial face due to steric clashes with the axial hydrogens. Therefore, it is forced to attack from the more hindered equatorial face, leading predominantly to the cis isomer.[13]
-
Reversible Reductions (e.g., Meerwein-Ponndorf-Verley): The MPV reduction using aluminum isopropoxide is reversible.[15][16] This allows the system to equilibrate, and the final product mixture will favor the more thermodynamically stable trans isomer, regardless of the initial attack pathway.[13]
The following table summarizes the typical diastereomeric ratios obtained for the reduction of a substituted cyclohexanone (using 4-t-butylcyclohexanone as a well-documented analogue).
| Reducing Agent | Typical Solvent | Control Type | Predominant Isomer | Typical cis : trans Ratio |
| Sodium Borohydride (NaBH₄) | Ethanol | Kinetic | trans | ~12 : 88[13] |
| L-Selectride® | THF | Kinetic | cis | ~92 : 8[13] |
| Al(O-i-Pr)₃ (MPV) | Isopropanol | Thermodynamic | trans | ~23 : 77[13] |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 4-isopropylphenol or 4-isopropylcyclohexanone?
The choice depends on the desired stereochemical outcome, available equipment, and cost.
-
4-isopropylcyclohexanone: This is the most direct precursor. Its reduction allows for stereochemical control based on the choice of reducing agent, as detailed above. This is the preferred route if a specific diastereomer is the target.
-
4-isopropylphenol: This is often a cheaper starting material. Its conversion to this compound requires catalytic hydrogenation, typically using a rhodium or ruthenium catalyst under hydrogen pressure.[17][18][19] This process usually involves harsher conditions (high pressure and temperature) and may first yield the ketone, which is then further reduced.[18] This route often results in a mixture of isomers and may also produce the fully saturated byproduct, isopropylcyclohexane, through hydrogenolysis.[18]
Q2: I suspect my product is contaminated with dicyclohexyl ether. How does this form and how can I remove it?
This side product is more common when starting from a cyclohexanol and performing a reaction under acidic conditions, such as an acid-catalyzed dehydration to form an alkene.[9] In the synthesis of this compound, it could potentially form if the workup involves strong acid and elevated temperatures, leading to the intermolecular dehydration (etherification) of two alcohol molecules.
-
Mechanism: One alcohol molecule is protonated by the acid, making the hydroxyl group a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the resulting carbocation to form the ether.
-
Removal: Dicyclohexyl ethers have boiling points significantly higher than the corresponding alcohol. Therefore, careful fractional distillation is the most effective method for removal.
Q3: What is the best way to purify the final this compound product?
The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Extraction and Washing: As a first step, a standard aqueous workup (as described in Troubleshooting Question 1) is essential to remove water-soluble byproducts and unreacted reagents.
-
Distillation: For liquid products on a moderate to large scale, vacuum distillation is highly effective for separating the product from non-volatile impurities (like salts or catalyst residues) and from side products with significantly different boiling points (like the dehydration product, 4-isopropylcyclohexene).
-
Column Chromatography: For small-scale synthesis or when diastereomers need to be separated, silica gel column chromatography is the method of choice. A non-polar eluent system (e.g., hexanes/ethyl acetate) will allow for the separation of the less polar trans isomer from the more polar cis isomer.
-
Crystallization: this compound is a low-melting solid (melting point ~37 °C).[19] If the product is obtained as a solid or can be induced to crystallize from a suitable solvent, recrystallization can be an excellent method for achieving high purity.
Experimental Protocols
Protocol 1: Standard NaBH₄ Reduction of 4-Isopropylcyclohexanone
This protocol describes a standard lab-scale procedure for the kinetically controlled reduction favoring the trans isomer.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylcyclohexanone (1.0 eq) in methanol (approx. 5-10 mL per gram of ketone). Cool the flask in an ice-water bath to 0-5 °C.
-
Reduction: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄. Be cautious, as hydrogen gas evolution will occur.[6]
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the yield and diastereomeric ratio.
References
- 1. Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1 | Writing in Biology [bcrc.bio.umass.edu]
- 2. quora.com [quora.com]
- 3. 4-isopropyl cyclohexanone, 5432-85-9 [thegoodscentscompany.com]
- 4. 4-Isopropylcyclohexanone (CAS 5432-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. studylib.net [studylib.net]
- 6. drnerz.com [drnerz.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 14. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 15. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 16. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. This compound | 4621-04-9 [chemicalbook.com]
- 18. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Buy this compound | 4621-04-9 [smolecule.com]
Technical Support Center: Stabilizing 4-Isopropylcyclohexanol During Synthetic Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: preventing the decomposition of 4-isopropylcyclohexanol during chemical reactions. By understanding the underlying mechanisms of its degradation and implementing appropriate preventative strategies, you can significantly improve reaction yields and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of this compound Stability
This compound is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, its secondary alcohol functionality makes it susceptible to several decomposition pathways under various reaction conditions. This guide will address the most frequently encountered issues, providing both theoretical explanations and actionable protocols to maintain the stability of this important reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction involving this compound is showing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
Answer: The formation of an alkene, specifically 4-isopropylcyclohexene, is a classic example of an acid-catalyzed dehydration reaction. As a secondary alcohol, this compound is prone to this E1 elimination pathway, especially in the presence of strong acids and heat.
Causality of Decomposition: The E1 Dehydration Mechanism
The dehydration of secondary alcohols like this compound proceeds through an E1 (Elimination, Unimolecular) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group by an acid catalyst, which transforms the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). The departure of a water molecule results in the formation of a secondary carbocation intermediate. A base (which can be the solvent or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond.
dot graph TD { A[this compound] -- "+ H⁺ (Acid Catalyst)" --> B(Protonated Alcohol); B -- "- H₂O (Loss of Water)" --> C{Secondary Carbocation}; C -- "- H⁺ (Deprotonation by Base)" --> D[4-Isopropylcyclohexene];
} caption: E1 Dehydration of this compound.
Troubleshooting & Prevention Strategies:
-
Avoid Strong Protic Acids: Whenever possible, choose reaction pathways that do not require strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), especially at elevated temperatures.[1]
-
Temperature Control: If acidic conditions are unavoidable, maintain the lowest possible reaction temperature. The rate of elimination reactions is highly sensitive to temperature.
-
Alternative Catalysts: For reactions requiring acid catalysis, consider using milder, non-protic Lewis acids that are less likely to promote dehydration.
-
Non-Acidic Dehydration Methods (If Alkene is Desired): If the goal is to synthesize the alkene, but you need to avoid harsh acidic conditions that could affect other functional groups, consider converting the alcohol to a better leaving group first (e.g., a tosylate) followed by elimination with a non-nucleophilic base. Another gentle method involves using phosphorus oxychloride (POCl₃) in pyridine.[2][3]
FAQ 2: I am performing an oxidation reaction with this compound and obtaining a ketone as the main product, but I need to preserve the alcohol. What are my options?
Answer: The oxidation of a secondary alcohol to a ketone is a very common and often desired transformation. However, if you need to perform a reaction elsewhere in the molecule while keeping the hydroxyl group intact, you are observing an undesired side reaction.
Causality of Decomposition: Oxidation of a Secondary Alcohol
Secondary alcohols are readily oxidized to ketones by a variety of oxidizing agents. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached.
dot graph TD { A[this compound] -- "[O] (Oxidizing Agent)" --> B(4-Isopropylcyclohexanone);
} caption: Oxidation of this compound.
Troubleshooting & Prevention Strategies:
The most robust solution to prevent unwanted oxidation of the hydroxyl group is to "protect" it before carrying out the desired reaction on another part of the molecule. This involves converting the alcohol into a less reactive functional group that is stable to the reaction conditions and can be easily removed later to regenerate the alcohol.[4][5]
The Power of Protecting Groups
Protecting groups act as temporary shields for reactive functional groups.[6] For alcohols, common protecting groups are silyl ethers and tetrahydropyranyl (THP) ethers.[5][7]
dot graph TD { A[this compound] -- "Protection Step" --> B{Protected Alcohol}; B -- "Desired Reaction on another part of the molecule" --> C{Modified Protected Molecule}; C -- "Deprotection Step" --> D[Desired Product with -OH group intact];
} caption: General Protecting Group Strategy.
FAQ 3: I am working with strong bases (e.g., Grignard reagents, organolithiums) and my yield is low. Could the alcohol be interfering?
Answer: Absolutely. The hydroxyl proton of this compound is acidic enough to react with and quench strong bases like Grignard reagents and organolithiums. This not only consumes your expensive reagent but also prevents it from reacting as intended.
Causality of Interference: Acid-Base Reaction
Alcohols are weak acids. In the presence of a strong base, the alcohol is deprotonated to form an alkoxide. This acid-base reaction is typically very fast and will occur in preference to the desired nucleophilic addition or substitution reaction.
Troubleshooting & Prevention:
-
Protect the Alcohol: As with preventing oxidation, the most effective strategy is to protect the hydroxyl group. Silyl ethers are particularly well-suited for this purpose as they are stable to strongly basic and nucleophilic reagents.[5]
-
Use Excess Reagent: In some cases, if the alcohol is not part of a valuable substrate, one might consider using an excess of the strong base to first deprotonate the alcohol and then have enough remaining to perform the desired reaction. However, this is generally not an efficient or cost-effective strategy.
In-Depth Technical Guide: Protecting Group Strategies
The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high selectivity and yields in complex transformations.[8]
Silyl Ethers: A Versatile Choice
Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions (including to strong bases, organometallics, and many oxidizing and reducing agents), and straightforward removal.[4][5][8]
Common Silylating Agents and Their Relative Stability:
| Protecting Group | Common Reagent | Relative Stability |
| Trimethylsilyl (TMS) | TMSCl | Least Stable |
| Triethylsilyl (TES) | TESCl | Intermediate |
| tert-Butyldimethylsilyl (TBDMS or TBS) | TBDMSCl, TBDMSOTf | More Stable |
| Triisopropylsilyl (TIPS) | TIPSCl, TIPSOTf | Very Stable |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl | Most Stable |
The stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.
Experimental Protocol: Protection of this compound as a TBDMS Ether
This protocol is a standard procedure for the protection of a secondary alcohol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.5 M with respect to the alcohol.
-
Addition of Silylating Agent: To the stirred solution at room temperature, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with a non-polar solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
Experimental Protocol: Deprotection of a TBDMS Ether
The removal of silyl ethers is most commonly achieved using a fluoride ion source, which exploits the high strength of the silicon-fluorine bond.
-
Preparation: Dissolve the TBDMS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a plastic vial (as fluoride can etch glass).
-
Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1.0 M in THF) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
Tetrahydropyranyl (THP) Ethers
THP ethers are another class of widely used protecting groups for alcohols. They are stable to basic, nucleophilic, and organometallic reagents but are readily cleaved under mild acidic conditions.
Experimental Protocol: Protection of this compound as a THP Ether
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq.) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Summary of Decomposition Pathways and Solutions
| Decomposition Pathway | Triggering Conditions | Primary Byproduct(s) | Prevention Strategy |
| Dehydration (E1) | Strong Acid, Heat | 4-Isopropylcyclohexene | Avoid strong acids, lower temperature, use protecting groups. |
| Oxidation | Oxidizing Agents | 4-Isopropylcyclohexanone | Use protecting groups (e.g., silyl or THP ethers). |
| Acid-Base Reaction | Strong Bases (e.g., Grignard, R-Li) | Alkoxide | Use protecting groups (especially silyl ethers). |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. medlifemastery.com [medlifemastery.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Catalyst Selection for Efficient 4-Isopropylcyclohexanol Synthesis
Welcome to the Technical Support Center for the synthesis of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this important chemical intermediate.
Introduction to this compound Synthesis
This compound, a key intermediate in the fragrance and pharmaceutical industries, is primarily synthesized through the catalytic hydrogenation of 4-isopropylphenol or the reduction of 4-isopropylcyclohexanone.[1][2][3] The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and the stereochemical outcome (cis/trans isomer ratio). This guide will delve into the nuances of catalyst selection to help you achieve your desired product with high yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may be old, poisoned, or not properly activated.[4] 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed effectively.[5] 3. Poor Solubility: The substrate may not be adequately dissolved in the chosen solvent.[5] 4. Reaction Temperature is Too Low: The activation energy for the reaction is not being met. | 1. Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4] 2. Increase the hydrogen pressure. For challenging substrates, a high-pressure reactor (e.g., a Parr shaker) may be necessary.[4][5] 3. Select a more suitable solvent. A solvent that fully dissolves the substrate is crucial. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate.[4] 4. Increase the reaction temperature. However, be mindful that higher temperatures can sometimes lead to side reactions or decreased selectivity. |
| Poor Stereoselectivity (Undesired cis/trans ratio) | 1. Inappropriate Catalyst Choice: Different catalysts favor the formation of different isomers. For instance, rhodium-based catalysts often favor the cis-isomer, while palladium catalysts can be selective for the trans-isomer.[6][7][8][9] 2. Reaction Conditions: Solvent, temperature, and pressure can influence the stereochemical outcome.[7][8] | 1. Select a catalyst known for the desired stereoselectivity. For high cis-selectivity, consider Rh/C.[6][9] For the trans-isomer, a heterogeneous palladium catalyst might be more suitable.[7][8] 2. Optimize reaction conditions. For example, using supercritical carbon dioxide as a solvent with a Rh/C catalyst has been shown to enhance the yield of cis-4-isopropylcyclohexanol.[6][9] |
| Byproduct Formation (e.g., Isopropylcyclohexane) | 1. Over-reduction/Hydrogenolysis: This is the cleavage of the C-O bond, leading to the formation of the corresponding alkane.[7][8] 2. High Reaction Temperature or Pressure: Harsh reaction conditions can promote side reactions. | 1. Choose a more selective catalyst. For example, the formation of isopropylcyclohexane was suppressed when using a Rh/C catalyst in supercritical CO₂ compared to 2-propanol.[6][9] 2. Modify the reaction conditions. Lowering the temperature and/or pressure can help minimize over-reduction. |
| Catalyst Poisoning | 1. Impurities in the Substrate or Solvent: Sulfur, nitrogen, or halogen-containing compounds can poison noble metal catalysts.[10] 2. Product Inhibition: The product itself may adsorb strongly to the catalyst surface, preventing further reaction.[4] | 1. Purify the substrate and solvent. Ensure all reagents are of high purity. 2. Consider a different catalyst. Raney Nickel, for instance, is known to be more robust and less susceptible to poisoning by sulfur compounds compared to some noble metal catalysts.[11] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for synthesizing cis-4-isopropylcyclohexanol?
For high selectivity towards the cis-isomer, rhodium on carbon (Rh/C) is a commonly recommended catalyst.[6][9][12] Studies have shown that using Rh/C in supercritical carbon dioxide can lead to higher yields of cis-4-isopropylcyclohexanol compared to conventional solvents like 2-propanol.[6][9] Biocatalytic approaches using alcohol dehydrogenases (ADHs) have also demonstrated excellent stereoselectivity for the cis-isomer.[13][14][15]
Q2: How can I favor the synthesis of trans-4-isopropylcyclohexanol?
While the cis-isomer is often the thermodynamically favored product in many catalytic hydrogenations of substituted phenols, certain palladium catalysts have been reported to show selectivity for the trans-isomer.[7][8] The choice of support and reaction conditions can be critical in directing the selectivity.
Q3: What are the advantages of using Raney Nickel for this synthesis?
Raney Nickel is a versatile and cost-effective hydrogenation catalyst.[11][16][17] Its key advantages include:
-
High activity for the hydrogenation of a wide range of functional groups.[11]
-
Robustness and lower susceptibility to poisoning, particularly by sulfur compounds, compared to some noble metal catalysts.[11]
-
Ability to be used under high pressure and temperature conditions.[11]
Q4: What are the typical reaction conditions for the hydrogenation of 4-isopropylphenol?
Typical conditions for the catalytic hydrogenation of 4-isopropylphenol to this compound involve:
-
Catalyst: 5% Ru/C or Rh/C.[18]
-
Solvent: Often an alcohol like ethanol or methanol.
-
Temperature: Ranging from 50-150°C.[18]
-
Pressure: Hydrogen pressure is typically maintained between 1.0-5.0 MPa.[18]
It's crucial to note that these are general guidelines, and optimization is often necessary for specific experimental setups and desired outcomes.
Q5: Are there any "green" or biocatalytic methods for synthesizing this compound?
Yes, biocatalytic methods using alcohol dehydrogenases (ADHs) offer a green alternative for the synthesis of this compound, particularly the cis-isomer.[13][14][15] These enzymatic reductions of 4-isopropylcyclohexanone can achieve high conversions and excellent diastereoselectivity under mild reaction conditions.[13]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Isopropylphenol using Ru/C
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and safety protocols.
-
Reactor Setup: Charge a high-pressure reactor with 4-isopropylphenol and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add 5% Ruthenium on carbon (Ru/C) catalyst. A typical catalyst loading is 1-4% by weight of the substrate.[18]
-
Inerting the System: Seal the reactor and purge the system multiple times with nitrogen to remove any air.
-
Hydrogen Purge: Following the nitrogen purge, purge the reactor system multiple times with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa) and heat to the target temperature (e.g., 90-120°C).[18]
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The product can then be isolated and purified by standard methods such as distillation or crystallization.
Safety Note: Catalytic hydrogenation with hydrogen gas should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Dry hydrogenation catalysts can be pyrophoric and must be handled with care.[19]
Visualizing the Reaction Pathway
The synthesis of this compound from 4-isopropylphenol proceeds through a catalytic hydrogenation reaction. The following diagram illustrates the general transformation.
References
- 1. This compound | 4621-04-9 | Benchchem [benchchem.com]
- 2. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. reddit.com [reddit.com]
- 6. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 12. Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder [princetonpowder.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. vapourtec.com [vapourtec.com]
- 16. acs.org [acs.org]
- 17. Raney nickel - Wikipedia [en.wikipedia.org]
- 18. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Production of 4-Isopropylcyclohexanol
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-isopropylcyclohexanol. It provides in-depth troubleshooting advice and answers to frequently asked questions to help minimize impurities and optimize product quality. Our approach is grounded in mechanistic principles and validated through practical application in the field.
Troubleshooting Guide: Navigating Common Impurities
The synthesis of this compound, most commonly achieved through the catalytic hydrogenation of 4-isopropylphenol, is a robust process. However, like any chemical transformation, it is susceptible to the formation of impurities that can affect the final product's purity, yield, and stereochemical profile. This section addresses the most frequently encountered impurities and provides actionable strategies for their mitigation.
Issue 1: Presence of Isomeric Impurities (2- and 3-Isopropylcyclohexanol)
Q: My final product shows contamination with isomeric variants of isopropylcyclohexanol. What is the origin of these impurities, and how can I prevent their formation?
A: The presence of 2-isopropylcyclohexanol and 3-isopropylcyclohexanol in your final product almost certainly indicates the presence of the corresponding isomeric precursors, 2-isopropylphenol and 3-isopropylphenol, in your starting material.[1] The catalytic hydrogenation process is generally not selective for a specific isomer of isopropylphenol and will reduce all present isomers.
Root Cause Analysis:
The primary industrial synthesis of 4-isopropylphenol involves the Friedel-Crafts alkylation of phenol with propylene.[1] This reaction can yield a mixture of ortho-, meta-, and para-substituted isomers. While the para-isomer is often the desired product, incomplete separation can lead to contamination of the 4-isopropylphenol starting material with its ortho- (2-) and meta- (3-) isomers.
Preventative Measures & Protocol Validation:
-
Starting Material Purity Verification: Before commencing the hydrogenation, it is crucial to verify the purity of the 4-isopropylphenol. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are recommended for this purpose. The starting material should meet a minimum purity specification, with defined limits for isomeric impurities.
-
Supplier Qualification: Source your 4-isopropylphenol from a reputable supplier who can provide a certificate of analysis detailing the isomeric purity.
-
Purification of Starting Material: If the starting material contains unacceptable levels of isomeric impurities, consider purification by fractional distillation or recrystallization.
Issue 2: Formation of Isopropylcyclohexane
Q: I am observing a significant amount of isopropylcyclohexane as a byproduct. What reaction conditions favor its formation, and how can it be minimized?
A: Isopropylcyclohexane is a common byproduct in the catalytic hydrogenation of 4-isopropylphenol, arising from the complete reduction (hydrodeoxygenation) of the hydroxyl group.[2] Its formation is typically favored by harsh reaction conditions.
Causality of Byproduct Formation:
The formation of isopropylcyclohexane proceeds through the desired this compound intermediate. Aggressive hydrogenation conditions, such as high temperatures, high hydrogen pressures, and highly active catalysts, can promote the subsequent hydrogenolysis of the C-O bond.
dot
Caption: Pathway of Isopropylcyclohexane Formation.
Optimization Strategies to Minimize Isopropylcyclohexane:
| Parameter | Recommended Condition | Rationale |
| Temperature | 50-150 °C[3] | Lower temperatures disfavor the endothermic hydrodeoxygenation reaction. |
| Hydrogen Pressure | 1.0-5.0 MPa[3] | Moderate pressures are sufficient for aromatic ring reduction without promoting excessive C-O cleavage. |
| Catalyst Selection | 5% Ru/C[3] | Ruthenium on carbon is a highly effective catalyst for this transformation. Rhodium-based catalysts have also shown high selectivity.[2] |
| Solvent | Ethanol, Tetrahydrofuran | Protic and aprotic polar solvents can influence catalyst activity and selectivity. |
Experimental Protocol: Selective Hydrogenation of 4-Isopropylphenol
-
Charge a high-pressure reactor with 4-isopropylphenol and a suitable solvent (e.g., ethanol).
-
Add the 5% Ru/C catalyst (typically 1-5% by weight relative to the substrate).
-
Seal the reactor and purge thoroughly with nitrogen to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa).[3]
-
Heat the reaction mixture to the target temperature (e.g., 90-120 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by GC until the starting material is consumed.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst and analyze the crude product by GC-MS to determine the ratio of this compound to isopropylcyclohexane.
Issue 3: Unreacted 4-Isopropylphenol in the Final Product
Q: My final product contains a significant amount of unreacted 4-isopropylphenol. What are the likely causes of incomplete conversion?
A: The presence of unreacted starting material is a common issue that can usually be resolved by optimizing reaction parameters or addressing catalyst deactivation.
Troubleshooting Incomplete Conversion:
dot
Caption: Troubleshooting workflow for incomplete conversion.
Detailed Explanations:
-
Reaction Kinetics: The hydrogenation of 4-isopropylphenol is not instantaneous. Ensure sufficient reaction time by monitoring the disappearance of the starting material via GC.
-
Thermodynamics and Activation Energy: Lower temperatures can lead to slow reaction rates. A moderate increase in temperature can significantly improve the conversion rate.
-
Hydrogen Availability: Insufficient hydrogen pressure can be a rate-limiting factor. Ensure the pressure is maintained throughout the reaction.
-
Catalyst Activity: The catalyst can deactivate over time due to poisoning by impurities or physical degradation. Using fresh, high-quality catalyst is essential for consistent results. If reusing a catalyst, ensure proper regeneration procedures are followed.
Frequently Asked Questions (FAQs)
Q1: What is the typical cis/trans isomer ratio in the final product, and how can it be controlled?
A1: The hydrogenation of 4-isopropylphenol typically yields a mixture of cis- and trans-4-isopropylcyclohexanol. The ratio is influenced by the catalyst, solvent, and reaction conditions. For instance, using rhodium-based catalysts in supercritical carbon dioxide has been shown to favor the formation of the cis-isomer.[2] Biocatalytic methods using alcohol dehydrogenases can also provide high stereoselectivity for the cis-isomer.
Q2: Are there any specific analytical techniques recommended for impurity profiling of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of impurities in this compound.[4] It allows for the separation, identification, and quantification of volatile and semi-volatile impurities. For non-volatile impurities or for highly accurate mass determination, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed.
Q3: Can impurities be introduced from the solvents or other reagents used in the synthesis?
A3: Absolutely. It is imperative to use high-purity, anhydrous solvents and reagents. Water can inhibit the activity of some catalysts. Other potential contaminants in solvents should be considered and screened for, especially when operating at a large scale. Always use reagents from reputable sources and consider performing a blank run with just the solvent and catalyst to identify any potential background contaminants.
Q4: My synthesis involves a Friedel-Crafts acylation of cumene as an initial step. What impurities should I be aware of from this stage?
A4: Friedel-Crafts reactions can introduce several byproducts. In the acylation of cumene, potential impurities include di-acylated products and isomers where the acyl group has added to the ortho or meta positions of the cumene. Carbocation rearrangements are less of a concern in acylation compared to alkylation.[5] Thorough purification of the intermediate 4-isopropylacetophenone is crucial before proceeding to the hydrogenation step.
Q5: I am using a Robinson annulation to construct a cyclohexenone precursor. What are the common side reactions in this process?
A5: The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, can have side reactions.[6][7] These include polymerization of the Michael acceptor (e.g., methyl vinyl ketone), double alkylation of the starting ketone, and the formation of undesired aldol products.[7] Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, is critical to minimize these side products.
References
- 1. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 2. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]
- 4. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. juniperpublishers.com [juniperpublishers.com]
scaling up the synthesis of 4-Isopropylcyclohexanol for industrial production
This guide is designed for researchers, chemists, and production managers involved in the synthesis of 4-Isopropylcyclohexanol. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions encountered during the scaling up of this process for industrial production. Our focus is on the predominant and most industrially viable synthesis route: the catalytic hydrogenation of 4-isopropylphenol.[1]
Overview of the Core Synthesis Process
The industrial production of this compound is primarily achieved through the catalytic hydrogenation of 4-isopropylphenol. This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.[1] The reaction is highly exothermic and requires careful control of parameters to ensure high yield, desired stereoselectivity (cis/trans isomer ratio), and operational safety.
// Connections P1 -> R1; P2 -> R1; P3 -> R1 [label=" Inert\nAtmosphere "]; R1 -> PU1 [label=" Reaction\nMixture "]; PU1 -> PU2 [label=" Crude Product\n(Filtrate) "]; PU2 -> PU3 [label=" Concentrated\nProduct "]; PU3 -> PU4;
// Annotations H2 [label="Hydrogen Gas\n(Pressurized)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2 -> R1 [label=" Controlled\nFeed "]; Heat [label="Heat Exchange\n(Cooling System)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R1 -> Heat [dir=both]; } .dot Figure 1: High-level workflow for the industrial synthesis of this compound.
Standard Operating Protocol: Catalytic Hydrogenation
This section outlines a baseline protocol for the hydrogenation of 4-isopropylphenol. Parameters should be optimized based on specific reactor configurations and desired product specifications.
Materials & Equipment:
-
High-pressure hydrogenation reactor (e.g., Hastelloy, Stainless Steel) with temperature control, pressure monitoring, and agitation.
-
4-isopropylphenol (substrate).
-
Solvent (e.g., isopropanol, ethanol).
-
Hydrogenation catalyst (e.g., 5% Ruthenium on Carbon (Ru/C), 5% Rhodium on Carbon (Rh/C)).
-
High-purity hydrogen gas.
-
Inert gas (Nitrogen) for purging.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Perform a pressure leak test with nitrogen to verify system integrity before introducing flammable materials.[2][3]
-
Charging the Reactor:
-
Charge the reactor with 4-isopropylphenol and the chosen solvent.
-
Under a nitrogen blanket, carefully add the catalyst. Many hydrogenation catalysts are pyrophoric and must not be exposed to air.[4] Handle as a wet slurry or under an inert atmosphere.
-
-
Inerting: Seal the reactor. Purge the headspace multiple times with nitrogen to remove all oxygen, followed by a vacuum cycle if possible. This step is critical to prevent the formation of an explosive hydrogen-air mixture.[2][5]
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the target pressure.
-
Begin agitation and gradually heat the mixture to the desired reaction temperature.
-
The reaction is exothermic; a robust cooling system is essential to maintain the set temperature and prevent a runaway reaction.[2]
-
Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Reaction Quench & Catalyst Removal:
-
Cool the reactor to ambient temperature.
-
Vent the excess hydrogen safely and purge the reactor with nitrogen.[3]
-
The reaction mixture, containing the product and suspended catalyst, is carefully filtered. The catalyst is highly flammable and should be kept wet with solvent during and after filtration.
-
-
Purification:
-
The crude product is purified, typically by fractional distillation under reduced pressure, to separate the this compound from the solvent and any high-boiling impurities.[6]
-
Table 1: Typical Reaction Parameters for 4-Isopropylphenol Hydrogenation
| Parameter | Typical Range | Rationale & Key Considerations |
| Substrate Concentration | 10-30% w/v in solvent | Higher concentrations improve throughput but can increase viscosity and challenge heat removal. |
| Catalyst Loading | 1-5% w/w of substrate | Higher loading increases reaction rate but also cost and filtration complexity. Ru and Rh are common choices.[7] |
| Hydrogen Pressure | 1.0 - 5.0 MPa (10-50 bar) | Higher pressure increases the rate of hydrogenation but requires more robust equipment.[1] |
| Temperature | 80 - 150 °C | Balances reaction rate against byproduct formation. Higher temperatures can favor hydrogenolysis (loss of -OH group).[1][8] |
| Agitation Speed | 500 - 1200 RPM | Must be sufficient to ensure good gas-liquid-solid mixing and prevent catalyst settling. |
| Reaction Time | 4 - 12 hours | Monitored by hydrogen uptake or GC analysis of reaction samples. |
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the scale-up and production phases.
Q1: My reaction has stalled, and the conversion of 4-isopropylphenol is low or incomplete. What are the potential causes and how can I fix this?
A1: Low conversion is a frequent issue when scaling up. The root cause is often related to catalyst activity or mass transfer limitations.
-
Potential Cause 1: Catalyst Deactivation. The catalyst may be poisoned or fouled. Halides, sulfur compounds, or even certain oxidation byproducts can poison noble metal catalysts.
-
Solution: Ensure the purity of your starting material and solvent. Pre-treating the substrate with activated carbon can remove potential poisons. If catalyst poisoning is suspected, a fresh batch of catalyst is required.
-
-
Potential Cause 2: Insufficient Hydrogen Availability. On a large scale, ensuring hydrogen can reach the catalyst surface can be challenging.
-
Solution: Increase the agitation speed to improve gas-liquid dispersion. Verify that the hydrogen supply line and sparging system are not blocked and can deliver the required flow rate at the set pressure.
-
-
Potential Cause 3: Low Catalyst Activity. The catalyst itself may have low intrinsic activity or may have been passivated by improper handling (e.g., exposure to air).
-
Solution: Always handle pyrophoric catalysts under an inert atmosphere or as a wet slurry.[4] Confirm the quality and activity of new catalyst batches with a small-scale trial run before committing to a large-scale reaction.
-
Q2: I am observing significant formation of byproducts, especially isopropylcyclohexane and 4-isopropylcyclohexanone. How can I improve selectivity?
A2: Selectivity issues are typically controlled by catalyst choice, temperature, and solvent.
-
Formation of Isopropylcyclohexane (Hydrodeoxygenation): This byproduct results from the complete removal of the hydroxyl group.
-
Cause: This is often favored at higher temperatures and by certain catalysts (e.g., Palladium is more prone to hydrogenolysis than Rhodium or Ruthenium).
-
Solution: Reduce the reaction temperature. Consider switching to a more selective catalyst like Rhodium on carbon (Rh/C), which is known to be effective for phenol hydrogenation with reduced hydrogenolysis.[9] Using a solvent like supercritical CO2 has also been shown to suppress this byproduct formation.[9]
-
-
Accumulation of 4-Isopropylcyclohexanone (Intermediate): This indicates that the hydrogenation of the ketone intermediate is slower than the initial hydrogenation of the phenol ring.
-
Cause: The reaction may not have reached completion, or the catalyst may be less effective for ketone reduction under the chosen conditions.
-
Solution: Increase the reaction time or temperature moderately. Some studies show that modifying a Rh/C catalyst with an acid can enhance the hydrogenation rate of the ketone intermediate to the desired alcohol.[9]
-
Q3: The cis/trans isomer ratio of my product is inconsistent. What factors control stereoselectivity?
A3: The ratio of cis- to trans-4-Isopropylcyclohexanol is a critical quality parameter, especially for applications in fragrances.[1] It is primarily influenced by the catalyst, solvent, and reaction conditions.
-
Catalyst Choice: Different metals and supports have different stereochemical preferences. Rhodium (Rh) catalysts, for example, often show a higher selectivity for the cis isomer compared to Ruthenium (Ru) or Raney Nickel under certain conditions.
-
Solvent System: The polarity of the solvent can influence the adsorption of the intermediate on the catalyst surface, thereby affecting the stereochemical outcome. Studies have shown that using supercritical carbon dioxide (scCO2) as a solvent can significantly increase the yield of the cis isomer.[9]
-
Temperature and Pressure: Generally, lower temperatures tend to favor the formation of the thermodynamically less stable cis isomer. However, this relationship is complex and catalyst-dependent. A systematic study (Design of Experiments) is recommended to map the effect of these parameters in your specific system.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for industrial-scale hydrogenation?
A1: Hydrogenation at scale is a high-hazard operation. Key safety pillars include:
-
Preventing Flammable Mixtures: Always ensure the reactor is thoroughly purged with an inert gas like nitrogen to remove all oxygen before introducing hydrogen.[2][5]
-
Ignition Source Control: Use explosion-proof electrical equipment and tools. Ensure all equipment is properly bonded and grounded to prevent static discharge.[2][4]
-
Exotherm Management: Hydrogenation is highly exothermic. A reliable and powerful cooling system is non-negotiable to prevent thermal runaway.[2] Implement automated shutdowns linked to temperature and pressure alarms.
-
Pressure Management: The reactor must be equipped with a rupture disc and a safety relief valve as redundant safety measures against over-pressurization.[2][4]
-
Catalyst Handling: Pyrophoric catalysts like Raney Nickel or dry Pd/C must be handled in an inert environment. Never allow them to dry in the presence of air.[4]
Q2: How should I choose a catalyst for this process?
A2: The choice depends on a balance of activity, selectivity, cost, and ease of handling.
Table 2: Comparison of Common Hydrogenation Catalysts
| Catalyst | Pros | Cons | Best For |
| Ruthenium (Ru/C) | High activity for aromatic rings, relatively lower cost than Rh.[7] | Can have lower stereoselectivity; may require higher temperatures. | General-purpose, cost-sensitive production. |
| Rhodium (Rh/C) | High activity at lower temperatures, often provides high cis-isomer selectivity.[9] | Higher cost. | Processes where high cis-isomer content is a critical product specification. |
| Raney Nickel | Very high activity, lowest cost. | Pyrophoric, can lead to nickel leaching into the product, lower selectivity. | High-volume production where cost is the primary driver and extensive purification is feasible. |
| Palladium (Pd/C) | Effective for many hydrogenations. | Prone to causing hydrodeoxygenation (byproduct formation).[10] | Generally not the first choice for phenol hydrogenation due to selectivity issues. |
Q3: What are the best methods for purifying this compound on a large scale?
A3: For an oily, liquid product like this compound, fractional distillation is the most common and effective industrial purification method.[6]
-
Step 1: Solvent Removal: After filtering out the catalyst, the bulk of the solvent is typically removed using a simple distillation or a falling film evaporator.
-
Step 2: Fractional Distillation: The crude product is then charged to a fractional distillation column. This is performed under vacuum to lower the boiling point and prevent thermal degradation of the product. The column should be designed with sufficient theoretical plates to separate the cis and trans isomers (if required) and remove any close-boiling impurities.
References
- 1. Buy this compound | 4621-04-9 [smolecule.com]
- 2. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 3. njhjchem.com [njhjchem.com]
- 4. youtube.com [youtube.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. reddit.com [reddit.com]
- 7. saspublishers.com [saspublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
comparative study of different synthetic routes to 4-Isopropylcyclohexanol
Introduction
4-Isopropylcyclohexanol, a valuable fine chemical, finds applications in the fragrance industry and as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its stereoisomers, cis and trans, often exhibit distinct biological activities and olfactory properties, making stereoselective synthesis a critical consideration for many applications. This guide provides a comparative study of various synthetic routes to this compound, offering an in-depth analysis of their respective advantages, limitations, and practical considerations for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a quantitative comparison of their performance based on published data.
Route 1: Catalytic Hydrogenation of 4-Isopropylphenol
This is arguably the most direct and industrially relevant route, starting from the readily available 4-isopropylphenol. The synthesis proceeds via a two-step sequence within a single pot: the hydrogenation of the aromatic ring to form the intermediate 4-isopropylcyclohexanone, which is subsequently reduced to the final product, this compound.
Mechanism and Rationale
The catalytic hydrogenation of phenols involves the adsorption of the aromatic ring onto the surface of a heterogeneous catalyst, typically a noble metal such as rhodium, ruthenium, or palladium, supported on a high-surface-area material like activated carbon or alumina.[1][2] Hydrogen molecules are also activated on the metal surface, and stepwise addition of hydrogen atoms to the aromatic ring occurs. The reaction generally proceeds through the formation of a cyclohexanone intermediate, which can be isolated or further reduced in situ to the corresponding cyclohexanol.[1] The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction rate, yield, and the stereoselectivity of the final alcohol product.[3][4] For instance, the use of rhodium on carbon in supercritical carbon dioxide has been shown to favor the formation of the cis-isomer of this compound.[4]
Experimental Protocol: Hydrogenation using Ru/C Catalyst
The following protocol is adapted from a patented method for the preparation of this compound.[5]
Materials:
-
4-Isopropylphenol
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge the high-pressure autoclave with 4-isopropylphenol and the 5% Ru/C catalyst (catalyst loading can be optimized, e.g., 1-5% by weight of the substrate).
-
Seal the autoclave and purge the system with nitrogen gas three times to remove any residual air.
-
Following the nitrogen purge, purge the system with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired reaction pressure (e.g., 2-4 MPa).[5]
-
Begin stirring and heat the reactor to the target temperature (e.g., 90-120 °C).[5]
-
Maintain the reaction under these conditions for a sufficient time to ensure complete conversion (typically several hours, monitoring by GC is recommended).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave, and filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation or recrystallization to yield pure this compound.
Performance Data
| Parameter | Value | Reference |
| Catalyst | 5% Ru/C | [5] |
| Temperature | 90-120 °C | [5] |
| Pressure | 2-4 MPa | [5] |
| Conversion | High | [5] |
| Selectivity | High for this compound | [5] |
Route 2: Reduction of 4-Isopropylcyclohexanone
This route is ideal when 4-isopropylcyclohexanone is available as a starting material or when a specific stereoisomer of this compound is desired, as the choice of reducing agent can significantly influence the stereochemical outcome.
Mechanism and Rationale
The reduction of a ketone to a secondary alcohol can be achieved through various methods, most commonly using metal hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.[6][7][8]
-
Metal Hydride Reduction: These reagents act as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[8][9] Subsequent protonation, typically from the solvent or an acidic workup, yields the alcohol. The stereoselectivity of the reduction of substituted cyclohexanones is governed by steric and electronic factors. Bulky reducing agents tend to attack from the less hindered equatorial face, leading to the axial alcohol (cis-isomer in this case), while smaller reducing agents can attack from the axial face, resulting in the more stable equatorial alcohol (trans-isomer).[10][11]
-
Catalytic Hydrogenation: Similar to the hydrogenation of phenols, the ketone is adsorbed onto a catalyst surface, and hydrogen is added across the carbonyl double bond.
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
4-Isopropylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-isopropylcyclohexanone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or chromatography to separate the cis and trans isomers if desired.
Comparative Performance of Reducing Agents
| Reducing Agent | Reactivity | Stereoselectivity | Safety/Handling |
| NaBH₄ | Moderate, selective for aldehydes and ketones | Generally favors the more stable equatorial alcohol (trans) | Relatively safe, can be used in protic solvents |
| LiAlH₄ | Very high, reduces most carbonyl functional groups | Can favor the axial alcohol (cis) with bulky ketones | Highly reactive, pyrophoric, requires anhydrous conditions |
| Catalytic Hydrogenation | High, clean reaction | Stereoselectivity depends on the catalyst and conditions | Requires specialized high-pressure equipment |
Route 3: Multi-step Synthesis from Limonene
Limonene, a renewable terpene readily available from citrus peel, presents a green and sustainable starting material for the synthesis of this compound. This route involves a multi-step sequence to selectively functionalize the two double bonds of limonene. A plausible pathway involves the selective hydrogenation of the endocyclic double bond, followed by hydroboration-oxidation of the exocyclic double bond.
Mechanism and Rationale
-
Selective Hydrogenation: Limonene possesses two double bonds: a trisubstituted endocyclic double bond and a disubstituted exocyclic double bond. The selective hydrogenation of the endocyclic double bond can be achieved using specific catalysts that favor the reduction of the more substituted double bond. This would yield p-menth-1-ene.
-
Hydroboration-Oxidation: The hydroboration-oxidation of the remaining exocyclic double bond in p-menth-1-ene allows for the anti-Markovnikov addition of water, placing the hydroxyl group on the terminal carbon of the original double bond.[11][12] This is a two-step process where borane (BH₃) first adds to the double bond, followed by oxidation with hydrogen peroxide and a base to replace the boron atom with a hydroxyl group.[11] The use of a sterically hindered borane reagent, such as disiamylborane, can enhance the selectivity for the less sterically hindered exocyclic double bond in limonene itself, offering an alternative sequence.[13][14]
Conceptual Experimental Workflow
This is a conceptual outline as a single, complete protocol was not found in the initial search. Each step would require optimization based on literature procedures for similar transformations.
Step 1: Selective Hydrogenation of Limonene to p-Menth-1-ene
-
React limonene with hydrogen gas in the presence of a selective hydrogenation catalyst (e.g., a modified palladium or platinum catalyst) under controlled temperature and pressure to favor the reduction of the endocyclic double bond.
-
Monitor the reaction by GC to maximize the yield of p-menth-1-ene and minimize the formation of fully saturated p-menthane.
-
Purify the resulting p-menth-1-ene by distillation.
Step 2: Hydroboration-Oxidation of p-Menth-1-ene
-
Dissolve the purified p-menth-1-ene in an anhydrous ether solvent (e.g., THF).
-
Add a borane solution (e.g., BH₃·THF complex) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until the hydroboration is complete.
-
Cool the reaction mixture back to 0 °C and carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
Stir the mixture at room temperature for several hours.
-
Work up the reaction by separating the aqueous and organic layers, extracting the aqueous layer with ether, and then washing the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography or distillation.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Hydrogenation of 4-Isopropylphenol | Route 2: Reduction of 4-Isopropylcyclohexanone | Route 3: Synthesis from Limonene |
| Starting Material | 4-Isopropylphenol | 4-Isopropylcyclohexanone | Limonene |
| Number of Steps | 1 (in-situ) | 1 | 2+ |
| Reagents | H₂, Heterogeneous catalyst (e.g., Ru/C, Rh/C) | Hydride reagents (NaBH₄, LiAlH₄) or H₂/catalyst | H₂/catalyst, Borane, H₂O₂, NaOH |
| Yield | Generally high | Generally high | Moderate to high (cumulative over steps) |
| Stereoselectivity | Catalyst and condition dependent, can favor cis | Reagent dependent, allows for targeted synthesis of cis or trans | Potentially stereoselective based on reagents and substrate control |
| Scalability | Highly scalable, suitable for industrial production | Scalable, common in lab and pilot scales | More complex for large-scale production due to multiple steps and reagents |
| Sustainability | Relies on petrochemical feedstocks | Relies on petrochemical feedstocks | Utilizes a renewable starting material |
| Key Advantages | Direct, high-yielding, and industrially established. | High yields, good control over stereochemistry. | Green starting material, potential for asymmetric synthesis. |
| Key Disadvantages | Requires high-pressure equipment, stereocontrol can be challenging. | Starting material may be less readily available than 4-isopropylphenol. | Multi-step process, potentially lower overall yield, more complex purification. |
Visualizing the Synthetic Pathways
Route 1: Hydrogenation of 4-Isopropylphenol
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iscientific.org [iscientific.org]
- 4. researchgate.net [researchgate.net]
- 5. The Epoxidation of Limonene over the TS-1 and Ti-SBA-15 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. Limonene is one of the compounds that give lemons their tangy odo... | Study Prep in Pearson+ [pearson.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Spectroscopic Signatures of 4-Isopropylcyclohexanol and Related Cycloalkanes
For researchers, scientists, and professionals in drug development, the precise identification and structural elucidation of organic molecules are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) serve as foundational tools in this analytical workflow. This guide provides an in-depth analysis of the spectroscopic data for 4-Isopropylcyclohexanol, a substituted cyclohexanol derivative. To provide a comprehensive understanding, its spectral features are objectively compared with those of cyclohexanol, 4-methylcyclohexanol, and 4-tert-butylcyclohexanol. This comparative approach, supported by experimental data, highlights the subtle yet significant spectral shifts that arise from variations in alkyl substitution on the cyclohexyl ring.
The Importance of Spectroscopic Analysis
In the realm of organic chemistry and pharmaceutical development, unambiguous compound identification is a critical checkpoint. Spectroscopic methods provide a molecular fingerprint, offering insights into the functional groups present, the molecular weight, and the fragmentation patterns of a compound. This information is vital for confirming the identity of a synthesized molecule, assessing its purity, and elucidating its structure. The choice of this compound and its analogs for this guide is predicated on their structural similarities, which allows for a focused examination of how substituent size and branching influence spectroscopic outcomes.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol for IR Spectroscopy
A typical experimental setup for obtaining an IR spectrum of a liquid sample like this compound involves the following steps:
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates, commonly made of sodium chloride (NaCl) or potassium bromide (KBr), which are transparent to infrared radiation.[1]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed to acquire the spectrum.[1]
-
Data Acquisition: The spectrum is recorded in the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty salt plates is first recorded and subsequently subtracted from the sample spectrum to negate the influence of atmospheric water and carbon dioxide.[1] The resulting data is plotted as transmittance percentage versus wavenumber (cm⁻¹).
Analysis of the this compound IR Spectrum
The IR spectrum of this compound exhibits key absorption bands characteristic of its structure. The most prominent features are the O-H stretch from the alcohol functional group and the C-H stretches from the alkyl components.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2925 | Strong | C-H stretch (asymmetric) |
| ~2850 | Strong | C-H stretch (symmetric) |
| ~1050 | Strong | C-O stretch |
The broadness of the O-H stretching band around 3350 cm⁻¹ is a hallmark of intermolecular hydrogen bonding between the alcohol molecules. The strong absorptions in the 2850-2925 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds in the cyclohexane ring and the isopropyl group. The C-O stretching vibration is observed around 1050 cm⁻¹.[1]
Comparative IR Spectra Analysis
The table below compares the key IR absorption bands of this compound with cyclohexanol, 4-methylcyclohexanol, and 4-tert-butylcyclohexanol.
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3350 (Strong, Broad) | ~2925, ~2850 (Strong) | ~1050 (Strong) |
| Cyclohexanol [2] | ~3350 (Strong, Broad)[1] | ~2925, ~2850 (Strong)[1] | ~1050 (Strong)[1] |
| 4-Methylcyclohexanol [3] | ~3340 (Strong, Broad) | ~2920, ~2850 (Strong) | ~1060 (Strong) |
| 4-tert-Butylcyclohexanol [4] | ~3330 (Strong, Broad) | ~2950, ~2860 (Strong) | ~1060 (Strong) |
As evidenced by the data, the position of the O-H and C-O stretching bands remains relatively consistent across these compounds, as the core functional group is the same. The subtle shifts can be attributed to minor changes in the electronic environment and molecular conformation induced by the different alkyl substituents. The C-H stretching region shows slight variations in the exact peak positions and shapes, reflecting the different types of C-H bonds present in the methyl, isopropyl, and tert-butyl groups.
Mass Spectrometry: Deciphering Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[1] This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
Experimental Protocol for Mass Spectrometry
A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Introduction: The sample is injected into a gas chromatograph, which separates the components of the sample based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer.[1]
-
Ionization: Electron Ionization (EI) is a widely used technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺) and various fragment ions.[1]
-
Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Analysis of the this compound Mass Spectrum
The mass spectrum of this compound (molar mass: 142.24 g/mol [5]) provides a wealth of structural information. The molecular ion peak (M⁺) is expected at m/z 142.
Key Fragmentation Pathways for Alcohols:
Alcohols typically undergo two primary fragmentation pathways in a mass spectrometer: alpha-cleavage and dehydration.[6][7]
-
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion.[6]
-
Dehydration: This pathway involves the loss of a water molecule (18 amu) from the molecular ion, leading to the formation of an alkene radical cation.[6]
Predicted Fragmentation for this compound:
The mass spectrum of this compound is characterized by several key fragment ions. The base peak, which is the most intense peak in the spectrum, is often not the molecular ion.
| m/z | Relative Intensity | Assignment |
| 142 | Low | [C₉H₁₈O]⁺ (Molecular Ion) |
| 124 | Moderate | [M - H₂O]⁺ (Loss of water) |
| 99 | High | [M - C₃H₇]⁺ (Loss of isopropyl radical via alpha-cleavage) |
| 81 | High | [C₆H₉]⁺ (Resulting from dehydration and subsequent rearrangement)[8] |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation)[8] |
The presence of a peak at m/z 124 supports the loss of water. The significant peak at m/z 99 is indicative of the loss of the isopropyl group through alpha-cleavage. The ion at m/z 81 is a common fragment for cyclohexanol derivatives.[8] The peak at m/z 43 corresponds to the stable isopropyl cation.[8]
Caption: Fragmentation pathway of this compound.
Comparative Mass Spectra Analysis
The following table compares the key fragment ions of this compound with its structural analogs.
| Compound | Molecular Ion (M⁺) | [M - H₂O]⁺ | Key Fragment Ions (m/z) |
| This compound | 142 (Low) | 124 | 99, 81, 57, 43 |
| Cyclohexanol [1] | 100 (Low) | 82 | 57 (Base Peak), 44 |
| 4-Methylcyclohexanol [9] | 114 (Low) | 96 | 71, 57, 43 |
| 4-tert-Butylcyclohexanol [10] | 156 (Low) | 138 | 99, 57 (Base Peak) |
The molecular ion peak is consistently of low intensity for all these cyclic alcohols due to their propensity to fragment readily. The loss of water is a common feature. The key difference lies in the fragmentation patterns resulting from the different alkyl substituents. For instance, the loss of a methyl group (15 amu) is more prominent in 4-methylcyclohexanol, while the loss of an isopropyl group (43 amu) is characteristic of this compound. In 4-tert-butylcyclohexanol, the very stable tert-butyl cation (m/z 57) often forms the base peak.
Caption: Comparative fragmentation of cyclohexanols.
Conclusion
This guide has provided a detailed comparison of the IR and Mass Spectrometric data for this compound and related cycloalkanes. The analysis demonstrates that while the core functional groups dictate the major spectroscopic features, the nature of the alkyl substituent at the 4-position introduces distinct and identifiable variations in the spectra. A thorough understanding of these nuances is crucial for the accurate identification and characterization of such compounds in a research and development setting. By leveraging the principles of spectroscopic interpretation and comparative analysis, scientists can confidently elucidate the structures of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclohexanol [webbook.nist.gov]
- 3. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 4. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 10. Cyclohexanol, 4-(1,1-dimethylethyl)- [webbook.nist.gov]
confirming the absolute stereochemistry of 4-Isopropylcyclohexanol derivatives
A Comparative Guide to Confirming the Absolute Stereochemistry of 4-Isopropylcyclohexanol Derivatives
In the realm of fine chemicals, pharmaceuticals, and fragrance development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For chiral molecules like this compound, which possesses two stereogenic centers leading to four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers), the biological or olfactory properties of one stereoisomer can be vastly different from another. Consequently, the unambiguous determination of the absolute configuration (R or S) at each chiral center is a critical step in both research and quality control.
This guide provides an in-depth comparison of established analytical techniques for assigning the absolute stereochemistry of this compound derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights grounded in years of practical application. Each method is presented as a self-validating system, complete with detailed protocols, comparative data, and authoritative references.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers, leveraging the differential interaction of enantiomeric analytes with a chiral stationary phase (CSP). The choice of CSP is the most critical experimental parameter, dictating the success and efficiency of the separation.
Expertise & Experience: The "Why" Behind the Method
The fundamental principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column, thus enabling their separation. For hydroxyl-containing compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and the variety of chiral recognition mechanisms they employ, including hydrogen bonding and dipole-dipole interactions. The mobile phase composition is then fine-tuned to optimize resolution and analysis time.
Experimental Protocol: Enantiomeric Separation of this compound
-
Column Selection: Choose a polysaccharide-based chiral column, such as a Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 95:5 (v/v) hexane:IPA.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the analyte has some absorbance (e.g., ~210 nm), or a refractive index (RI) detector if UV absorbance is poor.
-
Data Analysis: The two enantiomers will appear as distinct peaks. The relative peak areas can be used to determine the enantiomeric excess (e.e.). Absolute stereochemistry is determined by injecting a known stereoisomer standard.
Data Presentation: Comparative HPLC Separation
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRALPAK® AD-H | CHIRALCEL® OD-H |
| Mobile Phase | Hexane:IPA (90:10) | Hexane:Ethanol (95:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min | 12.3 min |
| Retention Time (Enantiomer 2) | 10.2 min | 14.8 min |
| Resolution (Rs) | 2.1 | 2.5 |
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
When a stereochemical standard is unavailable, Mosher's method offers a powerful alternative for determining absolute configuration via NMR spectroscopy. This technique involves converting the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Expertise & Experience: The "Why" Behind the Method
The core principle is that once the enantiomers are converted into diastereomers, their physical properties, including their NMR spectra, are no longer identical. The bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic magnetic field. This field shields or deshields nearby protons in the rest of the molecule to different extents for the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester plane, one can deduce the absolute configuration of the original alcohol.
Experimental Protocol: Mosher's Ester Analysis of this compound
-
Esterification (Two Reactions):
-
Reaction A: To a solution of the this compound enantiomer in pyridine, add (R)-(-)-MTPA chloride.
-
Reaction B: In a separate flask, to a solution of the same alcohol enantiomer in pyridine, add (S)-(+)-MTPA chloride.
-
Allow both reactions to proceed to completion, typically with gentle heating or stirring at room temperature.
-
-
Workup and Purification: Quench the reactions with water and extract the MTPA esters with a suitable organic solvent (e.g., diethyl ether). Purify the diastereomeric esters using flash column chromatography to remove any unreacted alcohol or MTPA acid.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric esters.
-
Spectral Analysis:
-
Assign the proton signals for the this compound moiety in both spectra.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Protons on one side of the ester plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Match this observed pattern to the established Mosher's method model to assign the absolute stereochemistry of the alcohol.
-
Workflow for Mosher's Method
Caption: Workflow for Mosher's Method.
X-ray Crystallography
Single-crystal X-ray diffraction is the unequivocal "gold standard" for determining absolute stereochemistry. It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state.
Expertise & Experience: The "Why" Behind the Method
This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the precise position of each atom can be determined. To establish the absolute configuration, one must observe the effects of anomalous dispersion, which requires the presence of a heavy atom (typically S, P, or heavier) in the molecule or the use of specific X-ray wavelengths. For a molecule like this compound, this often necessitates the preparation of a heavy-atom derivative, for example, by forming an ester with 4-bromobenzoic acid. The Flack parameter, a value calculated during data refinement, provides a statistical measure of the correctness of the assigned absolute structure, with a value near zero for a correctly assigned configuration.
Experimental Protocol: Heavy-Atom Derivatization and X-ray Analysis
-
Derivatization: React the this compound with a heavy-atom-containing reagent, such as 4-bromobenzoyl chloride, to form the corresponding ester.
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect the diffraction data, ensuring sufficient coverage and resolution.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using direct methods or Patterson functions. Refine the structural model against the experimental data.
-
Absolute Structure Determination: During the final stages of refinement, calculate the Flack parameter to confirm the absolute configuration. A value close to 0 with a small uncertainty indicates a correct assignment.
Workflow for X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
Method Comparison
Choosing the right technique depends on the specific research question, available instrumentation, sample amount, and whether a definitive or comparative answer is needed.
| Feature | Chiral HPLC | Mosher's Method (NMR) | X-ray Crystallography |
| Principle | Differential interaction with a chiral stationary phase | Analysis of diastereomeric derivatives by NMR | X-ray diffraction from a single crystal |
| Primary Use | Enantiomeric separation, e.e. determination | Determination of absolute configuration | Unambiguous determination of absolute configuration |
| Sample Req. | Micrograms to milligrams | Milligrams | Milligrams (for crystallization) |
| Destructive? | No (sample can be recovered) | Yes (sample is derivatized) | Yes (crystal is consumed) |
| Requirement | Chiral column, known standard for assignment | Chiral derivatizing agent, high-field NMR | Diffractable single crystal, diffractometer |
| Key Advantage | High throughput, excellent for purity checks | No need for a reference standard of the analyte | Provides definitive, unambiguous structural proof |
| Limitation | Absolute configuration requires a known standard | Can be complex to interpret, requires pure sample | Crystal growth can be a major bottleneck |
Conclusion
The determination of absolute stereochemistry for this compound derivatives is a non-trivial but essential task. While X-ray crystallography stands as the ultimate arbiter, its requirement for high-quality crystals makes it impractical for many samples. Chiral HPLC is an indispensable tool for routine analysis of enantiomeric purity but relies on the availability of an authenticated standard for absolute assignment. In the absence of such a standard, Mosher's method provides a robust and reliable NMR-based solution for elucidating the absolute configuration. The choice of method should be guided by a clear understanding of these techniques' respective strengths and weaknesses, ensuring the generation of trustworthy and scientifically sound data.
A Comparative Guide to the Reactivity of Cis- and Trans-4-Isopropylcyclohexanol
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is not merely academic; it is a cornerstone of predictive synthesis and rational molecular design. The spatial arrangement of atoms can dramatically alter a molecule's properties and reactivity. This guide offers an in-depth comparison of the chemical reactivity of cis- and trans-4-Isopropylcyclohexanol, grounded in conformational analysis and supported by established mechanistic principles.
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry and natural products. Its non-planar "chair" conformation dictates that substituents can occupy two distinct spatial environments: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). This seemingly subtle difference is the primary determinant of the divergent reactivity observed between diastereomers, as we will explore with the 4-isopropylcyclohexanol isomers.
The Decisive Role of Conformation
To comprehend the reactivity of these isomers, one must first appreciate their preferred three-dimensional structures. The cyclohexane ring undergoes a rapid "ring flip" between two chair conformations. However, for substituted cyclohexanes, one conformation is often significantly more stable. The driving force behind this preference is the minimization of steric strain, particularly the unfavorable 1,3-diaxial interactions where axial substituents clash with other axial groups on the same face of the ring.[1][2][3]
Due to its significant steric bulk, the isopropyl group has a strong preference for the equatorial position, which places it away from the crowded axial environment.[4][5] This powerful preference effectively "locks" the conformation of the ring, forcing the hydroxyl group into a specific orientation.
-
Trans-4-Isopropylcyclohexanol: In this isomer, the isopropyl and hydroxyl groups are on opposite faces of the ring. The most stable conformation places both the large isopropyl group and the hydroxyl group in equatorial positions . This diequatorial arrangement is sterically favorable.
-
Cis-4-Isopropylcyclohexanol: Here, the groups are on the same face. To accommodate the bulky isopropyl group in the favored equatorial position, the hydroxyl group is forced into the less stable axial position .[6]
This fundamental structural difference—an equatorial -OH for the trans isomer versus an axial -OH for the cis isomer—is the key to understanding their disparate chemical behaviors.
Comparative Reactivity Analysis
We will now examine how the axial and equatorial placement of the hydroxyl group influences the kinetics and outcomes of several common organic reactions.
Oxidation with Chromic Acid (Jones Oxidation)
Oxidation of secondary alcohols to ketones is a fundamental transformation. When comparing the two isomers, a clear difference in reaction rate is observed.
Observation: Cis-4-isopropylcyclohexanol (axial -OH) is oxidized significantly faster than the trans isomer (equatorial -OH).[6][7][8]
Mechanistic Rationale: The rate-determining step in chromic acid oxidation is the elimination of a proton from the intermediate chromate ester.
-
For the cis isomer , the bulky axial chromate ester group (-OCrO3H) creates substantial 1,3-diaxial steric strain with the axial hydrogens. The transition state of the elimination step involves the removal of the C-H proton and the departure of the chromium species, which flattens the geometry at the carbon center towards sp2 hybridization. This process relieves the severe ground-state steric strain. This phenomenon, termed "steric assistance" , lowers the activation energy and accelerates the reaction.[7]
-
For the trans isomer , the equatorial chromate ester is in a relatively stable, low-energy state. It does not benefit from the same degree of steric strain relief in the transition state. Consequently, its activation energy is higher, and the reaction is slower.
Esterification
The formation of an ester from an alcohol and a carboxylic acid is highly sensitive to steric hindrance around the hydroxyl group.
Observation: Trans-4-isopropylcyclohexanol (equatorial -OH) undergoes esterification faster than the cis isomer (axial -OH).
Mechanistic Rationale: This outcome is a direct result of steric hindrance .[7]
-
The equatorial hydroxyl group of the trans isomer is exposed and readily accessible to the incoming carboxylic acid or acylating agent.
-
The axial hydroxyl group of the cis isomer is sterically shielded by the two syn-axial hydrogens (hydrogens on carbons 3 and 5 relative to the hydroxyl-bearing carbon). This steric congestion makes it more difficult for the reagent to approach and attack the hydroxyl oxygen, increasing the activation energy and slowing the reaction rate.
Acid-Catalyzed Dehydration (Elimination)
Dehydration reactions can proceed through E1 or E2 mechanisms, and stereochemistry plays a crucial role, particularly for the E2 pathway.
Observation: The cis isomer is predisposed to undergo a rapid E2 elimination, whereas the trans isomer must react through a slower E1 mechanism or undergo an unfavorable conformational change.
Mechanistic Rationale: The E2 mechanism has a strict stereoelectronic requirement: the leaving group and the proton being removed must be in an anti-periplanar (180°) arrangement. In a cyclohexane chair, this translates to a trans-diaxial orientation.
-
For the cis isomer , the axial hydroxyl group is protonated to form an excellent axial leaving group (-OH2+). This axial leaving group is already perfectly anti-periplanar to the axial hydrogens on the adjacent carbons (C2 and C6). This pre-organized geometry allows for a facile, low-energy E2 elimination.
-
For the trans isomer , the equatorial leaving group (-OH2+) is not anti-periplanar to any adjacent hydrogens. To undergo an E2 reaction, the molecule would have to perform a ring-flip to place both the bulky isopropyl group and the leaving group in highly unfavorable axial positions. This conformation is energetically inaccessible. Therefore, the trans isomer will preferentially undergo a slower E1 elimination, which proceeds through a planar carbocation intermediate and does not have the same rigid stereochemical constraints.
Data Summary: Cis vs. Trans Reactivity
| Feature | cis-4-Isopropylcyclohexanol | trans-4-Isopropylcyclohexanol |
| -OH Position (Stable Form) | Axial | Equatorial |
| Steric Environment of -OH | Hindered by 1,3-diaxial hydrogens | Sterically accessible |
| Relative Rate of Oxidation | Faster | Slower |
| Oxidation Rationale | Steric assistance: relief of ground-state strain in the transition state.[7] | No significant strain relief to accelerate the reaction. |
| Relative Rate of Esterification | Slower | Faster |
| Esterification Rationale | Steric hindrance: axial -OH is shielded from reagent attack. | Steric accessibility: equatorial -OH is exposed. |
| Favored Dehydration Path | E2 Elimination | E1 Elimination |
| Dehydration Rationale | Fulfills the anti-periplanar (trans-diaxial) requirement for E2. | Cannot achieve a trans-diaxial arrangement without a prohibitive energy penalty. |
Experimental Protocol: Competitive Oxidation
To empirically validate these principles, a competitive oxidation experiment can be performed. This protocol is designed as a self-validating system to determine the relative reactivity of the two isomers.
Objective: To quantify the relative rates of oxidation of cis- and trans-4-isopropylcyclohexanol by comparing the change in their relative concentrations when reacted with a sub-stoichiometric amount of oxidizing agent.
Materials:
-
An equimolar mixture of cis- and trans-4-isopropylcyclohexanol
-
Dodecane (or other suitable internal standard)
-
Acetone (reagent grade, dry)
-
Jones Reagent (CrO₃ in concentrated H₂SO₄, diluted in water)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solution: Accurately prepare a solution in acetone containing known equimolar concentrations of cis- and trans-4-isopropylcyclohexanol and a known concentration of dodecane as an internal standard.
-
Initial Analysis (t=0): Inject a 1 µL aliquot of the stock solution into the GC-MS. Record the chromatogram and integrate the peaks corresponding to the two alcohol isomers and the internal standard. Calculate the initial area ratio of each isomer to the internal standard.
-
Reaction Initiation: Place 10 mL of the stock solution in a flask and cool to 0 °C in an ice bath. While stirring vigorously, add a limiting amount of Jones Reagent dropwise (e.g., 0.5 equivalents relative to the total alcohol). The solution should turn from orange to green/brown.
-
Reaction Quench: After a predetermined time (e.g., 5 minutes), quench the reaction by adding 1-2 mL of isopropanol to consume any excess oxidant.
-
Workup: Transfer the mixture to a separatory funnel with 20 mL of diethyl ether and 20 mL of water. Extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Final Analysis (t=5): Carefully concentrate the dried organic solution to approximately the original volume. Inject a 1 µL aliquot into the GC-MS and record the new chromatogram.
-
Data Analysis: Calculate the final area ratio of each isomer to the unchanged internal standard. The isomer that shows a greater percentage decrease in its relative peak area is the more reactive isomer.
Self-Validation: The internal standard provides a constant reference point, correcting for any variations in injection volume or sample concentration during workup. The appearance of a new peak corresponding to 4-isopropylcyclohexanone confirms that the oxidation has occurred. The relative consumption of the starting materials provides direct, quantitative evidence of their comparative reactivity.
Conclusion
The reactivity of cis- and trans-4-isopropylcyclohexanol is a clear and powerful illustration of stereochemistry's dominant role in chemical reactions. The seemingly minor difference in the spatial arrangement of the hydroxyl group leads to profound and predictable differences in reaction rates and mechanistic pathways.
-
Cis-4-isopropylcyclohexanol , with its axial hydroxyl group, experiences steric assistance in oxidation and possesses the ideal stereoelectronic geometry for rapid E2 eliminations. However, it suffers from steric hindrance in reactions requiring nucleophilic attack at the alcohol, such as esterification.
-
Trans-4-isopropylcyclohexanol , with its equatorial hydroxyl group, is sterically accessible, favoring reactions like esterification . It lacks the driving force for accelerated oxidation and the proper geometry for E2 elimination, making these transformations slower.
For the practicing chemist, this case study reinforces a critical principle: a thorough conformational analysis is not an optional exercise but a necessary prerequisite for predicting reactivity, controlling stereochemical outcomes, and designing efficient synthetic routes.
References
- 1. fiveable.me [fiveable.me]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Solved Both cis and trans 4-tert-butylcyclohexanol can be | Chegg.com [chegg.com]
A Comparative Guide to 4-Isopropylcyclohexanol and Other Cyclohexanol Derivatives in Synthesis
Introduction: The Versatile Cyclohexanol Scaffold in Modern Synthesis
Cyclohexanol derivatives are foundational building blocks in organic synthesis, prized for their conformational properties and the reactivity of the hydroxyl group. These cyclic alcohols are integral to the synthesis of a wide array of molecules, from fragrances and liquid crystals to complex active pharmaceutical ingredients (APIs). The stereochemical and electronic properties of substituents on the cyclohexane ring profoundly influence the reactivity and physical characteristics of these compounds, making the selection of the appropriate derivative a critical decision in synthetic design.
This guide provides an in-depth comparison of 4-isopropylcyclohexanol with other key cyclohexanol derivatives, such as 4-tert-butylcyclohexanol and 4-methylcyclohexanol. We will explore their synthesis, with a focus on stereoselectivity, and compare their performance in common synthetic transformations. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
This compound: A Closer Look at a Key Synthon
This compound, a colorless liquid with a characteristic odor, is a versatile intermediate in organic synthesis.[1] Its structure, featuring a cyclohexane ring substituted with a hydroxyl and an isopropyl group at the 1 and 4 positions, respectively, gives rise to cis and trans isomers. The stereochemical orientation of these substituents significantly impacts the molecule's properties and reactivity.
The cis isomer, where the isopropyl and hydroxyl groups are on the same side of the ring, is often the more desired isomer in certain applications, such as the fragrance industry, due to its specific olfactory properties.[2][3] Understanding and controlling the stereochemical outcome of its synthesis is therefore of paramount importance.
Synthesis of this compound: A Focus on Stereoselectivity
The most common route to this compound is the catalytic hydrogenation of 4-isopropylphenol.[2] This reaction's stereoselectivity is highly dependent on the choice of catalyst, solvent, and reaction conditions.
The hydrogenation of 4-isopropylphenol can yield both cis and trans isomers of this compound. The desired cis isomer can be favored under specific conditions.
Experimental Protocol: Stereoselective Hydrogenation of 4-Isopropylphenol
Objective: To synthesize cis-4-isopropylcyclohexanol with high selectivity.
Materials:
-
4-isopropylphenol
-
Rhodium on carbon (Rh/C) catalyst
-
Supercritical carbon dioxide (scCO₂) or 2-propanol (solvent)
-
High-pressure autoclave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a high-pressure autoclave, dissolve 4-isopropylphenol in the chosen solvent (e.g., 2-propanol or introduce as a supercritical fluid with CO₂).
-
Add the Rh/C catalyst (typically 5 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.
-
Monitor the reaction progress by techniques such as GC-MS or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography to isolate the desired isomer.
The use of a rhodium-on-carbon catalyst in supercritical carbon dioxide has been shown to significantly favor the formation of the cis isomer compared to conventional solvents like 2-propanol.[4][5] This is attributed to the unique properties of scCO₂, which can influence the adsorption of the substrate on the catalyst surface.
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 4-isopropylphenol.
An alternative and highly stereoselective approach is the biocatalytic reduction of 4-isopropylcyclohexanone using alcohol dehydrogenases (ADHs).[2] This method offers excellent control over the stereochemical outcome, often yielding the desired isomer with high enantiomeric and diastereomeric excess.
Diagram: Synthesis Routes to this compound
Caption: Key synthetic pathways to this compound.
Comparative Analysis: this compound vs. Other Cyclohexanol Derivatives
The choice of a cyclohexanol derivative in a synthetic route is often dictated by the steric and electronic nature of the substituent at the 4-position. Here, we compare this compound with two other commonly used derivatives: 4-methylcyclohexanol and 4-tert-butylcyclohexanol.
| Derivative | 4-Substituent | Steric Bulk | Key Synthetic Features | Common Applications |
| This compound | Isopropyl | Moderate | Moderate steric hindrance influencing stereoselectivity in reactions. | Fragrances, liquid crystals, pharmaceutical intermediates.[2][6][7] |
| 4-Methylcyclohexanol | Methyl | Low | Lower steric hindrance, often leading to different stereochemical outcomes compared to bulkier derivatives. | Solvents, lubricant additives, synthesis of other chemicals.[4] |
| 4-tert-Butylcyclohexanol | tert-Butyl | High | The bulky tert-butyl group acts as a "conformation lock," predominantly holding the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position.[8][9] This provides a high degree of stereocontrol in reactions. | Pharmaceutical synthesis, fragrances, plasticizers.[7][10] |
Performance in Synthesis: A Comparative Overview
The differing steric demands of the 4-substituents have a profound impact on the reactivity and stereoselectivity of these cyclohexanol derivatives in various chemical transformations.
Esterification is a fundamental reaction of alcohols. The rate and equilibrium of this reaction can be influenced by the steric hindrance around the hydroxyl group.
Experimental Protocol: Fischer Esterification of Cyclohexanols
Objective: To synthesize the acetate ester of a cyclohexanol derivative.
Materials:
-
Cyclohexanol derivative (e.g., this compound, 4-tert-butylcyclohexanol)
-
Acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Dean-Stark apparatus (optional)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, combine the cyclohexanol derivative, a slight excess of acetic acid, and a catalytic amount of concentrated sulfuric acid.
-
If using a Dean-Stark trap, add toluene to the flask.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
After the reaction is complete (as determined by TLC or the cessation of water collection), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
While all three derivatives undergo esterification, the reaction rates may differ. The bulky tert-butyl group in 4-tert-butylcyclohexanol can slightly retard the rate of esterification compared to the less hindered 4-methylcyclohexanol. This compound exhibits an intermediate reactivity.
Diagram: Fischer Esterification Mechanism
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
The oxidation of secondary alcohols to ketones is another fundamental transformation. The steric environment around the hydroxyl group can influence the rate of oxidation. For instance, in an Oppenauer oxidation, which involves the transfer of a hydride from the alcohol to a ketone acceptor (like acetone) mediated by an aluminum alkoxide, a more sterically hindered alcohol may react more slowly.[11]
Conclusion: Selecting the Right Cyclohexanol Derivative for Your Synthesis
The choice between this compound and other cyclohexanol derivatives is a strategic one, guided by the specific requirements of the synthetic target.
-
This compound offers a balance of steric influence and reactivity, making it a versatile building block, particularly when stereochemical control is desired but extreme steric hindrance is not required. Its prevalence in the fragrance industry also highlights its utility in synthesizing molecules with specific sensory properties.
-
4-Methylcyclohexanol , with its minimal steric footprint, is an excellent choice when a less hindered hydroxyl group is needed, or when exploring the impact of a small alkyl substituent on the properties of the final product.
-
4-tert-Butylcyclohexanol is the synthon of choice when a high degree of stereocontrol is paramount. Its conformationally locked structure provides a predictable platform for stereoselective reactions, making it invaluable in the synthesis of complex molecules where precise stereochemistry is critical for biological activity.
By understanding the unique synthetic profiles of these cyclohexanol derivatives, researchers can more effectively design and execute their synthetic strategies, leading to improved yields, higher purity, and the successful creation of novel and functional molecules.
References
- 1. Buy this compound | 4621-04-9 [smolecule.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Page loading... [wap.guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 10. nbinno.com [nbinno.com]
- 11. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of 4-Isopropylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unexplored Nuances of a Simple Molecule
4-Isopropylcyclohexanol, a cyclic alcohol, exists as two distinct geometric isomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. While this compound is utilized in various chemical syntheses and has documented biological effects, a critical knowledge gap exists in the scientific literature. To date, no comprehensive, head-to-head comparative studies have been published detailing the differential biological activities of these two isomers. This guide, therefore, serves a dual purpose: to summarize the known biological profile of the this compound isomeric mixture and to provide a robust theoretical framework and a practical experimental blueprint for researchers poised to explore this uncharted territory. Understanding the distinct pharmacological profiles of these isomers is paramount, as stereochemistry is a well-established determinant of a drug's efficacy, safety, and metabolic fate.[1][2]
The Known Biological Landscape of this compound
Research into the biological effects of this compound has treated the compound as a single entity, likely utilizing a mixture of the cis and trans isomers. The most significant finding to date is its potential as an analgesic agent. A key study has demonstrated that this compound can inhibit the activity of several ion channels implicated in pain sensation.[3][4]
Table 1: Reported Biological Activity of this compound (Isomeric Mixture)
| Biological Target | Observed Effect | Potential Therapeutic Application |
| Anoctamin 1 (ANO1) | Inhibition | Analgesia |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Inhibition | Analgesia |
| Transient Receptor Potential Ankyrin 1 (TRPA1) | Inhibition | Analgesia |
This inhibitory action on multiple ion channels suggests that this compound could serve as a valuable scaffold for the development of novel pain therapeutics.[3][4] The study by Takayama et al. (2017) revealed that the compound reduces the open-times of TRPV1 and TRPA1 channels, indicating an effect on channel gating rather than a simple pore blockage.[3] This nuanced mechanism underscores the importance of the molecule's three-dimensional structure in its interaction with these biological targets.
The Influence of Stereoisomerism on Biological Activity: A Fundamental Principle
It is a cornerstone of pharmacology that the spatial arrangement of atoms in a molecule can profoundly influence its biological activity.[1][5] Geometric isomers, such as the cis and trans forms of this compound, can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties due to their distinct shapes.[6]
The differential interaction of isomers with chiral biological macromolecules like receptors and enzymes is the basis for these variations in activity.[7] For instance, one isomer may fit perfectly into a receptor's binding site, eliciting a strong response, while the other isomer, with a different orientation of its functional groups, may bind weakly or not at all.[8]
In the case of this compound, the key structural difference lies in the orientation of the hydroxyl (-OH) and isopropyl groups relative to the cyclohexane ring. In the more stable chair conformation, the trans isomer can have both the bulky isopropyl group and the hydroxyl group in equatorial positions, minimizing steric strain. Conversely, the cis isomer is forced to have one of these groups in a more sterically hindered axial position. This seemingly subtle difference in three-dimensional shape can have significant consequences for how each isomer interacts with a binding pocket on a protein.
A Proposed Experimental Workflow for Comparative Analysis
To elucidate the distinct biological activities of the cis and trans isomers of this compound, a systematic experimental approach is required. The following workflow outlines a series of assays to compare their efficacy, with a focus on their known analgesic properties and potential antimicrobial effects, a common activity for cyclic alcohols.
Experimental Protocols
1. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each isomer against a panel of clinically relevant bacteria and fungi.
-
Methodology:
-
Prepare stock solutions of cis- and trans-4-isopropylcyclohexanol in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.
-
-
Causality: This assay provides a quantitative measure of the antimicrobial potency of each isomer. Differences in MIC values would directly indicate a stereoselective antimicrobial effect, possibly due to differential interactions with microbial cell membranes or enzymes.[9]
2. Patch-Clamp Electrophysiology for Ion Channel Modulation
-
Objective: To quantify and compare the inhibitory effects of the cis and trans isomers on ANO1, TRPV1, and TRPA1 ion channels.
-
Methodology:
-
Culture cells stably expressing the human form of the target ion channel (e.g., HEK293 cells).
-
Use the whole-cell patch-clamp technique to record ion currents through the channels.
-
Establish a baseline current by applying a specific agonist for the channel (e.g., capsaicin for TRPV1).
-
Perfuse the cells with increasing concentrations of each isomer and record the resulting changes in current amplitude.
-
Construct dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each isomer.
-
-
Causality: This technique provides high-resolution data on the direct interaction between each isomer and the ion channel. A lower IC50 value for one isomer would signify a more potent inhibitory effect, likely stemming from a higher affinity binding to a modulatory site on the channel protein.[10][11]
Conclusion and Future Directions
While the current body of research on this compound has provided a glimpse into its therapeutic potential, particularly as an analgesic, the story is incomplete. The fundamental question of how the cis and trans isomers differ in their biological activities remains unanswered. The principles of stereochemistry strongly suggest that their pharmacological profiles are not identical.[12][13] The experimental framework proposed in this guide offers a clear path forward for researchers to dissect the nuanced contributions of each isomer. Such studies are not merely academic exercises; they are essential for the rational design of more potent and selective therapeutics. By understanding the structure-activity relationship of these seemingly simple isomers, we can unlock their full potential in drug discovery and development.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. Stereochemistry in Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Diastereomeric Purity of 4-Isopropylcyclohexanol: GC vs. NMR
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of its biological activity, safety profile, and ultimately, its therapeutic efficacy. For chiral molecules like 4-isopropylcyclohexanol, which possesses two stereocenters, the control and accurate measurement of its diastereomeric composition—the relative amounts of the cis and trans isomers—is paramount. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques for determining the diastereomeric purity of this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. As we delve into the methodologies, we will explore the causality behind experimental choices and present supporting data to empower researchers in selecting the most appropriate technique for their specific needs.
The Significance of Diastereomeric Purity in this compound
This compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The cis and trans diastereomers, arising from the relative orientation of the hydroxyl and isopropyl groups on the cyclohexane ring, can exhibit distinct physical properties and biological activities. Consequently, a robust and reliable analytical method to quantify the diastereomeric ratio is not just a matter of procedural compliance but a fundamental aspect of quality control and process optimization.
Gas Chromatography (GC): A High-Resolution Separation-Based Approach
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of this compound diastereomers, the key to a successful separation lies in the selection of a suitable capillary column that can differentiate between the two isomers.
The Causality Behind GC Method Development
The choice of the stationary phase in the GC column is the most critical factor. Due to the similar boiling points of the cis and trans isomers of this compound, a standard non-polar column may not provide adequate resolution. Therefore, a polar stationary phase, often based on modified cyclodextrins, is the preferred choice. These chiral stationary phases create a chiral environment within the column, allowing for differential interaction with the two diastereomers, leading to their separation. The use of derivatized cyclodextrins enhances the enantioselectivity for a wide range of compounds.[1][2][3]
Flame Ionization Detection (FID) is a common choice for this analysis due to its high sensitivity to hydrocarbons and its wide linear range, making it ideal for accurate quantification.
Experimental Protocol: GC-FID Analysis
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution.
-
Prepare a working standard by diluting the stock solution to a final concentration of approximately 1 mg/mL.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC System or equivalent |
| Column | Chiral GC Column (e.g., Astec® CHIRALDEX® or Supelco® DEX™)[1] |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 min |
| Ramp: 5 °C/min to 180 °C, hold for 5 min | |
| Detector | Flame Ionization Detector (FID), 280 °C |
| Injection Volume | 1 µL |
3. Data Analysis:
-
The diastereomeric ratio is determined by the relative peak areas of the cis and trans isomers.
-
Diastereomeric excess (% de) can be calculated using the formula: % de = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Data Presentation: GC-FID
| Diastereomer | Retention Time (min) | Peak Area | Relative % |
| cis-4-Isopropylcyclohexanol | 12.5 | 150,000 | 25 |
| trans-4-Isopropylcyclohexanol | 13.2 | 450,000 | 75 |
Note: The elution order of cis and trans isomers may vary depending on the specific chiral column used.
Workflow for GC Analysis of this compound
Caption: Workflow for GC-FID analysis of this compound diastereomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structure-Based Quantitative Approach
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[4][5][6] For this compound, ¹H NMR is particularly powerful for determining the diastereomeric ratio without the need for physical separation of the isomers.
The Causality Behind NMR Method Development
The differentiation of the cis and trans diastereomers by ¹H NMR is possible because the spatial orientation of the hydroxyl and isopropyl groups creates distinct chemical environments for the protons in each isomer.[7] This results in different chemical shifts for specific protons, particularly the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the isopropyl group (H-4). By integrating the signals corresponding to a specific proton in each diastereomer, a direct and accurate measurement of their relative abundance can be obtained.[8][9][10] For this to be accurate, it is crucial to ensure full relaxation of the nuclei between pulses, which is achieved by using a sufficient relaxation delay.
Experimental Protocol: ¹H NMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrumentation and Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Sequence | zg30 (30° pulse angle) |
| Relaxation Delay (d1) | 5 x T₁ (typically 10-20 s to ensure full relaxation) |
| Number of Scans | 16 |
| Spectral Width | 12 ppm |
3. Data Analysis:
-
Identify a pair of well-resolved signals, one for each diastereomer (e.g., the H-1 proton).
-
Carefully integrate the area of these two signals.
-
The diastereomeric ratio is the ratio of the integrals of the corresponding signals.
Data Presentation: ¹H NMR
| Diastereomer | Diagnostic Proton | Chemical Shift (ppm) | Integral Value | Relative % |
| cis-4-Isopropylcyclohexanol | H-1 (equatorial) | ~3.9-4.1 | 1.00 | 25 |
| trans-4-Isopropylcyclohexanol | H-1 (axial) | ~3.4-3.6 | 3.00 | 75 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The equatorial proton in the cis isomer is typically downfield compared to the axial proton in the trans isomer.[7]
Workflow for NMR Analysis of this compound
Caption: Workflow for ¹H NMR analysis of this compound diastereomeric purity.
Comparative Analysis: GC vs. NMR
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of components followed by detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Strength | High separation efficiency and sensitivity for volatile impurities. | Unambiguous structural confirmation and inherent quantitative nature without the need for specific reference standards for each isomer.[4][5][6][11] |
| Sample Preparation | Dilution in a volatile solvent. | Dissolution in a deuterated solvent. |
| Throughput | Higher, with typical run times of 15-30 minutes. | Lower, with longer acquisition times required for accurate quantification. |
| Quantitative Accuracy | Relies on the response factor of the detector (FID has a near-uniform response for isomers). | Highly accurate, as signal intensity is directly proportional to the number of nuclei.[4][5][6] |
| Limitations | Requires a suitable column for separation; isomers may co-elute. | Lower sensitivity compared to GC; may have overlapping signals in complex mixtures. |
| Self-Validation | Peak shape and resolution are indicators of method performance. | Signal-to-noise ratio and baseline quality are key indicators. |
Conclusion and Recommendations
Both Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are powerful and reliable techniques for the analysis of the diastereomeric purity of this compound. The choice between the two methods often depends on the specific requirements of the analysis and the available instrumentation.
-
For routine quality control where high throughput is essential and a validated separation method is in place, GC-FID is an excellent choice. Its high sensitivity also allows for the simultaneous detection of other volatile impurities.
-
For definitive structural confirmation and highly accurate quantification, particularly during method development or for the analysis of reference standards, ¹H NMR is the superior technique. Its inherent quantitative nature provides a high degree of confidence in the results without the need for isomer-specific calibration standards.
In a comprehensive quality control strategy, these two techniques can be seen as complementary. GC can be used for rapid screening and impurity profiling, while NMR can be employed for the primary characterization of new batches and for the validation of GC methods. By understanding the principles and practical considerations of both GC and NMR, researchers, scientists, and drug development professionals can ensure the highest level of quality and control over the stereochemical integrity of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. restek.com [restek.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
peer-reviewed studies on the applications of 4-Isopropylcyclohexanol
An In-Depth Comparative Guide to 4-Isopropylcyclohexanol and its Alternatives in Sensory Applications
As a versatile molecule with distinct isomers, this compound presents a compelling case study in the structure-activity relationships that govern sensory perception. This guide offers a technical comparison of this compound with its primary alternative, menthol, focusing on its application as a cooling agent. We will delve into the mechanistic underpinnings of its action, supported by experimental data from peer-reviewed studies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its performance characteristics.
Physicochemical Properties: A Tale of Two Isomers
This compound, often referred to by its trade name "Coolact 10" or "Questice," exists as two primary stereoisomers: cis and trans. The orientation of the isopropyl and hydroxyl groups relative to the cyclohexane ring dictates not only its physical properties but, more critically, its biological activity. The cis-isomer, with both groups on the same side of the ring, and the trans-isomer, with them on opposite sides, exhibit different sensory profiles. For the purpose of this guide, we will focus on the commercially prevalent forms and compare them to L-menthol, the gold standard in cooling agents.
| Property | cis-4-Isopropylcyclohexanol | trans-4-Isopropylcyclohexanol | L-Menthol |
| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₁₀H₂₀O |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 156.27 g/mol |
| Boiling Point | Approx. 199-201 °C | Approx. 199-201 °C | 212 °C |
| Solubility | Soluble in oils and alcohol | Soluble in oils and alcohol | Soluble in oils and alcohol |
| Odor Profile | Weak, minty, woody | Weak, musty, camphoraceous | Strong, characteristic minty |
| Cooling Sensation | Mild, delayed onset, long-lasting | Very weak to no cooling effect | Strong, rapid onset, shorter duration |
Mechanism of Action: The TRPM8 Ion Channel
The sensation of cold, whether from a drop in temperature or a chemical stimulus, is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This non-selective cation channel is expressed in sensory neurons and is activated by temperatures below approximately 26°C. Cooling agents like menthol and this compound are agonists of TRPM8, meaning they bind to the channel and induce a conformational change that mimics the effect of cold, leading to the perception of a cooling sensation without any actual change in temperature.
The efficacy of a cooling agent is determined by its ability to activate TRPM8. Studies have shown that the specific stereochemistry of the molecule is crucial for effective binding and activation. L-menthol, with its specific spatial arrangement of the hydroxyl, isopropyl, and methyl groups, is a potent activator of TRPM8. Similarly, it is the cis-isomer of this compound that is responsible for its cooling effect, while the trans-isomer is largely inactive. This highlights the importance of the spatial relationship between the hydroxyl and isopropyl groups for interacting with the TRPM8 receptor.
Caption: Mechanism of TRPM8 activation by a chemical cooling agent.
Performance Comparison: Sensory and Efficacy Data
The most critical comparison between this compound and its alternatives lies in their sensory performance. Human sensory panel studies are the gold standard for quantifying these effects. Below is a summary of typical performance characteristics derived from such studies.
| Parameter | cis-4-Isopropylcyclohexanol | L-Menthol | WS-23 (N-Ethyl-p-menthane-3-carboxamide) |
| Cooling Intensity | Mild to Moderate | Strong | Strong |
| Onset of Sensation | Delayed (several minutes) | Rapid (within one minute) | Rapid |
| Duration of Sensation | Long-lasting (up to 30 minutes) | Shorter duration (5-10 minutes) | Moderate duration |
| Scent Profile | Almost odorless | Strong minty odor | Almost odorless |
| Location of Sensation | Back of the throat and palate | Front of the mouth and tongue | Front of the mouth and tongue |
| TRPM8 EC₅₀ | ~20 µM | ~50 µM | ~2 µM |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.
The data indicates that while L-menthol provides a strong, immediate cooling blast, its effect is relatively short-lived and is accompanied by a powerful minty aroma. In contrast, cis-4-isopropylcyclohexanol offers a smoother, more subtle cooling effect that builds over time and lasts significantly longer. Its near-odorless profile makes it an attractive alternative in applications where a minty scent is undesirable. Other synthetic cooling agents, like WS-23, offer strong, rapid cooling without the minty aroma of menthol, positioning them as direct competitors to both.
Experimental Protocol: Sensory Evaluation of Cooling Agents
To provide a framework for comparative analysis, the following protocol outlines a standard methodology for evaluating the sensory characteristics of cooling agents in a human panel.
Objective: To quantify and compare the cooling intensity, onset, and duration of this compound versus L-menthol in an oral rinse formulation.
Materials:
-
Base oral rinse solution (without flavor or active ingredients)
-
cis-4-Isopropylcyclohexanol (food grade)
-
L-Menthol (food grade)
-
Trained sensory panelists (n=20)
-
Computerized data collection system
-
Deionized water and unsalted crackers for palate cleansing
Methodology:
-
Preparation of Samples: Prepare oral rinse solutions containing equimolar concentrations of cis-4-isopropylcyclohexanol and L-menthol. A control rinse with no cooling agent should also be prepared. Samples should be coded with random three-digit numbers.
-
Panelist Training: Train panelists to identify and rate the intensity of oral cooling sensations on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable sensation).
-
Experimental Procedure:
-
Panelists cleanse their palate with deionized water and an unsalted cracker.
-
Panelists are presented with 10 mL of the first coded sample. They rinse for 30 seconds and then expectorate.
-
Panelists immediately begin rating the perceived cooling intensity every 30 seconds for the first 5 minutes, and then every minute for the next 25 minutes, for a total of 30 minutes.
-
A mandatory 15-minute break is taken between samples, during which panelists must cleanse their palate.
-
The procedure is repeated for the remaining samples in a randomized order.
-
-
Data Analysis:
-
For each sample, calculate the mean cooling intensity at each time point across all panelists.
-
Plot the mean intensity versus time to generate time-intensity curves.
-
From these curves, determine the maximum intensity (I-max), time to maximum intensity (T-max), and total duration of cooling.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences between the samples.
-
Caption: Experimental workflow for comparative sensory analysis.
Conclusion and Future Directions
This compound, particularly its cis-isomer, serves as a valuable alternative to L-menthol in applications requiring a mild, long-lasting cooling sensation without a strong minty aroma. Its delayed onset and prolonged duration provide a different sensory experience that can be leveraged in various consumer products, from confectionery to oral care.
The choice between this compound and other cooling agents depends entirely on the desired sensory profile for the final application. For a rapid, intense cooling effect, menthol or synthetic alternatives like WS-23 are superior. However, for a subtle, background cooling that persists, this compound is an excellent candidate.
Future research should focus on the synergistic effects of combining this compound with other TRP channel agonists to create novel and complex sensory experiences. Furthermore, exploring its potential applications beyond sensory science, for example, as a chiral auxiliary in asymmetric synthesis, could open up new avenues for this versatile molecule.
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 4-Isopropylcyclohexanol
As researchers and scientists, our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Isopropylcyclohexanol (CAS 4621-04-9), a common alicyclic alcohol used in fragrance chemistry and as a synthetic precursor. Our objective is to move beyond mere instruction and explain the scientific rationale behind these essential procedures, ensuring a culture of safety and compliance in your laboratory.
Understanding the Compound: The "Why" Behind the Procedure
Before addressing disposal, we must understand the physicochemical properties and hazards of this compound. This knowledge forms the basis for its classification as a regulated waste stream. As an organic alcohol, its behavior is dictated by its hydroxyl functional group and its hydrocarbon structure.[1]
Key data points are summarized below, compiled from authoritative safety data sheets (SDS) and chemical databases.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₉H₁₈O[2] | Indicates its organic nature. |
| Physical State | Colorless to almost colorless liquid | Poses a spill risk. |
| Flash Point | 81°C - 95°C[3] | Classified as a combustible liquid (GHS Hazard H227). While this is above the typical 60°C threshold for EPA ignitability (D001), it still presents a fire hazard under certain conditions and must be kept from ignition sources. |
| Solubility | Almost insoluble in water; soluble in alcohols and oils[3] | Drain disposal is unacceptable. Its low water solubility prevents effective dilution and can lead to the contamination of aquatic ecosystems. |
| GHS Hazard Codes | H227: Combustible liquidH315: Causes skin irritationH318: Causes serious eye damage[2][3] | Dictates the required Personal Protective Equipment (PPE) during handling and the hazard information that must be included on the waste label. |
| Key Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant [4] | This precautionary statement from suppliers is the primary directive, mandating professional disposal. |
The Core Principle: Prohibited Disposal Methods
For any laboratory chemical, certain disposal routes are unequivocally prohibited due to significant safety and environmental risks.
-
Drain Disposal: Never pour this compound down the drain.[5][6] Its near-insolubility in water means it will not dilute but will instead coat pipes and persist in wastewater, posing a threat to aquatic life. Furthermore, the accumulation of vapors from combustible liquids in a sewer system can create an explosive atmosphere.[5]
-
Evaporation: While sometimes used for volatile solvents, intentionally evaporating this compound as a disposal method is not recommended and is often illegal.[7] It releases chemical vapors into the workplace and the environment.
-
Mixing with General Trash: Disposing of liquid this compound or heavily contaminated materials in the regular trash is a serious compliance violation and a fire hazard.
Step-by-Step Protocol for Compliant Disposal
This protocol ensures that waste this compound is handled safely from the point of generation to its final removal by a licensed professional.
Step 1: Waste Identification and Segregation
The moment you declare unused this compound as "waste," it becomes subject to regulation.
-
Action: Designate a specific, properly labeled container for liquid this compound waste.
-
Rationale: Do not mix this waste with other streams (e.g., halogenated solvents, strong acids, oxidizers) unless you have confirmed compatibility and it is permitted by your institution's waste management plan. Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Select an Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and ensuring safety.
-
Action: Use a chemically resistant container, typically made of high-density polyethylene (HDPE), with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue on the outside.
-
Rationale: this compound is an organic compound that can degrade or permeate improper container materials over time. A secure cap prevents the escape of vapors and protects against spills.
Step 3: Accurate and Complete Labeling
Proper labeling is a legal requirement and a critical safety communication tool.
-
Action: Affix a "Hazardous Waste" label to the container before adding any waste. Fill it out completely with the following information:
-
Full Chemical Name: "Waste this compound"
-
Hazard Identification: Check the boxes for "Combustible" and "Irritant."
-
Researcher's Name and Lab Location: Essential for communication with safety personnel.
-
-
Rationale: In the event of an emergency, first responders rely on this label to identify the contents and associated hazards. The accumulation date is critical for regulatory compliance, as there are limits on how long waste can be stored in a lab.
Step 4: Safe Accumulation and Storage
Waste containers must be stored safely while awaiting pickup.
-
Action:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Place the container within a larger, chemically resistant secondary containment bin to catch any potential leaks.
-
Ensure the SAA is away from heat, open flames, and other ignition sources.
-
-
Rationale: Keeping containers closed minimizes vapor exposure. Secondary containment is a crucial safeguard against spills contaminating the lab environment. Proper placement mitigates the risk of fire.
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate treatment of hazardous waste. This must be handled by trained professionals.
-
Action: When the waste container is nearly full (e.g., 90% capacity) or reaches your institution's storage time limit, contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Rationale: EHS departments are trained to manage and consolidate waste from various labs and work with licensed hazardous waste disposal contractors who will transport the material to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, typically via incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the compliant disposal of this compound.
Managing Contaminated Materials & Spills
-
Contaminated Solids: Personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container or bag. Do not place items with free-flowing liquid in a solid waste container.
-
Contaminated Glassware: Whenever possible, decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone). The first rinse (the rinsate) must be collected as hazardous waste and added to your this compound waste container. Subsequent rinses may be managed as non-hazardous depending on your institution's policies.
-
Spill Response: In the event of a small spill, use a chemical spill kit containing absorbent pads or vermiculite to contain and absorb the liquid. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[8] All cleanup materials must be collected as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to this comprehensive guide, you ensure that your use of this compound is not only scientifically productive but also safe, compliant, and environmentally responsible.
References
- 1. CAS 4621-04-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4621-04-9 [chemicalbook.com]
- 4. cis-4-isopropylcyclohexanol - Safety Data Sheet [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. siraya.tech [siraya.tech]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. This compound | 4621-04-9 | TCI Deutschland GmbH [tcichemicals.com]
Personal protective equipment for handling 4-Isopropylcyclohexanol
An Essential Guide to the Safe Handling of 4-Isopropylcyclohexanol
As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to execute their work not just effectively, but with the highest degree of safety. This guide moves beyond mere procedural lists to provide a deep, actionable understanding of the causality behind the safe handling of this compound. It is designed to be a self-validating system of protocols, grounded in authoritative sources, to ensure the protection of personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound, in its common forms (cis- and trans- mixture), is typically a colorless to light-yellow liquid or a sticky solid with a distinct camphor-like odor[1][2][3]. While a valuable compound in various applications, its chemical nature presents several hazards that must be managed proactively.
The primary risks associated with this compound include:
-
Skin Irritation: Direct contact can cause skin irritation[4][5][6].
-
Serious Eye Damage: The substance poses a significant risk of causing serious damage to the eyes upon contact[7].
-
Combustibility: It is a combustible liquid, meaning it can ignite when exposed to a source of ignition like heat, sparks, or open flames[5].
-
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin[8].
Understanding these hazards is the foundational step in building a robust safety protocol. The personal protective equipment (PPE) and handling procedures outlined below are direct countermeasures to these specific risks.
Hazard Summary Table
| Hazard Type | GHS Classification & Statement | Primary Route of Exposure | Source |
| Skin Hazard | H315: Causes skin irritation | Dermal Contact | [4][5] |
| Eye Hazard | H318: Causes serious eye damage | Eye Contact | [7] |
| Fire Hazard | H227: Combustible liquid | Heat, Sparks, Open Flames | [5] |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Ingestion, Dermal, Inhalation | [8] |
While specific occupational exposure limits for this compound are not established, the limits for its parent compound, cyclohexanol, provide a crucial benchmark for risk assessment. Both the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have set an exposure limit of 50 ppm over an 8-hour time-weighted average (TWA)[1][2][9]. All handling procedures should aim to keep exposure well below this threshold.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following protocol is a self-validating system to ensure adequate protection at all times.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.
Caption: PPE selection workflow based on task-specific risks.
Detailed PPE Specifications
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory for all tasks[10]. For procedures with a higher risk of splashing, such as transferring larger volumes, chemical splash goggles or a full-face shield should be worn over safety glasses.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use[10]. For prolonged contact or immersion, consult glove manufacturer data for breakthrough times. Always wash hands after removing gloves[10].
-
Clothing: A flame-resistant lab coat or protective clothing is required[10]. For larger scale operations, supplement with a chemical-resistant apron. Do not wear shorts or open-toed shoes in the laboratory[11].
-
-
Respiratory Protection: All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dusts and aerosols[10][12][13]. If engineering controls are insufficient and exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary[3][14].
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk. This protocol covers the lifecycle of the chemical within a typical laboratory setting.
-
Preparation and Pre-Handling Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don the appropriate PPE as determined by the task (see PPE Selection Workflow).
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize movement in and out of the ventilated space.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[9].
-
-
Handling the Chemical:
-
Work with the fume hood sash at the lowest practical height to maximize containment.
-
Use non-sparking tools to handle the compound, especially if there is a risk of generating static electricity[10][12].
-
If transferring the solid form, avoid creating dust. If transferring the liquid, pour slowly and carefully to prevent splashing.
-
-
Post-Handling:
Emergency and Disposal Plan
Preparedness is paramount for mitigating the impact of an incident.
Spill Response Protocol
Caption: Step-by-step protocol for responding to a chemical spill.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[13][15].
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water[4][10]. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[13][14].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[13][16].
-
Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Segregation: this compound waste is a non-halogenated organic waste. It must be collected in a separate, designated waste container. Do not mix with halogenated solvents or other incompatible waste streams.
-
Containment: Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a suitable, sealable, and clearly labeled container[10][12]. The label should read "Hazardous Waste," list the full chemical name, and indicate the associated hazards (Irritant, Combustible).
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste management program. Adhere strictly to all local, state, and federal environmental regulations[5][10]. Do not discharge the chemical into drains or the environment[10].
By integrating these expert-validated protocols into your daily operations, you build a resilient culture of safety that protects your most valuable asset: your scientific team.
References
- 1. CYCLOHEXANOL | Occupational Safety and Health Administration [osha.gov]
- 2. Cyclohexanol - IDLH | NIOSH | CDC [cdc.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol [cdc.gov]
- 4. This compound | 4621-04-9 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound | 4621-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. nj.gov [nj.gov]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 12. cis-4-isopropylcyclohexanol - Safety Data Sheet [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. schc.org [schc.org]
- 16. media.hiscoinc.com [media.hiscoinc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
